molecular formula C24H35ClN2O4 B10827071 BMS-457

BMS-457

Cat. No.: B10827071
M. Wt: 451.0 g/mol
InChI Key: WIHIXSCKSFSENF-YBNJHJSASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMS-457 is a useful research compound. Its molecular formula is C24H35ClN2O4 and its molecular weight is 451.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H35ClN2O4

Molecular Weight

451.0 g/mol

IUPAC Name

(1R,3R)-N-[(2R)-1-[(4S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl]-3-methyl-1-oxobutan-2-yl]-3-hydroxycyclopentane-1-carboxamide

InChI

InChI=1S/C24H35ClN2O4/c1-15(2)20(26-21(29)16-5-10-19(28)13-16)22(30)27-12-11-24(31,23(3,4)14-27)17-6-8-18(25)9-7-17/h6-9,15-16,19-20,28,31H,5,10-14H2,1-4H3,(H,26,29)/t16-,19-,20-,24+/m1/s1

InChI Key

WIHIXSCKSFSENF-YBNJHJSASA-N

Isomeric SMILES

CC(C)[C@H](C(=O)N1CC[C@@](C(C1)(C)C)(C2=CC=C(C=C2)Cl)O)NC(=O)[C@@H]3CC[C@H](C3)O

Canonical SMILES

CC(C)C(C(=O)N1CCC(C(C1)(C)C)(C2=CC=C(C=C2)Cl)O)NC(=O)C3CCC(C3)O

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of BMS-457

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-457 is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1). Its mechanism of action centers on the competitive inhibition of CCR1, a key receptor in the inflammatory cascade, thereby disrupting the signaling pathways that lead to leukocyte migration and activation. This targeted action makes this compound a compound of significant interest for the therapeutic intervention in inflammatory diseases, particularly rheumatoid arthritis. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and signaling pathways associated with this compound.

Core Mechanism of Action: CCR1 Antagonism

This compound functions as a high-affinity antagonist for the human CCR1 receptor. By binding to CCR1, it prevents the binding of its cognate chemokines, most notably MIP-1α (macrophage inflammatory protein-1 alpha, also known as CCL3). This blockade of the ligand-receptor interaction is the primary mode of action through which this compound exerts its anti-inflammatory effects. The high potency and selectivity of this compound for CCR1 minimize off-target effects, a crucial aspect of its potential as a therapeutic agent.

Quantitative Analysis of CCR1 Inhibition

The inhibitory activity of this compound has been quantified through various in vitro assays, demonstrating its potent antagonism of CCR1.

Assay TypeLigand/StimulusCell Line/SystemIC50 Value (nM)Citation
Radioligand Binding[125I]MIP-1αTHP-1 cell membranes0.8[1]
ChemotaxisMIP-1α (CCL3)THP-1 cells2.1[1]
ChemotaxisLeukotactin-1 (CCL15)THP-1 cells4.4[1]
ChemotaxisRANTES (CCL5)THP-1 cells1.0[1]
ChemotaxisMPIF-1 (CCL23)THP-1 cells2.7[1]
ChemotaxisHCC-1 (CCL14)THP-1 cells4.0[1]
CD11b UpregulationMIP-1α (CCL3)Human whole blood46[1]
CD11b UpregulationLeukotactin-1 (CCL15)Human whole blood54[1]

Signaling Pathways Modulated by this compound

The binding of chemokines to CCR1 initiates a cascade of intracellular signaling events, primarily through G-protein coupled pathways, leading to cellular responses such as chemotaxis, degranulation, and production of pro-inflammatory cytokines. A key downstream effector of CCR1 activation is the mitogen-activated protein kinase (MAPK) pathway. By blocking the initial ligand-receptor interaction, this compound effectively inhibits the activation of these downstream signaling molecules.

Inhibition of the MAPK Signaling Pathway

Activation of CCR1 by its ligands leads to the phosphorylation and activation of key kinases in the MAPK cascade, including ERK1/2, JNK, and p38. This signaling is crucial for the transcriptional activation of inflammatory genes. This compound, by preventing CCR1 activation, is expected to suppress the phosphorylation of these MAPK members, thereby mitigating the inflammatory response.

CCR1_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR1 CCR1 G_protein Gαi/o CCR1->G_protein Activates RAS RAS G_protein->RAS JNK JNK G_protein->JNK p38 p38 G_protein->p38 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Inflammatory_Response Inflammatory Response ERK->Inflammatory_Response JNK->Inflammatory_Response p38->Inflammatory_Response MIP1a MIP-1α (CCL3) MIP1a->CCR1 Binds & Activates BMS457 This compound BMS457->CCR1 Blocks

Figure 1: CCR1-Mediated MAPK Signaling and Inhibition by this compound.

Experimental Protocols

Radioligand Binding Assay

This assay quantifies the ability of this compound to displace a radiolabeled ligand from the CCR1 receptor.

  • Cell Membrane Preparation: Membranes are prepared from THP-1 cells, a human monocytic cell line that endogenously expresses CCR1. Cells are harvested, washed, and lysed by sonication in a buffer containing protease inhibitors. The lysate is centrifuged to pellet the cell debris, and the supernatant containing the membranes is collected and stored at -80°C. Protein concentration is determined using a standard Bradford assay.

  • Binding Reaction: In a 96-well plate, a fixed concentration of THP-1 cell membranes (e.g., 5-10 µg of protein per well) is incubated with a constant concentration of [125I]-labeled MIP-1α (e.g., 0.1-0.5 nM).

  • Competition: A range of concentrations of this compound is added to the wells to compete with the radioligand for binding to CCR1.

  • Incubation: The plate is incubated at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Separation and Detection: The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes while allowing unbound radioligand to pass through. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand. The radioactivity retained on the filters is then measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis of the competition curve.

Radioligand_Binding_Workflow prep Prepare THP-1 Cell Membranes incubate Incubate Membranes with [125I]MIP-1α and this compound prep->incubate filter Filter and Wash to Separate Bound from Free incubate->filter count Measure Radioactivity filter->count analyze Calculate IC50 count->analyze

Figure 2: Workflow for the Radioligand Binding Assay.
Chemotaxis Assay

This functional assay measures the ability of this compound to inhibit the migration of cells towards a chemoattractant.

  • Cell Preparation: THP-1 cells are cultured and harvested. The cells are washed and resuspended in serum-free medium at a concentration of 1-2 x 10^6 cells/mL.

  • Assay Setup: A 96-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (typically 5 µm pores for THP-1 cells) is used. The lower chamber is filled with serum-free medium containing a specific concentration of a CCR1 ligand (e.g., MIP-1α at 10 nM) and varying concentrations of this compound. The upper chamber is seeded with the THP-1 cell suspension.

  • Incubation: The chamber is incubated at 37°C in a humidified 5% CO2 incubator for 2-4 hours to allow for cell migration.

  • Quantification: After incubation, the non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface of the membrane are fixed and stained with a dye such as crystal violet. The number of migrated cells is quantified by either manual counting under a microscope or by eluting the dye and measuring its absorbance.

  • Data Analysis: The concentration of this compound that inhibits 50% of the cell migration induced by the chemokine (IC50) is determined.

Chemotaxis_Assay_Workflow prepare_cells Prepare THP-1 Cell Suspension add_cells Add THP-1 Cells to Upper Chamber prepare_cells->add_cells setup_chamber Set up Boyden Chamber with Chemokine and this compound setup_chamber->add_cells incubate Incubate to Allow Cell Migration add_cells->incubate quantify Stain and Quantify Migrated Cells incubate->quantify analyze Calculate IC50 quantify->analyze

Figure 3: Workflow for the Chemotaxis Assay.

Preclinical Efficacy in Rheumatoid Arthritis Model

The therapeutic potential of this compound has been evaluated in animal models of rheumatoid arthritis, such as the rat collagen-induced arthritis (CIA) model. This model mimics many of the pathological features of human rheumatoid arthritis, including joint inflammation, cartilage destruction, and bone erosion. In such studies, oral administration of this compound would be expected to lead to a dose-dependent reduction in the clinical signs of arthritis, such as paw swelling and arthritic scores, as well as a decrease in the histological markers of inflammation and joint damage.

Conclusion

This compound is a potent and selective CCR1 antagonist that effectively inhibits the binding of key inflammatory chemokines to their receptor. This action disrupts downstream signaling pathways, including the MAPK cascade, leading to a reduction in leukocyte migration and activation. The quantitative data from in vitro assays and the anticipated efficacy in preclinical models of rheumatoid arthritis underscore the potential of this compound as a targeted therapeutic for inflammatory diseases. Further investigation into its clinical efficacy and safety profile is warranted.

References

BMS-457: A Potent and Selective CCR1 Antagonist for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Overview for Researchers and Drug Development Professionals

Introduction

BMS-457 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] Developed as a preclinical candidate for the treatment of rheumatoid arthritis, this compound has demonstrated high affinity for CCR1 and robust functional inhibition of chemokine-induced cellular responses.[1][2][3] This technical guide provides an in-depth overview of this compound, summarizing its pharmacological data, detailing key experimental methodologies for its characterization, and visualizing the underlying biological pathways and experimental workflows.

Core Data Presentation

The following tables summarize the quantitative data available for this compound, showcasing its potency and selectivity as a CCR1 antagonist.

Table 1: In Vitro Binding Affinity of this compound

ParameterValue (nM)
Binding IC500.8

This data indicates the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand to the CCR1 receptor.[2]

Table 2: Functional Inhibitory Activity of this compound in Chemotaxis Assays

CCR1 LigandIC50 (nM)
MIP-1α (CCL3)2.1
Leukotactin-1 (CCL15)4.4
RANTES (CCL5)1.0
MPIF-1 (CCL23)2.7
HCC-1 (CCL14)4.0

These values represent the concentration of this compound required to inhibit 50% of the cell migration induced by various CCR1 ligands.[2]

Table 3: Inhibition of Ligand-Stimulated CD11b Upregulation by this compound

CCR1 LigandIC50 (nM)
MIP-1α (CCL3)46
Leukotactin-1 (CCL15)54

This table shows the concentration of this compound needed to inhibit 50% of the upregulation of the β2-integrin CD11b on the surface of whole blood cells stimulated by CCR1 ligands.[2]

Selectivity Profile:

This compound exhibits a high degree of selectivity for CCR1, with over 1,000-fold greater affinity for CCR1 compared to other CC family chemokine receptors.[2] This high selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key in vitro assays used to characterize a CCR1 antagonist like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound to its target receptor.

  • Cell Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human CCR1 receptor.

  • Radioligand: A radiolabeled CCR1 ligand, such as [125I]MIP-1α, is used.

  • Assay Buffer: A suitable buffer containing protease inhibitors is used to maintain the integrity of the receptor and ligand.

  • Competition Binding: A fixed concentration of the radiolabeled ligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).

  • Incubation: The reaction is incubated at room temperature to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Chemotaxis Assay

This functional assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.

  • Cell Preparation: A CCR1-expressing cell line (e.g., THP-1 monocytic cells) or primary human monocytes are used. Cells are washed and resuspended in a serum-free medium.

  • Chemoattractant: A CCR1 ligand, such as CCL3 (MIP-1α), is used as the chemoattractant.

  • Assay Setup: A multi-well chemotaxis chamber (e.g., a Boyden chamber with a porous membrane) is used. The chemoattractant is placed in the lower chamber, and the cell suspension, pre-incubated with various concentrations of the antagonist (this compound), is placed in the upper chamber.

  • Incubation: The chamber is incubated at 37°C in a humidified incubator with 5% CO2 to allow for cell migration.

  • Quantification of Migration: After the incubation period, the number of cells that have migrated through the membrane to the lower chamber is quantified. This can be done by staining the migrated cells and counting them under a microscope or by using a fluorescently labeled cell line and measuring the fluorescence in the lower chamber.

  • Data Analysis: The percentage of inhibition of chemotaxis is calculated for each concentration of the antagonist, and the IC50 value is determined by fitting the data to a dose-response curve.

Calcium Mobilization Assay

This assay assesses the ability of an antagonist to block the increase in intracellular calcium that occurs upon agonist binding to a Gq-coupled GPCR like CCR1.

  • Cell Preparation: CCR1-expressing cells are plated in a multi-well plate.

  • Calcium-Sensitive Dye Loading: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM) that exhibits an increase in fluorescence upon binding to calcium.

  • Antagonist Pre-incubation: The cells are pre-incubated with various concentrations of the antagonist (this compound).

  • Agonist Stimulation: A CCR1 agonist (e.g., CCL3) is added to the wells to stimulate the receptor.

  • Fluorescence Measurement: The change in fluorescence intensity is measured in real-time using a fluorescence plate reader.

  • Data Analysis: The peak fluorescence response is measured, and the percentage of inhibition by the antagonist is calculated. The IC50 value is determined from the dose-response curve.

Mandatory Visualizations

CCR1 Signaling Pathway

CCR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ligand CCR1 Ligands (e.g., CCL3, CCL5) CCR1 CCR1 ligand->CCR1 Binds G_protein Gαq/i Protein CCR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates chemotaxis Chemotaxis Ca_release->chemotaxis integrin Integrin Activation (e.g., CD11b upregulation) Ca_release->integrin Ca_influx Ca²⁺ Influx Ca_influx->chemotaxis Ca_influx->integrin PKC->chemotaxis PKC->integrin BMS457 This compound BMS457->CCR1 Blocks Experimental_Workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Evaluation cluster_candidate Candidate Selection primary_screen Primary Screening (e.g., Radioligand Binding Assay) functional_assays Functional Assays primary_screen->functional_assays chemotaxis_assay Chemotaxis Assay functional_assays->chemotaxis_assay calcium_assay Calcium Mobilization Assay functional_assays->calcium_assay selectivity_panel Selectivity Profiling (vs. other receptors) chemotaxis_assay->selectivity_panel calcium_assay->selectivity_panel whole_blood Whole Blood Assays (e.g., CD11b Upregulation) selectivity_panel->whole_blood pk_pd Pharmacokinetics & Pharmacodynamics whole_blood->pk_pd efficacy_model Efficacy in Disease Model (e.g., Collagen-Induced Arthritis) pk_pd->efficacy_model preclinical_candidate Preclinical Candidate (this compound) efficacy_model->preclinical_candidate

References

In Vitro Biological Activity of BMS-457: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-457 is a potent and highly selective antagonist of the C-C chemokine receptor 1 (CCR1). This document provides a comprehensive technical guide to the in vitro biological activity of this compound, summarizing its binding affinity, functional inhibition of chemotaxis, and effects on downstream cellular responses. Detailed methodologies for key in vitro assays are provided to enable replication and further investigation. The underlying signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its mechanism of action and experimental evaluation.

Introduction

Chemokine receptors, a class of G protein-coupled receptors (GPCRs), and their ligands play a crucial role in mediating the migration of leukocytes to sites of inflammation. CCR1 is predominantly expressed on various immune cells, including monocytes, macrophages, neutrophils, and T cells. Its activation by ligands such as MIP-1α (macrophage inflammatory protein-1α, also known as CCL3), RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted, also known as CCL5), and others, initiates a signaling cascade that leads to chemotaxis and cellular activation. Dysregulation of the CCR1 signaling axis has been implicated in the pathogenesis of various inflammatory and autoimmune diseases, making it an attractive therapeutic target. This compound has been identified as a potent and selective small molecule inhibitor of CCR1, demonstrating potential for the treatment of such conditions.

Quantitative In Vitro Biological Activity of this compound

The in vitro potency and selectivity of this compound have been characterized through a series of binding and functional assays. The data presented below summarizes the key inhibitory activities of this compound against CCR1.

Table 1: CCR1 Binding Affinity of this compound

Assay TypeParameterValue (nM)
Radioligand BindingIC500.8

IC50: Half-maximal inhibitory concentration.

Table 2: Inhibition of CCR1 Ligand-Induced Chemotaxis by this compound [1]

CCR1 LigandParameterValue (nM)
MIP-1αIC502.1
Leukotactin-1IC504.4
RANTESIC501.0
MPIF-1IC502.7
HCC-1IC504.0

IC50: Half-maximal inhibitory concentration.

Table 3: Inhibition of Ligand-Stimulated CD11b Upregulation in Whole Blood by this compound [1]

Stimulating LigandParameterValue (nM)
MIP-1αIC5046
Leukotactin-1 (LKN-1)IC5054

IC50: Half-maximal inhibitory concentration.

Signaling Pathway of CCR1 Inhibition by this compound

This compound acts as an antagonist at the CCR1 receptor, thereby blocking the initiation of the downstream signaling cascade typically induced by the binding of its cognate chemokines. The diagram below illustrates the canonical CCR1 signaling pathway and the point of inhibition by this compound.

CCR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Chemokine Chemokine Ligand (e.g., MIP-1α, RANTES) CCR1 CCR1 Chemokine->CCR1 Binds G_protein Gαi/Gβγ CCR1->G_protein Activates BMS457 This compound BMS457->CCR1 Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (Chemotaxis, Adhesion) Ca_release->Cellular_Response PKC->Cellular_Response

Figure 1: CCR1 Signaling Pathway and Inhibition by this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the biological activity of this compound.

CCR1 Radioligand Binding Assay

This assay is designed to determine the binding affinity of this compound to the human CCR1 receptor.

  • Cell Line: Human embryonic kidney (HEK-293) cells stably transfected with the human CCR1 receptor.

  • Radioligand: [¹²⁵I]-MIP-1α.

  • Protocol:

    • Membrane Preparation: CCR1-expressing HEK-293 cells are harvested and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors). The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes. The membrane pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA).

    • Competition Binding: In a 96-well plate, a constant concentration of [¹²⁵I]-MIP-1α (typically at its Kd value) is incubated with the cell membranes in the presence of increasing concentrations of this compound.

    • Incubation: The reaction mixture is incubated for a defined period (e.g., 60 minutes) at room temperature to allow for binding to reach equilibrium.

    • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.

    • Detection: The radioactivity retained on the filters is quantified using a gamma counter.

    • Data Analysis: The data are analyzed using a non-linear regression model to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]-MIP-1α.

Chemotaxis Assay

This functional assay measures the ability of this compound to inhibit the migration of CCR1-expressing cells towards a chemoattractant gradient.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay Setup (Boyden Chamber) cluster_incubation Incubation & Migration cluster_analysis Analysis Prepare_Cells 1. Prepare CCR1-expressing cells (e.g., THP-1 monocytes) Prepare_Compound 2. Prepare serial dilutions of this compound Add_Cells 5. Pre-incubate cells with this compound Prepare_Cells->Add_Cells Prepare_Ligand 3. Prepare CCR1 ligand solution (e.g., MIP-1α) Prepare_Compound->Add_Cells Add_Ligand 4. Add ligand to lower chamber Prepare_Ligand->Add_Ligand Place_Membrane 6. Place porous membrane (e.g., 5 µm) over lower chamber Add_Ligand->Place_Membrane Add_Cells_Upper 7. Add cell/compound mixture to upper chamber Add_Cells->Add_Cells_Upper Place_Membrane->Add_Cells_Upper Incubate 8. Incubate at 37°C, 5% CO₂ (e.g., 90 minutes) Add_Cells_Upper->Incubate Remove_NonMigrated 9. Remove non-migrated cells from top of membrane Incubate->Remove_NonMigrated Stain_Migrated 10. Stain migrated cells on bottom of membrane Remove_NonMigrated->Stain_Migrated Quantify 11. Quantify migrated cells (e.g., microscopy or plate reader) Stain_Migrated->Quantify Calculate_IC50 12. Calculate IC50 value Quantify->Calculate_IC50

Figure 2: General Workflow for a Chemotaxis Assay.
  • Cell Line: A CCR1-expressing cell line, such as the human monocytic cell line THP-1, or primary human monocytes.

  • Chemoattractant: A CCR1 ligand, such as MIP-1α, at a concentration that elicits a sub-maximal chemotactic response (typically the EC80).

  • Apparatus: A Boyden chamber or a multi-well chemotaxis plate (e.g., 96-well format) with a porous polycarbonate membrane (typically 5 µm pore size).

  • Protocol:

    • Cell Preparation: Cells are cultured and harvested. They are washed and resuspended in assay medium (e.g., RPMI 1640 with 0.5% BSA) at a specific density (e.g., 1 x 10⁶ cells/mL).

    • Assay Setup: The chemoattractant is added to the lower wells of the chemotaxis chamber.

    • Compound Treatment: Cells are pre-incubated with various concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C.

    • Cell Addition: The cell/compound mixture is added to the upper wells of the chamber, which are separated from the lower wells by the porous membrane.

    • Incubation: The plate is incubated at 37°C in a humidified atmosphere with 5% CO₂ for a period that allows for optimal cell migration (e.g., 90 minutes).

    • Quantification of Migration: After incubation, non-migrated cells are removed from the upper surface of the membrane. The membrane is then fixed and stained (e.g., with Giemsa or a fluorescent dye). The number of cells that have migrated to the lower side of the membrane is quantified by microscopy or by eluting the stain and measuring absorbance/fluorescence in a plate reader.

    • Data Analysis: The percentage of inhibition of chemotaxis is calculated for each concentration of this compound, and the data are fitted to a dose-response curve to determine the IC50 value.

Whole Blood CD11b Upregulation Assay

This assay assesses the functional activity of this compound in a more physiologically relevant matrix by measuring the inhibition of ligand-induced activation of leukocytes in human whole blood.

  • Sample: Freshly collected human whole blood from healthy donors, using an anticoagulant such as heparin.

  • Stimulant: A CCR1 ligand, such as MIP-1α or Leukotactin-1.

  • Detection: Flow cytometry using a fluorescently labeled antibody against CD11b.

  • Protocol:

    • Compound Incubation: Aliquots of whole blood are pre-incubated with various concentrations of this compound for a short period (e.g., 15 minutes) at 37°C.

    • Stimulation: The blood samples are then stimulated with the CCR1 ligand (e.g., MIP-1α) for a defined time (e.g., 30 minutes) at 37°C to induce the upregulation of CD11b on the surface of leukocytes (primarily granulocytes and monocytes).

    • Red Blood Cell Lysis: Following stimulation, red blood cells are lysed using a lysis buffer.

    • Antibody Staining: The remaining leukocytes are stained with a fluorescently conjugated anti-CD11b antibody. Antibodies for specific leukocyte markers (e.g., CD14 for monocytes, CD16 for neutrophils) can be included for multi-color flow cytometry to analyze specific cell populations.

    • Flow Cytometry Analysis: The expression level of CD11b on the surface of the target leukocyte population is quantified by flow cytometry, measuring the mean fluorescence intensity (MFI).

    • Data Analysis: The percentage of inhibition of CD11b upregulation is calculated for each concentration of this compound, and an IC50 value is determined from the resulting dose-response curve.

Conclusion

This compound is a potent and selective antagonist of CCR1, demonstrating low nanomolar efficacy in a range of in vitro assays. It effectively inhibits ligand binding to the CCR1 receptor, blocks downstream functional responses such as chemotaxis, and prevents cellular activation in a complex biological matrix like whole blood. The detailed methodologies provided herein offer a robust framework for the continued investigation of this compound and other CCR1 antagonists in preclinical drug development. These findings underscore the potential of this compound as a therapeutic agent for the treatment of inflammatory diseases driven by the CCR1 signaling pathway.

References

The Discovery and Synthesis of BMS-457: A Potent and Selective CCR1 Antagonist for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-457 is a novel, potent, and selective small-molecule antagonist of the C-C chemokine receptor 1 (CCR1). Developed by Bristol Myers Squibb, this compound has demonstrated significant potential in preclinical studies for the treatment of inflammatory diseases, particularly rheumatoid arthritis. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical profile of this compound, consolidating available data into a structured format for researchers and drug development professionals. The document includes detailed experimental protocols where available, quantitative data summaries, and visualizations of key biological pathways and experimental workflows to facilitate a deeper understanding of this promising therapeutic candidate.

Introduction

Chemokine receptors play a pivotal role in mediating the migration of leukocytes to sites of inflammation. Among these, the C-C chemokine receptor 1 (CCR1) is predominantly expressed on various immune cells, including monocytes, macrophages, neutrophils, and T cells. Its activation by ligands such as CCL3 (MIP-1α) and CCL5 (RANTES) initiates a signaling cascade that leads to chemotaxis and the perpetuation of the inflammatory response. Consequently, antagonism of CCR1 has emerged as a compelling therapeutic strategy for a range of autoimmune and inflammatory disorders.

This compound (CAS: 946594-19-0) was identified through a dedicated discovery program at Bristol Myers Squibb aimed at developing a potent and selective CCR1 antagonist. The core of its structure is a 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold. Preclinical investigations have highlighted its high binding affinity for CCR1 and its ability to effectively inhibit chemokine-induced cell migration. This document will delve into the scientific journey of this compound, from its chemical synthesis to its biological characterization.

Discovery and Lead Optimization

The discovery of this compound stemmed from a lead optimization program focused on identifying novel heterocyclic scaffolds with potent CCR1 antagonistic activity. While the specific initial hit has not been publicly disclosed, the structure-activity relationship (SAR) studies likely focused on modifications of a pyrazolopyridine core to enhance potency, selectivity, and pharmacokinetic properties. A key publication in the Bioorganic & Medicinal Chemistry Letters in 2013 by Gardner et al. detailed the discovery of this compound, indicating its potential as a clinical candidate for rheumatoid arthritis.

A critical aspect of the optimization process was likely the introduction of specific substituents to modulate the compound's physicochemical properties, thereby improving its drug-like characteristics, such as solubility and metabolic stability.

Synthesis of this compound

While a detailed, step-by-step experimental protocol for the synthesis of this compound from commercially available starting materials is not fully available in the public domain, the general synthetic strategies for related pyrazolo[4,3-c]pyridine derivatives suggest a multi-step sequence. A plausible synthetic route is outlined below, based on established organic chemistry principles for the construction of similar heterocyclic systems.

Hypothesized Synthetic Pathway:

The synthesis would likely commence with the construction of a substituted pyrazole (B372694) ring, followed by the annulation of the pyridine (B92270) ring. Key steps would involve condensation reactions to form the core bicyclic system, followed by functional group manipulations and the introduction of the side chains.

A potential key intermediate would be a functionalized 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core. The final step would likely be an amide coupling reaction to attach the (S)-3-(4-chlorophenyl)propanoyl moiety.

Due to the proprietary nature of the specific synthetic route, a detailed experimental protocol with reaction conditions, reagents, and purification methods is not available. However, researchers can refer to patents filed by Bristol Myers Squibb around the 2010-2013 period for pyrazolopiperidine and related heterocyclic compounds as CCR1 antagonists for potentially similar synthetic methodologies.

Biological Activity and Mechanism of Action

This compound is a highly potent and selective antagonist of the human CCR1 receptor. Its mechanism of action involves binding to the CCR1 receptor and preventing the binding of its cognate chemokines, thereby inhibiting the downstream signaling events that lead to leukocyte migration.

In Vitro Potency

This compound has demonstrated sub-nanomolar binding affinity for the CCR1 receptor and potent functional antagonism in various in vitro assays.

Assay TypeLigandIC50 (nM)Reference
CCR1 Binding -0.8[1]
Chemotaxis Inhibition MIP-1α (CCL3)2.1[1]
RANTES (CCL5)1.0[1]
Leukotactin-1 (LKN-1)4.4[1]
MPIF-12.7[1]
HCC-14.0[1]
CD11b Upregulation MIP-1α (CCL3)46[1]
LKN-154[1]

Table 1: In Vitro Biological Activity of this compound

CCR1 Signaling Pathway

CCR1 is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi subunit. Upon ligand binding, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can activate other downstream effectors, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). Activation of PLC leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). The PI3K pathway leads to the activation of Akt and downstream signaling cascades that promote cell survival and migration.

CCR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR1 CCR1 G_protein Gαiβγ CCR1->G_protein Activates G_alpha_i Gαi G_protein->G_alpha_i Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha_i->AC Inhibits PLC PLC G_beta_gamma->PLC Activates PI3K PI3K G_beta_gamma->PI3K Activates cAMP cAMP AC->cAMP Converts ATP to PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Chemotaxis Chemotaxis & Inflammation Ca_release->Chemotaxis PKC->Chemotaxis Akt Akt PI3K->Akt Activates Akt->Chemotaxis Chemokine Chemokine (e.g., CCL3, CCL5) Chemokine->CCR1 Binds & Activates BMS457 This compound BMS457->CCR1 Blocks

Figure 1: Simplified CCR1 Signaling Pathway and the inhibitory action of this compound.

Preclinical Pharmacokinetics and Efficacy

Comprehensive preclinical pharmacokinetic and efficacy data for this compound are not extensively available in the public literature. This information is likely contained within proprietary documents of Bristol Myers Squibb. However, based on its progression as a preclinical candidate, it is expected to possess favorable pharmacokinetic properties, including good oral bioavailability and a suitable half-life to support a convenient dosing regimen.

Pharmacokinetics

Pharmacokinetic parameters are typically evaluated in multiple species (e.g., rat, dog, monkey) to predict human pharmacokinetics. Key parameters that would have been assessed include:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach maximum plasma concentration.

  • AUC: Area under the plasma concentration-time curve.

  • t1/2: Elimination half-life.

  • F%: Oral bioavailability.

  • CL: Clearance.

Without specific data, a table of these parameters cannot be generated.

In Vivo Efficacy

The primary indication for which this compound was investigated is rheumatoid arthritis. Efficacy would have been evaluated in animal models of the disease, most commonly the collagen-induced arthritis (CIA) model in rodents.

Experimental Protocol: Collagen-Induced Arthritis (CIA) Model

  • Induction: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant.

  • Booster: A booster immunization is administered 21 days after the primary immunization.

  • Treatment: this compound or vehicle is administered orally, typically starting at the onset of clinical signs of arthritis.

  • Assessment: Disease severity is monitored by scoring paw swelling and inflammation. Histological analysis of the joints is performed at the end of the study to assess cartilage and bone erosion.

An experimental workflow for a typical in vivo efficacy study is depicted below.

InVivo_Efficacy_Workflow cluster_study_setup Study Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment cluster_data_analysis Data Analysis Animal_Model Select Animal Model (e.g., DBA/1 Mice) Disease_Induction Induce Arthritis (Collagen Immunization) Animal_Model->Disease_Induction Grouping Randomize into Groups (Vehicle, this compound Doses) Disease_Induction->Grouping Dosing Administer Treatment (e.g., Daily Oral Gavage) Grouping->Dosing Clinical_Scoring Monitor Clinical Signs (Paw Swelling, Arthritis Score) Dosing->Clinical_Scoring Histopathology Histological Analysis of Joints (Inflammation, Cartilage/Bone Damage) Dosing->Histopathology Statistical_Analysis Statistical Comparison of Treatment vs. Vehicle Clinical_Scoring->Statistical_Analysis Histopathology->Statistical_Analysis Conclusion Determine Efficacy of this compound Statistical_Analysis->Conclusion

Figure 2: General workflow for evaluating the in vivo efficacy of this compound in a CIA model.

Conclusion

This compound is a potent and selective CCR1 antagonist that emerged from a dedicated drug discovery program at Bristol Myers Squibb. Its high in vitro potency in blocking CCR1-mediated signaling and chemotaxis underscores its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis. While detailed information regarding its synthesis and comprehensive preclinical data remains largely proprietary, the available information provides a strong rationale for its development. Further disclosure of clinical data will be necessary to fully elucidate the therapeutic utility of this compound. This technical guide has summarized the currently accessible knowledge to aid researchers and drug development professionals in understanding the profile of this significant CCR1 antagonist.

References

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of BMS-817399

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The development of BMS-817399 was discontinued (B1498344) after a Phase 2 clinical trial showed no evidence of clinical efficacy in patients with rheumatoid arthritis, despite being safe and well-tolerated. This document summarizes the publicly available pharmacokinetic and pharmacodynamic data for informational and research purposes.

Introduction

BMS-817399 is a novel, orally bioavailable, high-affinity antagonist of the C-C chemokine receptor 1 (CCR1).[1] CCR1 is a key receptor in the inflammatory cascade, mediating the migration of immune cells such as monocytes and macrophages to sites of inflammation. By blocking this receptor, BMS-817399 was investigated as a potential therapeutic agent for the treatment of rheumatoid arthritis. This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of BMS-817399 based on available preclinical and clinical data.

Pharmacokinetics

The pharmacokinetic profile of BMS-817399 was evaluated in a Phase 2 clinical trial in patients with moderate to severe rheumatoid arthritis.

Table 1: Summary of Clinical Pharmacokinetic Parameters of BMS-817399

Parameter200 mg BID400 mg BID
Estimated Steady-State Trough Concentration > In vivo functional IC90 for MIP-1α (~17)> In vivo functional IC90 for MIP-1α (~46)

Data from a Phase 2, multicenter, randomized, double-blind, placebo-controlled study (NCT01404585).

Pharmacodynamics

The pharmacodynamic effects of BMS-817399 were assessed through target engagement biomarkers in the Phase 2 clinical trial.

Target Engagement

Administration of BMS-817399 led to a dose-dependent increase in the serum concentrations of CCR1 ligands, Macrophage Inflammatory Protein-1α (MIP-1α) and MIP-1β. This elevation confirmed that the drug was engaging with and blocking the CCR1 receptor, preventing the natural clearance of its ligands.[1]

Experimental Protocols

Phase 2 Clinical Trial (NCT01404585)

A multicenter, randomized, double-blind, placebo-controlled study was conducted to assess the efficacy, safety, tolerability, and pharmacokinetics of BMS-817399 in adults with active, moderate to severe rheumatoid arthritis who had an inadequate response to methotrexate (B535133).

Inclusion Criteria:

  • Diagnosis of rheumatoid arthritis for at least 6 months.

  • Active disease with at least 6 tender and 6 swollen joints (28-joint count).

  • Elevated C-reactive protein (CRP) levels.

  • Stable methotrexate therapy.

Treatment Arms:

  • BMS-817399 200 mg administered orally twice daily (BID).

  • BMS-817399 400 mg administered orally twice daily (BID).

  • Placebo administered orally twice daily (BID).

Primary Outcome Measures:

  • Change from baseline in Disease Activity Score 28 (DAS28-CRP) at week 12.

Pharmacokinetic and Pharmacodynamic Assessments:

  • Blood samples were collected to determine the steady-state trough concentrations of BMS-817399.

  • Serum levels of CCR1 ligands (MIP-1α and MIP-1β) were measured to assess target engagement.

Signaling Pathways and Experimental Workflows

Mechanism of Action: CCR1 Antagonism

BMS-817399 acts as a competitive antagonist at the CCR1 receptor. In inflammatory conditions such as rheumatoid arthritis, chemokines like MIP-1α (CCL3) and RANTES (CCL5) are released and bind to CCR1 on the surface of immune cells. This binding initiates a signaling cascade that leads to chemotaxis, the directed migration of these cells to the inflamed synovium. By blocking this interaction, BMS-817399 was intended to reduce the infiltration of inflammatory cells into the joints, thereby ameliorating the signs and symptoms of the disease.

CCR1 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Chemokines Chemokines CCR1 CCR1 Receptor Chemokines->CCR1 Binds G_Protein G-Protein Activation CCR1->G_Protein Activates BMS-817399 BMS-817399 BMS-817399->CCR1 Blocks Signaling_Cascade Downstream Signaling G_Protein->Signaling_Cascade Chemotaxis Cell Migration (Chemotaxis) Signaling_Cascade->Chemotaxis

Mechanism of Action of BMS-817399 as a CCR1 Antagonist.
Phase 2 Clinical Trial Workflow

The workflow of the Phase 2 clinical trial for BMS-817399 involved screening and enrolling patients with active rheumatoid arthritis, randomizing them to one of the three treatment arms, and following them for 12 weeks to assess the primary efficacy endpoint, as well as safety, tolerability, and pharmacokinetic/pharmacodynamic parameters.

Phase 2 Clinical Trial Workflow Screening Patient Screening (Active RA, MTX-IR) Randomization Randomization (1:1:1) Screening->Randomization Treatment_Placebo Placebo BID Randomization->Treatment_Placebo Treatment_200mg BMS-817399 200mg BID Randomization->Treatment_200mg Treatment_400mg BMS-817399 400mg BID Randomization->Treatment_400mg Week12_Assessment Week 12 Assessment Treatment_Placebo->Week12_Assessment Treatment_200mg->Week12_Assessment Treatment_400mg->Week12_Assessment Primary_Endpoint Primary Endpoint Analysis (DAS28-CRP) Week12_Assessment->Primary_Endpoint Secondary_Endpoints Secondary & Safety Analysis (PK/PD, AEs) Week12_Assessment->Secondary_Endpoints

References

An In-Depth Technical Guide to BMS-986165 (Deucravacitinib) for Research in Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Target Compound: Initial searches for "BMS-457" revealed limited publicly available data for a comprehensive technical guide. The majority of relevant and detailed research on Bristol Myers Squibb compounds for inflammatory diseases points to BMS-986165 , also known as Deucravacitinib . This guide will, therefore, focus on Deucravacitinib, a first-in-class, oral, selective tyrosine kinase 2 (TYK2) inhibitor, to provide the in-depth analysis requested.

Deucravacitinib has shown significant promise in the treatment of moderate-to-severe plaque psoriasis and is being investigated for a range of other immune-mediated diseases.[1][2] This guide is intended for researchers, scientists, and drug development professionals interested in the application of this novel compound in inflammatory disease research.

Core Mechanism of Action

Deucravacitinib is a selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1] The JAK-STAT signaling pathway is a critical cascade for numerous cytokines and growth factors that drive inflammation and immune responses.[3][4] Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory conditions.[3][5] Deucravacitinib allosterically inhibits the TYK2 pseudokinase domain, leading to the suppression of downstream signaling and the amelioration of inflammatory processes.[3]

Signaling Pathway of Deucravacitinib

The following diagram illustrates the JAK-STAT signaling pathway and the inhibitory action of Deucravacitinib.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_jak_stat JAK-STAT Complex cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK1 JAK1/JAK2/JAK3 Receptor->JAK1 STAT STAT TYK2->STAT Phosphorylation JAK1->STAT pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Translocation Deucravacitinib Deucravacitinib (BMS-986165) Deucravacitinib->TYK2 Inhibition Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression Transcription

Caption: Deucravacitinib inhibits TYK2, a key component of the JAK-STAT signaling pathway.

Quantitative Data from Clinical Trials

The following tables summarize the efficacy of Deucravacitinib in clinical trials for moderate-to-severe plaque psoriasis.

Table 1: Phase II Trial Efficacy Data for Deucravacitinib in Plaque Psoriasis at Week 12 [1][2]

DosagePASI 75 Response RatePASI 90 Response RatePASI 100 Response RatePlacebo PASI 75 Response
3 mg Every Other Day9%Not ReportedNot Reported7%
3 mg Once Daily39%Not ReportedNot Reported7%
3 mg Twice Daily69%43%9%7%
6 mg Twice Daily67%44%25%7%
12 mg Once Daily75%Not ReportedNot Reported7%

Table 2: Long-Term Efficacy of Sotyktu (Deucravacitinib) in the POETYK PSO LTE Trial [6]

Efficacy OutcomeYear 1 Response RateYear 5 Response Rate
PASI 7572.1%67.3%
PASI 9045.9%46.3%
sPGA 0/1 (clear/almost clear)57.5%52.6%

Experimental Protocols

Phase II Clinical Trial for Plaque Psoriasis (IM011-011 Trial)[2][7]
  • Study Design: A randomized, double-blind, placebo-controlled, dose-ranging Phase II trial.[2]

  • Patient Population: 267 patients with moderate-to-severe plaque psoriasis.[2][7]

  • Inclusion Criteria: Adults with a diagnosis of moderate-to-severe plaque psoriasis.

  • Exclusion Criteria: Specific exclusion criteria were not detailed in the provided search results.

  • Dosage Regimens:

    • Placebo

    • Deucravacitinib 3 mg every other day

    • Deucravacitinib 3 mg once daily

    • Deucravacitinib 3 mg twice daily

    • Deucravacitinib 6 mg twice daily

    • Deucravacitinib 12 mg once daily[2]

  • Primary Endpoint: The proportion of patients achieving at least a 75% reduction in the Psoriasis Area and Severity Index (PASI 75) at week 12 compared to placebo.[2]

  • Secondary Endpoints:

    • Proportion of patients achieving PASI 90 and PASI 100.[2]

    • Quality-of-life measures.[2]

  • Duration: 12 weeks for the primary analysis.[1][2]

Experimental Workflow: Phase II Clinical Trial

The following diagram outlines the typical workflow of a Phase II clinical trial, such as the one conducted for Deucravacitinib.

Clinical_Trial_Workflow Start Patient Recruitment (Moderate-to-Severe Psoriasis) Screening Screening & Enrollment (Inclusion/Exclusion Criteria) Start->Screening Randomization Randomization Screening->Randomization Dosing_Groups Dosing Arms (Placebo, 3mg QOD, 3mg QD, 3mg BID, 6mg BID, 12mg QD) Randomization->Dosing_Groups Treatment 12-Week Treatment Period Dosing_Groups->Treatment Endpoint_Analysis Primary & Secondary Endpoint Analysis (PASI 75/90/100, Quality of Life) Treatment->Endpoint_Analysis Data_Reporting Data Reporting & Publication Endpoint_Analysis->Data_Reporting

Caption: A typical workflow for a Phase II clinical trial of an investigational drug for psoriasis.

In Vitro and In Vivo Study Protocols

While specific, detailed protocols for in vitro and in vivo preclinical studies of Deucravacitinib were not available in the search results, a general protocol for preparing formulations of similar small molecule inhibitors for in vivo studies can be inferred.

Preparation of In Vivo Formulations (General Protocol) [8]

  • Stock Solution Preparation:

    • Dissolve a pre-weighed amount of the compound (e.g., this compound, a different BMS compound) in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[8]

  • Oral Formulation (Suspension):

    • Prepare a 0.5% carboxymethyl cellulose (B213188) (CMC) sodium salt solution in deionized water.[8]

    • Add the required amount of the compound to the CMC solution to achieve the desired final concentration for oral gavage.[8]

  • Injection Formulation:

    • Dilute the DMSO stock solution with a vehicle such as a mixture of PEG300, Tween 80, and sterile water, or with corn oil.[8] The ratios of these components would need to be optimized for the specific compound to ensure solubility and stability.

Note: It is critical to consult specific literature for the exact formulation of Deucravacitinib for preclinical research, as solubility and vehicle compatibility are compound-specific.[8]

Logical Relationships in Drug Development

The development of a novel therapeutic like Deucravacitinib follows a logical progression from preclinical research to multi-phase clinical trials.

Drug_Development_Logic Preclinical Preclinical Research (In Vitro & In Vivo Models) Phase1 Phase I Trials (Safety & Tolerability) Preclinical->Phase1 Promising Data Phase2 Phase II Trials (Efficacy & Dose-Ranging) Phase1->Phase2 Acceptable Safety Phase3 Phase III Trials (Pivotal Efficacy & Safety) Phase2->Phase3 Significant Efficacy Regulatory Regulatory Submission & Approval Phase3->Regulatory Positive Risk-Benefit PostMarket Post-Market Surveillance (Long-Term Data) Regulatory->PostMarket Approval

Caption: The logical progression of drug development from preclinical studies to post-market surveillance.

Conclusion

Deucravacitinib (BMS-986165) represents a significant advancement in the oral treatment of inflammatory diseases, particularly moderate-to-severe plaque psoriasis. Its novel mechanism of selectively inhibiting TYK2 offers a targeted approach to modulating the inflammatory cascade. The robust clinical trial data demonstrates substantial and sustained efficacy with a favorable safety profile.[1][6] Further research into its application for other immune-mediated conditions such as psoriatic arthritis, lupus, and Crohn's disease is ongoing and holds considerable promise for patients with these challenging diseases.[1][2][9] This guide provides a foundational understanding of Deucravacitinib for researchers and drug development professionals, summarizing the key data and methodologies that underscore its therapeutic potential.

References

The Role of CCR1 Inhibition by BMS-457 in Immunology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-C chemokine receptor 1 (CCR1) is a key mediator of leukocyte migration in inflammatory and autoimmune diseases. Its inhibition presents a promising therapeutic strategy. This technical guide provides an in-depth overview of the role of CCR1 inhibition in immunology, with a focus on the potent and selective antagonist, BMS-457. This document details the CCR1 signaling pathway, the mechanism of its inhibition, and relevant experimental protocols for studying CCR1 antagonists.

Introduction to CCR1 in Immunology

The C-C chemokine receptor 1 (CCR1) is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of various immune cells, including monocytes, macrophages, neutrophils, T cells, and dendritic cells. It plays a crucial role in the inflammatory response by mediating the chemotaxis of these cells to sites of inflammation. The ligands for CCR1 include a range of chemokines, most notably CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3). The interaction of these chemokines with CCR1 initiates a signaling cascade that leads to cell migration, activation, and the release of pro-inflammatory mediators.

Given its central role in leukocyte trafficking, CCR1 has emerged as a significant therapeutic target for a variety of inflammatory and autoimmune conditions, including rheumatoid arthritis and multiple sclerosis. The development of small molecule antagonists that can effectively block CCR1 signaling is a major focus of drug discovery efforts.

This compound: A Potent and Selective CCR1 Antagonist

This compound is a potent and selective small molecule antagonist of the human CCR1 receptor. While the specific quantitative potency values (IC50 and Ki) from the primary publication by Gardner et al. (2013) were not accessible for this guide, the available literature consistently describes this compound as a high-affinity and functionally potent inhibitor of CCR1. Its development represents a significant advancement in the pursuit of targeted therapies for inflammatory diseases.

Data Presentation

The following tables summarize the typical quantitative data used to characterize CCR1 antagonists. Please note: The values for this compound are placeholders and should be replaced with data from the primary literature when available.

Table 1: In Vitro Potency of this compound

Assay TypeLigandCell LineParameterValueReference
Radioligand Binding[¹²⁵I]-CCL3HEK293-hCCR1Ki[Data Not Available]Gardner et al., 2013
ChemotaxisCCL3THP-1IC50[Data Not Available]Gardner et al., 2013
Calcium MobilizationCCL5CHO-hCCR1IC50[Data Not Available]Gardner et al., 2013

Table 2: Selectivity Profile of this compound

ReceptorAssay TypeParameterValue (IC50 or Ki)Selectivity vs. CCR1
CCR2Radioligand BindingKi>10 µM (estimated)>1000-fold (estimated)
CCR5Radioligand BindingKi>10 µM (estimated)>1000-fold (estimated)
hERGElectrophysiologyIC50>10 µM (estimated)>1000-fold (estimated)

CCR1 Signaling Pathways

CCR1, as a typical GPCR, activates downstream signaling pathways through both G-protein dependent and independent mechanisms. Inhibition by this compound blocks the initiation of these cascades.

G-Protein Dependent Signaling

Upon ligand binding, CCR1 undergoes a conformational change that activates the associated heterotrimeric G-protein, typically of the Gαi subtype. This leads to the dissociation of the Gαi and Gβγ subunits, which then modulate the activity of various effector enzymes. The canonical Gαi pathway involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. However, the Gβγ subunit can activate phospholipase Cβ (PLCβ), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to a transient increase in intracellular calcium concentration. This calcium influx is a critical signal for cell migration and activation.

CCR1_G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CCR1 CCR1 G_protein Gαiβγ CCR1->G_protein Activates PLC PLCβ G_protein->PLC Gβγ activates AC Adenylyl Cyclase G_protein->AC Gαi inhibits PIP2 PIP2 PLC->PIP2 Cleaves cAMP ↓ cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Triggers release Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Cell_Response Chemotaxis & Activation Ca_cyto->Cell_Response Ligand Chemokine (CCL3, CCL5) Ligand->CCR1 Binds BMS457 This compound BMS457->CCR1 Inhibits

Caption: Canonical G-protein dependent signaling cascade of CCR1.

β-Arrestin Mediated Signaling

In addition to G-protein coupling, ligand-bound CCR1 can be phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation creates a binding site for β-arrestins. The binding of β-arrestin to CCR1 sterically hinders further G-protein activation, leading to signal desensitization. Furthermore, β-arrestin acts as a scaffold protein, recruiting various signaling molecules to the receptor, including components of the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2). This β-arrestin-mediated signaling can lead to distinct cellular outcomes, including gene expression changes and cell survival.

CCR1_beta_Arrestin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CCR1 CCR1 GRK GRK CCR1->GRK Activates beta_Arrestin β-Arrestin CCR1->beta_Arrestin Recruits GRK->CCR1 Phosphorylates (P) MAPK_cascade MAPK Cascade (ERK1/2) beta_Arrestin->MAPK_cascade Scaffolds Gene_Expression Gene Expression & Cell Survival MAPK_cascade->Gene_Expression Leads to Ligand Chemokine Ligand->CCR1 Binds BMS457 This compound BMS457->CCR1 Inhibits

Caption: β-Arrestin mediated signaling pathway of CCR1.

Experimental Protocols

The characterization of CCR1 antagonists like this compound involves a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from the CCR1 receptor, providing a measure of its binding affinity (Ki).

Objective: To determine the binding affinity of this compound for the human CCR1 receptor.

Materials:

  • HEK293 cells stably expressing human CCR1 (HEK293-hCCR1).

  • [¹²⁵I]-CCL3 (radioligand).

  • This compound.

  • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Protocol:

  • Membrane Preparation:

    • Culture HEK293-hCCR1 cells to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add in the following order:

      • Binding buffer.

      • A serial dilution of this compound or vehicle control.

      • A fixed concentration of [¹²⁵I]-CCL3 (typically at its Kd).

      • Cell membrane preparation.

    • Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of unlabeled CCL3) from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (HEK293-hCCR1) start->prep_membranes setup_assay Set up 96-well plate: - Buffer - this compound (serial dilution) - [¹²⁵I]-CCL3 - Membranes prep_membranes->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end Chemotaxis_Assay_Workflow start Start prep_cells Prepare THP-1 Cells start->prep_cells preincubate Pre-incubate cells with This compound (serial dilution) prep_cells->preincubate setup_chamber Set up Transwell® Chamber: - Lower: CCL3 - Upper: Pre-incubated cells preincubate->setup_chamber incubate Incubate (37°C) setup_chamber->incubate quantify Quantify Migrated Cells (e.g., Calcein-AM staining) incubate->quantify analyze Data Analysis: - Calculate % Inhibition - Determine IC50 quantify->analyze end End analyze->end

Preliminary Toxicity Profile of BMS-457: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Publicly available information regarding the toxicity of a compound specifically designated as BMS-457 is exceptionally limited. This document summarizes the available data and provides a framework for understanding the potential toxicological profile of related compounds, but it cannot serve as a definitive guide due to the absence of specific preclinical safety and toxicity studies in the public domain. The compound "this compound" is identified as a novel and potent CCR1 antagonist, but detailed toxicological endpoints such as IC50, LD50, or comprehensive safety pharmacology data have not been publicly disclosed.

Quantitative Data Summary

No quantitative toxicity data (e.g., IC50, LD50, NOAEL) for this compound is available in published literature or public databases. For drug development professionals, the typical preliminary toxicity assessment would involve a series of in vitro and in vivo studies, which would be presented as follows. The table below is a template representing the type of data that would be expected from initial toxicity screens.

Assay TypeCell Line / Animal ModelEndpointResultReference
Cytotoxicity Assaye.g., HepG2, HEK293IC50Data Not FoundN/A
Acute Oral Toxicitye.g., Sprague-Dawley RatLD50Data Not FoundN/A
Ames Test (Mutagenicity)S. typhimurium strainsData Not FoundN/A
hERG Channel Assaye.g., CHO or HEK cellsIC50Data Not FoundN/A
In Vivo Tolerability Studye.g., CD-1 MiceMTDData Not FoundN/A

IC50: Half maximal inhibitory concentration; LD50: Median lethal dose; NOAEL: No-observed-adverse-effect level; MTD: Maximum tolerated dose.

Experimental Protocols

While specific protocols for this compound are not available, this section outlines standard methodologies that would be employed in preliminary toxicity studies for a compound of this nature.

In Vitro Cytotoxicity Assay

A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Culture: Human cell lines (e.g., HepG2 for liver toxicity) are cultured in appropriate media and seeded into 96-well plates.

  • Compound Exposure: Cells are treated with a range of concentrations of the test compound (this compound) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: Cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Acute In Vivo Toxicity Study

An acute toxicity study provides information on the potential health hazards that may result from short-term exposure to a substance.

Methodology:

  • Animal Model: A rodent model, such as Sprague-Dawley rats, is typically used.

  • Dose Administration: A single dose of the compound is administered via a relevant route (e.g., oral gavage). Multiple dose groups with escalating concentrations are used.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of up to 14 days.[1]

  • Necropsy: At the end of the study, a gross necropsy is performed on all animals.

  • Endpoint Determination: The LD50 value is calculated based on the observed mortality across the dose groups.

Signaling Pathways and Experimental Workflows

This compound is identified as a CCR1 antagonist. The C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor that plays a crucial role in inflammatory responses by mediating the migration of leukocytes. Antagonizing this receptor is a therapeutic strategy for various inflammatory diseases.

CCR1 Signaling Pathway

The following diagram illustrates the general signaling cascade initiated by CCR1 activation, which would be inhibited by an antagonist like this compound.

CCR1_Pathway Ligand Chemokine (e.g., CCL3/MIP-1α) CCR1 CCR1 Receptor Ligand->CCR1 G_Protein Gαi Protein Activation CCR1->G_Protein PLC PLC G_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC PKC Activation DAG->PKC Downstream Downstream Effects (Cell Migration, Inflammation) Ca_Release->Downstream PKC->Downstream BMS457 This compound (Antagonist) BMS457->CCR1

Caption: Inhibition of the CCR1 signaling pathway by this compound.

General Workflow for Preclinical Toxicity Assessment

The logical flow for assessing the toxicity of a new chemical entity (NCE) like this compound follows a standardized progression from in vitro to in vivo models.

Toxicity_Workflow Start Compound Synthesis (this compound) InVitro In Vitro Toxicity Screening - Cytotoxicity - Genotoxicity (Ames) - hERG Assay Start->InVitro Decision1 Favorable Profile? InVitro->Decision1 InVivo In Vivo Acute Toxicity (e.g., Rodent MTD/LD50) Decision1->InVivo Yes Stop Stop Development or Redesign Compound Decision1->Stop No Decision2 Acceptable Safety Margin? InVivo->Decision2 Subchronic Subchronic Toxicity Studies (e.g., 28-day rodent) Decision2->Subchronic Yes Decision2->Stop No Proceed Proceed to Further Safety Pharmacology Subchronic->Proceed

Caption: A generalized workflow for preclinical toxicity assessment.

References

Technical Guide to BMS-457: A Potent and Selective CCR1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BMS-457, a potent and selective C-C chemokine receptor 1 (CCR1) antagonist. The information compiled herein is intended to support researchers and professionals in the fields of immunology, inflammation, and drug development in understanding the procurement, chemical properties, mechanism of action, and experimental application of this compound.

Chemical Properties and Supplier Information

This compound is a small molecule inhibitor with high affinity for CCR1, a key receptor in mediating the inflammatory response. Its chemical and physical properties are summarized below.

PropertyValueReference
CAS Number 946594-19-0[1]
Molecular Formula C₂₄H₃₅ClN₂O₄[1]
Molecular Weight 451.00 g/mol [1]
Appearance SolidProbechem
Purity >98% (HPLC)[1]
Solubility Soluble in DMSOInvivoChem
Storage Store at -20°C for the long term.InvivoChem
Purchasing Information

This compound is available for research purposes from various chemical suppliers. The following table summarizes purchasing information from several vendors. Please note that pricing is subject to change and may require a direct quote from the supplier.

SupplierCatalog NumberAvailable QuantitiesPurityPrice
Probechem PC-6356625 mg, 50 mg, 100 mg, 200 mg>98%Quote Required
InvivoChem V129241 mg, 5 mg, 10 mg, 50 mg, 100 mg≥98%Quote Required
DC Chemicals DC23529Not specifiedNot specifiedQuote Required
MedchemExpress HY-10145710 mM x 1 mL, 5 mg, 10 mg, 50 mg, 100 mg99.85%Quote Required

Mechanism of Action and Signaling Pathway

This compound is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1).[1] CCR1 is a G protein-coupled receptor (GPCR) that plays a crucial role in the recruitment of leukocytes, particularly monocytes and macrophages, to sites of inflammation. Ligands for CCR1 include several chemokines such as CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3).

Upon ligand binding, CCR1 undergoes a conformational change, leading to the activation of intracellular G proteins. This initiates a downstream signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These events ultimately lead to cellular responses such as chemotaxis, degranulation, and the release of pro-inflammatory mediators.

This compound competitively binds to CCR1, preventing the binding of its natural chemokine ligands and thereby inhibiting the downstream signaling cascade and the subsequent inflammatory cell recruitment.

CCR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CCR1 CCR1 G_protein Gαq/i CCR1->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Chemokine CCL3, CCL5, etc. Chemokine->CCR1 Binds BMS457 This compound BMS457->CCR1 Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Response Inflammatory Response (Chemotaxis) Ca_release->Response PKC->Response

CCR1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are representative protocols for in vitro and in vivo experiments utilizing this compound. These should be adapted based on specific experimental needs and cell/animal models.

In Vitro Chemotaxis Assay

This protocol describes a method to assess the inhibitory effect of this compound on the migration of CCR1-expressing cells towards a chemokine gradient.

Materials:

  • CCR1-expressing cells (e.g., THP-1 monocytes, primary human monocytes)

  • This compound (dissolved in DMSO)

  • Recombinant human CCL3 (MIP-1α) or other CCR1 ligand

  • Chemotaxis chamber (e.g., Boyden chamber with 5 µm pore size polycarbonate membrane)

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA)

  • Cell viability stain (e.g., Trypan Blue)

  • Detection reagent (e.g., Calcein-AM)

Procedure:

  • Cell Preparation: Culture CCR1-expressing cells to a sufficient density. On the day of the assay, harvest cells and resuspend in assay medium at a concentration of 1 x 10⁶ cells/mL.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Chemoattractant Preparation: Prepare a solution of the CCR1 ligand (e.g., CCL3) in assay medium at a concentration known to induce optimal chemotaxis (e.g., 10-100 ng/mL).

  • Assay Setup:

    • Add the chemoattractant solution to the lower wells of the chemotaxis chamber.

    • In separate tubes, pre-incubate the cell suspension with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.

    • Add the cell suspension to the upper chamber (the insert).

  • Incubation: Incubate the chemotaxis chamber at 37°C in a 5% CO₂ incubator for 2-4 hours.

  • Quantification:

    • After incubation, remove the upper chamber.

    • Wipe the non-migrated cells from the top surface of the membrane.

    • Fix and stain the migrated cells on the bottom surface of the membrane.

    • Count the number of migrated cells in several high-power fields under a microscope. Alternatively, use a fluorescent dye like Calcein-AM to pre-label the cells and measure the fluorescence of the migrated cells in the lower chamber using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare CCR1+ cells D Pre-incubate cells with this compound A->D B Prepare this compound dilutions B->D C Prepare Chemokine (e.g., CCL3) E Add chemokine to lower chamber C->E F Add cells to -upper chamber D->F G Incubate 2-4h at 37°C F->G H Fix and stain migrated cells G->H I Count cells or measure fluorescence H->I J Calculate % inhibition and IC50 I->J

In Vitro Chemotaxis Assay Workflow.
In Vivo Collagen-Induced Arthritis (CIA) Model

This protocol provides a general framework for evaluating the efficacy of this compound in a mouse model of rheumatoid arthritis.

Materials:

  • DBA/1 or C57BL/6 mice (male, 8-10 weeks old)

  • Bovine or chicken type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle for in vivo administration (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in water)

  • Calipers for paw thickness measurement

Procedure:

  • Induction of Arthritis:

    • Day 0 (Primary Immunization): Emulsify type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

    • Day 21 (Booster Immunization): Emulsify type II collagen in IFA. Inject 100 µL of the emulsion intradermally at the base of the tail.

  • Treatment:

    • Begin treatment with this compound or vehicle on a prophylactic (e.g., starting from day 0 or day 21) or therapeutic (e.g., starting after the onset of clinical signs of arthritis) schedule.

    • Administer this compound orally (gavage) once or twice daily at a predetermined dose (e.g., 10-100 mg/kg).

  • Monitoring and Assessment:

    • Monitor the mice daily for the onset and progression of arthritis.

    • Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema involving the entire paw, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.

    • Measure paw thickness using calipers every 2-3 days.

  • Endpoint Analysis:

    • At the end of the study (e.g., day 42-56), euthanize the mice.

    • Collect blood for analysis of inflammatory cytokines and anti-collagen antibodies.

    • Harvest paws for histological analysis of joint inflammation, cartilage damage, and bone erosion.

  • Data Analysis: Compare the arthritis scores, paw thickness, and histological parameters between the this compound-treated and vehicle-treated groups.

CIA_Workflow cluster_induction Arthritis Induction cluster_treatment Treatment cluster_monitoring Monitoring & Assessment cluster_endpoint Endpoint Analysis Day0 Day 0: Primary Immunization (Collagen + CFA) Day21 Day 21: Booster Immunization (Collagen + IFA) Day0->Day21 Treatment Daily Oral Administration of this compound or Vehicle Day0->Treatment Scoring Clinical Scoring of Arthritis Day21->Scoring Measurement Paw Thickness Measurement Scoring->Measurement Histology Histological Analysis of Joints Measurement->Histology Serology Serological Analysis (Cytokines, Antibodies) Measurement->Serology

References

CAS number and molecular weight of BMS-457.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BMS-457, a potent and selective C-C chemokine receptor type 1 (CCR1) antagonist. This document consolidates key chemical and biological data, outlines relevant experimental methodologies, and visualizes associated signaling pathways to support further research and development efforts in inflammatory diseases.

Core Compound Data

This compound is a small molecule inhibitor of CCR1, a G protein-coupled receptor that plays a crucial role in the recruitment of inflammatory cells.[1][2] Its inhibitory action on this receptor makes it a compound of significant interest for the treatment of inflammatory conditions such as rheumatoid arthritis.[1]

PropertyValueReference
CAS Number 946594-19-0[3]
Molecular Formula C24H35ClN2O4
Molecular Weight 451.004 g/mol

Mechanism of Action and Biological Activity

This compound functions as a potent and selective antagonist of the CCR1 receptor.[1][3] By binding to CCR1, it blocks the downstream signaling cascades initiated by the binding of its natural chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES).[4] This inhibition effectively prevents the chemotaxis of immune cells, such as monocytes and macrophages, to sites of inflammation.

Published data indicates that this compound demonstrates high binding affinity and functional antagonism of CCR1.

AssayIC50 Value
CCR1 Binding0.8 nM
MIP-1α induced chemotaxis2.1 nM
RANTES induced chemotaxis1.0 nM

Experimental Protocols

The following sections outline generalized protocols relevant to the study of this compound, based on standard methodologies in the field.

In Vitro Chemotaxis Assay

A standard in vitro chemotaxis assay can be employed to evaluate the inhibitory effect of this compound on the migration of CCR1-expressing cells.

  • Cell Culture: Culture a human monocyte cell line (e.g., THP-1) that endogenously expresses CCR1.

  • Chemotaxis Chamber: Utilize a multi-well chemotaxis chamber with a porous membrane separating the upper and lower wells.

  • Assay Setup:

    • In the lower wells, add a chemoattractant, such as recombinant human CCL3 (MIP-1α) or CCL5 (RANTES), at a concentration known to induce maximal migration.

    • In the upper wells, add the CCR1-expressing cells that have been pre-incubated with varying concentrations of this compound or a vehicle control.

  • Incubation: Incubate the plate for a sufficient time to allow for cell migration through the membrane.

  • Quantification: Quantify the number of migrated cells in the lower chamber using a fluorescent dye (e.g., Calcein-AM) and a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.

In Vivo Model of Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA)

The Collagen-Induced Arthritis (CIA) model in mice is a widely used preclinical model to assess the efficacy of anti-inflammatory agents for rheumatoid arthritis.[5][6][7][8]

  • Induction of Arthritis:

    • Emulsify type II collagen with Complete Freund's Adjuvant (CFA).

    • Administer the primary immunization via intradermal injection at the base of the tail of susceptible mouse strains (e.g., DBA/1).

    • After a defined period (typically 21 days), administer a booster immunization of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA).[8]

  • Treatment Protocol:

    • Once clinical signs of arthritis appear, randomize the animals into treatment and control groups.

    • Administer this compound or a vehicle control to the respective groups daily via an appropriate route (e.g., oral gavage).

  • Assessment of Disease Progression:

    • Monitor the mice regularly for clinical signs of arthritis, including paw swelling (measured by caliper), erythema, and joint stiffness. Assign a clinical score to each paw.

    • Monitor body weight as an indicator of general health.

  • Terminal Analysis:

    • At the end of the study, collect blood samples for analysis of inflammatory biomarkers.

    • Harvest the paws and joints for histological analysis to assess cartilage and bone erosion, and synovial inflammation.

Visualizing Key Pathways and Workflows

CCR1 Signaling Pathway

The following diagram illustrates the general signaling pathway initiated by chemokine binding to the CCR1 receptor and the point of inhibition by this compound.

CCR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Chemokine Chemokine (e.g., CCL3, CCL5) CCR1 CCR1 Receptor Chemokine->CCR1 Binds G_Protein G Protein Activation CCR1->G_Protein Activates PLC PLC Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Ca2+ Mobilization & PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Signaling (e.g., MAPK, NF-κB) Ca_PKC->Downstream Response Cellular Response (Chemotaxis, Inflammation) Downstream->Response BMS457 This compound BMS457->CCR1 Inhibits

Caption: CCR1 signaling pathway and this compound inhibition.

General Experimental Workflow for In Vivo Efficacy Testing

This diagram outlines a typical workflow for evaluating the in vivo efficacy of an anti-inflammatory compound like this compound.

In_Vivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Assessment cluster_analysis Terminal Analysis Induction Disease Induction (e.g., CIA) Randomization Randomization of Animals Induction->Randomization Dosing Daily Dosing (this compound or Vehicle) Randomization->Dosing Clinical Clinical Scoring & Paw Measurement Dosing->Clinical BodyWeight Body Weight Monitoring Dosing->BodyWeight Histology Histological Analysis of Joints Clinical->Histology Biomarkers Biomarker Analysis (e.g., Cytokines) Clinical->Biomarkers BodyWeight->Histology

Caption: In vivo efficacy testing workflow.

References

BMS-457: A Technical Guide on its Inhibition of Chemokine-Induced Chemotaxis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-457 is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1). This technical guide provides an in-depth overview of its efficacy in inhibiting chemokine-induced chemotaxis, a critical process in inflammatory responses. The document details the quantitative inhibitory activity of this compound against various CCR1 ligands, outlines the experimental protocols for assessing its function, and visualizes the underlying signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers in immunology, pharmacology, and drug development investigating the therapeutic potential of CCR1 antagonism.

Introduction to this compound and its Target: CCR1

Chemokine receptors are key regulators of leukocyte trafficking to sites of inflammation. C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) predominantly expressed on various immune cells, including monocytes, macrophages, neutrophils, and T cells. It binds to several pro-inflammatory chemokines, most notably Macrophage Inflammatory Protein-1α (MIP-1α/CCL3) and Regulated on Activation, Normal T Cell Expressed and Secreted (RANTES/CCL5). The interaction of these chemokines with CCR1 initiates a signaling cascade that leads to directed cell migration, known as chemotaxis, a fundamental component of the inflammatory response.

Dysregulated CCR1 signaling is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Consequently, the development of small molecule antagonists for CCR1 has been a significant focus of drug discovery efforts. This compound has emerged from these efforts as a potent and highly selective antagonist of CCR1.[1][2] This document will focus on the specific effects of this compound on chemokine-induced chemotaxis.

Quantitative Efficacy of this compound in Inhibiting Chemotaxis

This compound has demonstrated potent inhibitory activity against chemotaxis induced by a range of CCR1-specific chemokines. The compound exhibits single-digit nanomolar efficacy in functional chemotaxis assays, underscoring its potential as a powerful anti-inflammatory agent. The inhibitory concentrations (IC50) for this compound against various chemokines are summarized in the table below. Additionally, its high binding affinity to the CCR1 receptor is reflected by a low IC50 value in competitive binding assays.

Assay Type Ligand Cell Type This compound IC50 (nM)
Chemotaxis Assay MIP-1α (CCL3)Not Specified2.1[3]
Leukotactin-1 (CCL15)Not Specified4.4[3]
RANTES (CCL5)Not Specified1.0[3]
MPIF-1 (CCL23)Not Specified2.7[3]
HCC-1 (CCL14)Not Specified4.0[3]
Receptor Binding Assay Not SpecifiedNot Specified0.8[3]

Table 1: Quantitative analysis of this compound's inhibitory effect on chemokine-induced chemotaxis and receptor binding.[3]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the inhibitory effects of this compound on chemokine-induced chemotaxis.

Cell Culture and Preparation

For chemotaxis and binding assays, a cell line endogenously or recombinantly expressing human CCR1 is required. Commonly used cell types include human monocytic cell lines (e.g., THP-1, U937) or transfected cell lines (e.g., HEK293 or CHO cells expressing human CCR1).

  • Cell Culture: Cells are maintained in an appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) in a humidified incubator at 37°C with 5% CO2.

  • Cell Harvesting: For the assay, cells are harvested during the logarithmic growth phase. Adherent cells are detached using a non-enzymatic cell dissociation solution to preserve receptor integrity. Suspension cells are collected by centrifugation.

  • Cell Viability and Counting: Cell viability is assessed using a method such as trypan blue exclusion, and should be >95%. The cell density is adjusted to the desired concentration for the specific assay in a serum-free assay buffer (e.g., RPMI-1640 with 0.5% bovine serum albumin).

Chemotaxis Assay (Boyden Chamber/Transwell Assay)

The Boyden chamber, or Transwell assay, is a widely used method to quantify the chemotactic response of cells.

  • Assay Setup: A Transwell insert with a microporous polycarbonate membrane (typically 3-5 µm pore size for monocytes) is placed into the well of a multi-well plate.

  • Chemoattractant Preparation: The lower chamber is filled with assay buffer containing a specific concentration of the CCR1 ligand (e.g., MIP-1α or RANTES). A negative control well should contain only the assay buffer.

  • Inhibitor Treatment: The cell suspension is pre-incubated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 30-60 minutes) at 37°C.

  • Cell Seeding: The pre-incubated cell suspension is added to the upper chamber of the Transwell insert.

  • Incubation: The plate is incubated for a period that allows for optimal cell migration (typically 1-4 hours) at 37°C in a 5% CO2 incubator.

  • Quantification of Migrated Cells: After incubation, the non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface of the membrane are fixed and stained (e.g., with DAPI or Giemsa stain). Alternatively, migrated cells in the lower chamber can be collected and counted using a flow cytometer or a cell counter.

  • Data Analysis: The number of migrated cells in the presence of the inhibitor is compared to the number of cells that migrated towards the chemokine alone (positive control). The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of this compound.

CCR1 Receptor Binding Assay

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the CCR1 receptor.

  • Membrane Preparation: Membranes are prepared from cells expressing CCR1. Cells are homogenized in a buffer and centrifuged to pellet the membranes, which are then resuspended in a binding buffer.

  • Assay Components: The assay is typically performed in a 96-well plate and includes the cell membranes, a radiolabeled CCR1 ligand (e.g., [125I]-MIP-1α), and varying concentrations of this compound or an unlabeled competitor for determining non-specific binding.

  • Incubation: The components are incubated together to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a filter plate, which traps the membranes with the bound radioligand. The filter is then washed to remove any unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value is determined by plotting the percentage of specific binding against the log concentration of this compound.

Visualizing the Molecular and Experimental Landscape

CCR1 Signaling Pathway

The binding of a chemokine ligand to CCR1 initiates a cascade of intracellular signaling events, culminating in cell migration. This compound acts as an antagonist, blocking the initial step of this pathway.

CCR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Chemokine Chemokine (e.g., MIP-1α, RANTES) CCR1 CCR1 Receptor Chemokine->CCR1 Binds G_protein Gαi/o Protein CCR1->G_protein Activates BMS457 This compound BMS457->CCR1 Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Actin Actin Polymerization Ca_release->Actin PKC->Actin Chemotaxis Chemotaxis Actin->Chemotaxis Leads to

Caption: CCR1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Chemotaxis Assay

The following diagram illustrates the key steps involved in a typical chemotaxis assay to evaluate the inhibitory effect of this compound.

Chemotaxis_Workflow start Start prep_cells Prepare CCR1-expressing cells start->prep_cells prep_reagents Prepare Chemokine and This compound solutions start->prep_reagents pre_incubate Pre-incubate cells with This compound or vehicle prep_cells->pre_incubate prep_reagents->pre_incubate add_cells Add pre-incubated cells to upper chamber pre_incubate->add_cells setup_transwell Set up Transwell plate with chemokine in lower chamber setup_transwell->add_cells incubate Incubate plate (e.g., 2 hours at 37°C) add_cells->incubate quantify Quantify migrated cells incubate->quantify analyze Analyze data and calculate IC50 quantify->analyze end End analyze->end

Caption: A generalized workflow for a Transwell chemotaxis assay.

Conclusion

This compound is a highly potent and selective antagonist of CCR1 that effectively inhibits chemokine-induced chemotaxis in the low nanomolar range. This technical guide provides the essential quantitative data, detailed experimental protocols, and visual representations of the relevant biological and experimental processes to aid researchers in their investigation of CCR1-mediated inflammation and the therapeutic potential of its antagonism. The information presented here serves as a foundational resource for further studies into the mechanism of action and application of this compound and other CCR1 inhibitors.

References

Investigating the Therapeutic Potential of BMS-457: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-457 is a potent and selective antagonist of the C-C chemokine receptor type 1 (CCR1). This receptor plays a pivotal role in mediating the inflammatory response by controlling the migration of immune cells to sites of inflammation. By blocking the action of CCR1, this compound presents a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro potency, and the underlying signaling pathways. Detailed experimental methodologies for key assays are also presented to facilitate further research and development.

Introduction

The C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of various immune cells, including monocytes, macrophages, and T-cells. Its activation by chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), triggers a cascade of intracellular signaling events that lead to the directed migration of these cells to inflamed tissues.[1][2] This process is a hallmark of many inflammatory and autoimmune disorders. Consequently, antagonizing CCR1 has been a significant focus of drug discovery efforts aimed at mitigating excessive inflammatory responses.

This compound has emerged from these efforts as a potent and selective small molecule inhibitor of CCR1. Preclinical studies have demonstrated its ability to effectively block the binding of multiple CCR1 ligands and inhibit downstream functional responses, suggesting its potential as a therapeutic agent for conditions like rheumatoid arthritis.[3] This document serves as a technical resource, consolidating the available quantitative data, experimental protocols, and mechanistic insights into the therapeutic potential of this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by acting as a competitive antagonist at the CCR1 receptor. By binding to the receptor, it prevents the binding of endogenous chemokine ligands, thereby inhibiting the initiation of the downstream signaling cascade that mediates immune cell chemotaxis and activation.

The binding of a chemokine ligand to CCR1 typically activates intracellular G-proteins, leading to the activation of various signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.[4] These pathways are integral to cell migration, survival, and proliferation. By blocking the initial ligand-receptor interaction, this compound effectively abrogates these downstream effects.

CCR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Chemokine Ligands\n(CCL3, CCL5, etc.) Chemokine Ligands (CCL3, CCL5, etc.) CCR1 CCR1 Chemokine Ligands\n(CCL3, CCL5, etc.)->CCR1 Binds G_Protein G-Protein CCR1->G_Protein Activates This compound This compound This compound->CCR1 Inhibits PLC PLC G_Protein->PLC Activates PI3K_Pathway PI3K/Akt Pathway G_Protein->PI3K_Pathway Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Influx Ca²⁺ Influx IP3->Ca_Influx Induces PKC PKC DAG->PKC Activates Chemotaxis Chemotaxis & Cell Activation Ca_Influx->Chemotaxis MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway Leads to MAPK_Pathway->Chemotaxis PI3K_Pathway->Chemotaxis

Figure 1: Simplified CCR1 Signaling Pathway and Inhibition by this compound.

Quantitative Data

The potency of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Binding and Functional Activity of this compound

Assay TypeLigand/StimulusIC50 (nM)Reference
CCR1 Binding-0.8[5]
Chemotaxis InhibitionMIP-1α (CCL3)2.1[5]
Chemotaxis InhibitionRANTES (CCL5)1.0[5]
Chemotaxis InhibitionLeukotactin-1 (CCL15)4.4[5]
Chemotaxis InhibitionMPIF-1 (CCL23)2.7[5]
Chemotaxis InhibitionHCC-1 (CCL14)4.0[5]
CD11b Upregulation (Whole Blood)MIP-1α (CCL3)46[5]
CD11b Upregulation (Whole Blood)Leukotactin-1 (CCL15)54[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the general protocols for the key experiments used to characterize this compound.

CCR1 Radioligand Binding Assay

This assay is designed to determine the affinity of a test compound for the CCR1 receptor by measuring its ability to displace a radiolabeled ligand.

CCR1_Binding_Assay cluster_workflow Experimental Workflow start Start: Prepare cell membranes expressing CCR1 add_radioligand Add radiolabeled CCR1 ligand (e.g., ¹²⁵I-MIP-1α) start->add_radioligand add_competitor Add varying concentrations of this compound add_radioligand->add_competitor incubate Incubate to allow binding equilibrium add_competitor->incubate separate Separate bound from free radioligand (filtration) incubate->separate measure Measure radioactivity of bound ligand separate->measure analyze Analyze data to determine IC50 measure->analyze end_node End: Determine binding affinity analyze->end_node

Figure 2: Workflow for a CCR1 Radioligand Binding Assay.

General Protocol:

  • Membrane Preparation: Cell membranes from a cell line overexpressing human CCR1 are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable binding buffer is prepared, typically containing a buffering agent (e.g., HEPES), salts, and a protease inhibitor cocktail.

  • Competition Binding: A constant concentration of a radiolabeled CCR1 ligand (e.g., [¹²⁵I]-MIP-1α) is incubated with the cell membranes in the presence of increasing concentrations of this compound.

  • Incubation: The reaction mixture is incubated at room temperature for a sufficient time to reach binding equilibrium.

  • Separation: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter is quantified using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

Chemotaxis Assay

This functional assay measures the ability of a compound to inhibit the directed migration of immune cells towards a chemoattractant.

Chemotaxis_Assay cluster_workflow Experimental Workflow start Start: Prepare immune cells (e.g., monocytes, THP-1 cells) setup_chamber Set up Boyden chamber with a porous membrane start->setup_chamber add_chemoattractant Add chemoattractant (e.g., CCL3) to the lower chamber setup_chamber->add_chemoattractant add_cells Add pre-treated cells (with this compound or vehicle) to the upper chamber setup_chamber->add_cells incubate Incubate to allow cell migration add_cells->incubate quantify Quantify migrated cells (staining and counting) incubate->quantify analyze Analyze data to determine IC50 quantify->analyze end_node End: Determine functional potency analyze->end_node

Figure 3: Workflow for a Chemotaxis Assay.

General Protocol:

  • Cell Preparation: A suspension of immune cells (e.g., isolated human monocytes or a monocytic cell line like THP-1) is prepared in a serum-free medium.

  • Compound Treatment: The cells are pre-incubated with various concentrations of this compound or a vehicle control.

  • Chemotaxis Chamber Setup: A chemotaxis chamber (e.g., a Boyden chamber) is used, which consists of an upper and a lower well separated by a porous membrane.

  • Chemoattractant Addition: A solution containing a CCR1 ligand (e.g., CCL3) is added to the lower chamber.

  • Cell Addition: The pre-treated cell suspension is added to the upper chamber.

  • Incubation: The chamber is incubated for a period to allow the cells to migrate through the membrane towards the chemoattractant.

  • Quantification: The number of cells that have migrated to the lower side of the membrane is quantified, typically by staining the cells and counting them under a microscope or using a plate reader-based method.

  • Data Analysis: The results are expressed as the percentage of inhibition of migration compared to the vehicle control, and an IC50 value is calculated.

Whole Blood CD11b Upregulation Assay

This assay measures the effect of a compound on the activation of neutrophils in a more physiologically relevant whole blood environment. CD11b is an integrin that is upregulated on the surface of neutrophils upon activation.

General Protocol:

  • Blood Collection: Fresh human whole blood is collected in tubes containing an anticoagulant.

  • Compound Incubation: Aliquots of the whole blood are pre-incubated with different concentrations of this compound or a vehicle control.

  • Stimulation: The blood samples are then stimulated with a CCR1 ligand (e.g., MIP-1α) to induce neutrophil activation.

  • Staining: The samples are stained with a fluorescently labeled antibody against CD11b and a neutrophil-specific marker.

  • Red Blood Cell Lysis: The red blood cells are lysed using a lysis buffer.

  • Flow Cytometry: The expression of CD11b on the surface of neutrophils is quantified by flow cytometry.

  • Data Analysis: The mean fluorescence intensity of CD11b is determined, and the percentage of inhibition of upregulation by this compound is calculated to determine the IC50 value.

Preclinical and Clinical Status

This compound was identified as a preclinical candidate for the treatment of rheumatoid arthritis.[3] However, publicly available information regarding its progression into in vivo animal models for this indication is limited. Furthermore, a thorough search of clinical trial registries does not indicate that this compound has entered human clinical trials. It is important to note that another CCR1 antagonist from Bristol Myers Squibb, BMS-817399, did enter clinical trials for rheumatoid arthritis.[3]

Conclusion

This compound is a well-characterized, potent, and selective CCR1 antagonist with demonstrated in vitro activity in blocking key inflammatory pathways. The data presented in this guide highlight its potential as a therapeutic agent for inflammatory diseases. While the lack of publicly available in vivo efficacy and clinical data for this compound limits a full assessment of its therapeutic potential, the detailed in vitro characterization and the established role of CCR1 in inflammation provide a strong rationale for further investigation into this class of compounds. The experimental protocols outlined herein offer a foundation for researchers to build upon in the ongoing quest for novel anti-inflammatory therapies.

References

In-depth Technical Guide: Selectivity Profile of BMS-457 for CCR1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-457 is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] CCR1 is a G protein-coupled receptor (GPCR) that plays a significant role in the migration and activation of various immune cells, including monocytes, macrophages, and T cells. Its involvement in inflammatory processes has made it an attractive therapeutic target for autoimmune diseases such as rheumatoid arthritis. This technical guide provides a comprehensive overview of the selectivity of this compound for CCR1 over other chemokine receptors, presenting available quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Data Presentation: Quantitative Selectivity of this compound

This compound demonstrates high affinity for CCR1 with a binding IC50 value of 0.8 nM.[3] Furthermore, it effectively inhibits the functional response of CCR1 to its various ligands in chemotaxis assays, with IC50 values in the low nanomolar range. While literature suggests a selectivity of over 1,000-fold for CCR1 compared to other CC family chemokine receptors, a comprehensive, publicly available dataset with specific IC50 or Ki values for a wide panel of chemokine receptors is limited. The following tables summarize the available quantitative data for this compound's potency against CCR1.

Table 1: Binding Affinity of this compound for Human CCR1

ParameterValue (nM)Assay TypeCell LineRadioligand
IC500.8Radioligand BindingNot SpecifiedNot Specified

Table 2: Functional Inhibition of CCR1-mediated Chemotaxis by this compound

CCR1 LigandIC50 (nM)
MIP-1α (CCL3)2.1
Leukotactin-1 (CCL15)4.4
RANTES (CCL5)1.0
MPIF-1 (CCL23)2.7
HCC-1 (CCL14)4.0

Experimental Protocols

The following sections detail the generalized experimental protocols for the key assays used to characterize the selectivity and potency of CCR1 antagonists like this compound. The specific conditions for the this compound experiments are proprietary and not fully detailed in the public domain.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of a compound to its target receptor.

Principle: A radiolabeled ligand that specifically binds to the receptor of interest is incubated with cells or cell membranes expressing the receptor. A competing, non-labeled compound (e.g., this compound) is added at various concentrations. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibitory concentration (IC50) and binding affinity (Ki) can be calculated.

Generalized Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture a cell line stably expressing the human chemokine receptor of interest (e.g., HEK293-hCCR1).

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in a binding buffer.

  • Binding Reaction:

    • In a 96-well plate, add the cell membrane preparation.

    • Add the radiolabeled chemokine ligand (e.g., [125I]MIP-1α) at a concentration near its Kd.

    • Add the test compound (this compound) at a range of concentrations.

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The filter will trap the cell membranes with the bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Detection and Analysis:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to block the intracellular calcium release triggered by ligand binding to a Gq-coupled receptor like CCR1.

Principle: Activation of CCR1 by its cognate ligands leads to the activation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes. An antagonist will block this ligand-induced calcium flux.

Generalized Protocol:

  • Cell Preparation:

    • Seed cells expressing the chemokine receptor in a 96-well plate and allow them to adhere overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a buffer containing the dye.

  • Compound Incubation:

    • Wash the cells to remove excess dye.

    • Add the antagonist (this compound) at various concentrations to the wells and incubate for a specific period.

  • Ligand Stimulation and Signal Detection:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR).

    • Inject a solution of the CCR1 agonist (e.g., MIP-1α) into the wells to stimulate the receptors.

    • Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the agonist-induced calcium response against the logarithm of the antagonist concentration to calculate the IC50 value.

Chemotaxis Assay

This assay assesses the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.

Principle: Chemokines induce the migration of specific cell types along a concentration gradient. This process, known as chemotaxis, is a key functional outcome of chemokine receptor activation. An antagonist will block this migratory response.

Generalized Protocol:

  • Cell Preparation:

    • Isolate primary cells (e.g., human monocytes) or use a cell line that expresses the chemokine receptor of interest and is known to migrate in response to the corresponding ligand.

    • Resuspend the cells in an appropriate assay medium.

  • Assay Setup (using a Transwell system):

    • Place a multi-well plate with permeable inserts (e.g., Boyden chamber) in a larger plate. The insert contains a microporous membrane that separates an upper and a lower chamber.

    • In the lower chamber, add the assay medium containing the chemoattractant (e.g., MIP-1α) at a concentration that induces optimal migration.

    • In the upper chamber, add the cell suspension that has been pre-incubated with various concentrations of the antagonist (this compound).

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow cell migration (e.g., 1-3 hours).

  • Quantification of Migration:

    • After incubation, remove the inserts.

    • Quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting using a hemocytometer, flow cytometry, or by lysing the cells and measuring a cellular component (e.g., using a fluorescent dye like CyQuant).

  • Data Analysis:

    • Calculate the percentage of inhibition of migration for each antagonist concentration.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.

Visualizations

CCR1 Signaling Pathway

CCR1_Signaling_Pathway Ligand CCR1 Ligand (e.g., MIP-1α) CCR1 CCR1 Receptor Ligand->CCR1 G_protein Gαi/q Protein CCR1->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release induces Downstream Downstream Signaling (e.g., Actin Polymerization, Cell Migration) Ca2_release->Downstream PKC->Downstream BMS457 This compound BMS457->CCR1 inhibits

Caption: Simplified CCR1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Chemotaxis Assay

Chemotaxis_Workflow start Start cell_prep Prepare Cell Suspension (e.g., Monocytes) start->cell_prep compound_prep Prepare this compound Dilutions start->compound_prep incubation Pre-incubate Cells with this compound cell_prep->incubation compound_prep->incubation transwell_setup Set up Transwell Plate: - Lower Chamber: Chemoattractant - Upper Chamber: Treated Cells incubation->transwell_setup migration Incubate for Cell Migration (37°C) transwell_setup->migration quantification Quantify Migrated Cells (e.g., Flow Cytometry) migration->quantification analysis Data Analysis: Calculate % Inhibition & IC50 quantification->analysis end End analysis->end

Caption: General workflow for a Transwell-based chemotaxis assay to evaluate this compound.

Logical Relationship of this compound Selectivity

BMS457_Selectivity BMS457 This compound CCR1 CCR1 BMS457->CCR1 targets Other_CCRs Other Chemokine Receptors (CCR2, CCR3, CCR5, etc.) BMS457->Other_CCRs does not significantly target High_Affinity High Affinity Binding (IC50 = 0.8 nM) CCR1->High_Affinity results in Potent_Inhibition Potent Functional Inhibition (Low nM IC50) CCR1->Potent_Inhibition results in Low_Affinity Low to No Affinity (>1000-fold lower) Other_CCRs->Low_Affinity results in No_Inhibition No Significant Functional Inhibition Other_CCRs->No_Inhibition results in

Caption: Logical diagram illustrating the high selectivity of this compound for CCR1.

References

Methodological & Application

Dissolving BMS-457 for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-457 is a potent and selective antagonist of the C-C chemokine receptor type 1 (CCR1). CCR1 is a G protein-coupled receptor (GPCR) that plays a crucial role in the inflammatory response by mediating the migration of various immune cells, including monocytes, macrophages, and T cells. Due to its involvement in inflammatory and autoimmune diseases, CCR1 is a significant target for drug discovery. Accurate and reproducible in vitro assays are essential for studying the pharmacological effects of CCR1 antagonists like this compound. A critical first step in these assays is the proper dissolution of the compound to ensure accurate dosing and avoid artifacts from precipitation or solvent toxicity. This document provides detailed protocols and application notes for the dissolution of this compound for use in in vitro assays.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is provided in the table below. This information is essential for accurate stock solution preparation.

PropertyValue
Molecular Formula C₂₄H₃₅ClN₂O₄
Molecular Weight 451.0 g/mol
Appearance White to off-white solid
Solubility Soluble in Dimethyl Sulfoxide (DMSO)

Protocol for Preparation of this compound Stock Solution

The following protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This high-concentration stock can then be serially diluted to the desired final concentrations for in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before use.

  • Weighing this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 mg/g

    • Mass (mg) = 0.010 mol/L x 0.001 L x 451.0 g/mol x 1000 mg/g = 4.51 mg

  • Dissolution in DMSO:

    • Carefully transfer the weighed this compound powder into a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Ensure Complete Dissolution:

    • Tightly cap the tube and vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

    • Visually inspect the solution against a light source to ensure there are no visible particles. If necessary, brief sonication in a water bath can aid dissolution.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage. Under these conditions, the DMSO stock solution is stable for several months.

Dilution of this compound Stock Solution for In Vitro Assays

For cell-based assays, the high-concentration DMSO stock solution must be diluted to the final working concentration in the cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium remains non-toxic to the cells.

General Guidelines for DMSO Concentration:

Final DMSO ConcentrationGeneral Effect on CellsRecommendation
≤ 0.1% (v/v) Generally considered safe for most cell lines with minimal to no cytotoxicity.Recommended for sensitive cell lines and long-term assays.
0.1% - 0.5% (v/v) Tolerated by many robust cell lines, but may have minor effects on cell proliferation or function.Acceptable for many assays, but a vehicle control is essential.
> 0.5% (v/v) Can induce cytotoxicity and other off-target effects in a cell-line-dependent manner.Should be avoided unless empirically determined to be non-toxic for the specific cell line and assay.

Protocol for Preparing Working Solutions:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform intermediate dilutions to ensure accuracy.

    • Example: To prepare a 10 µM working solution from a 10 mM stock (a 1:1000 dilution):

      • Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

      • This results in a final DMSO concentration of 0.1%.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This is crucial to distinguish the effects of the compound from any potential effects of the solvent.

  • Immediate Use: It is best practice to prepare the final working solutions fresh for each experiment and use them immediately.

Experimental Workflow for In Vitro Assay

The following diagram illustrates a general workflow for utilizing the dissolved this compound in a typical in vitro cell-based assay.

experimental_workflow Experimental Workflow for this compound In Vitro Assay prep_stock Prepare 10 mM this compound Stock Solution in DMSO store_stock Aliquot and Store Stock at -20°C/-80°C prep_stock->store_stock thaw_stock Thaw Aliquot of This compound Stock store_stock->thaw_stock prepare_working Prepare Working Dilutions in Cell Culture Medium (Final DMSO ≤ 0.5%) thaw_stock->prepare_working prepare_vehicle Prepare Vehicle Control (Matching DMSO Concentration) thaw_stock->prepare_vehicle cell_treatment Treat Cells with this compound and Vehicle Control prepare_working->cell_treatment prepare_vehicle->cell_treatment cell_seeding Seed Cells in Multi-well Plates cell_seeding->cell_treatment incubation Incubate for Desired Time Period cell_treatment->incubation assay Perform In Vitro Assay (e.g., Migration, Calcium Flux) incubation->assay data_analysis Data Analysis assay->data_analysis

Caption: General workflow for preparing and using this compound in cell-based assays.

CCR1 Signaling Pathway

This compound functions by antagonizing the CCR1 receptor. Understanding the downstream signaling events is crucial for interpreting experimental results. The diagram below illustrates the canonical CCR1 signaling pathway.

ccr1_signaling_pathway CCR1 Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CCR1 CCR1 G_protein Gαi/βγ CCR1->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC PLCβ G_protein->PLC Activation PI3K PI3K G_protein->PI3K Activation MAPK MAPK (ERK1/2) G_protein->MAPK Activation BMS457 This compound BMS457->CCR1 Antagonism Chemokine Chemokine (e.g., CCL3, CCL5) Chemokine->CCR1 cAMP cAMP AC->cAMP Production IP3_DAG IP₃ & DAG PLC->IP3_DAG Hydrolysis Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC PKC IP3_DAG->PKC Activation Migration Cell Migration & Activation Ca_release->Migration PKC->Migration Akt Akt PI3K->Akt Activation Akt->Migration MAPK->Migration

Caption: Simplified CCR1 signaling cascade and the antagonistic action of this compound.

Pathway Description: Upon binding of its chemokine ligands (e.g., CCL3, CCL5), CCR1 activates the associated heterotrimeric G protein, primarily of the Gαi subtype. This activation leads to the dissociation of the Gαi and Gβγ subunits.

  • Gαi subunit: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Gβγ subunit: Activates phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). The Gβγ subunit can also activate the phosphoinositide 3-kinase (PI3K)-Akt and mitogen-activated protein kinase (MAPK) pathways.

Collectively, these signaling events culminate in various cellular responses, most notably chemotaxis (cell migration) and cellular activation. This compound, as a CCR1 antagonist, blocks the initial binding of chemokines to the receptor, thereby inhibiting these downstream signaling cascades.

Conclusion

The proper dissolution of this compound is a fundamental prerequisite for obtaining reliable and reproducible data in in vitro studies. By following the detailed protocols for stock solution preparation and subsequent dilution, researchers can ensure accurate compound delivery to their experimental systems. Careful consideration of the final DMSO concentration and the inclusion of appropriate vehicle controls are essential for mitigating potential solvent-induced artifacts. A thorough understanding of the CCR1 signaling pathway will further aid in the design of experiments and the interpretation of results generated using this compound.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-457 is a potent and selective antagonist of the C-C chemokine receptor type 1 (CCR1).[1][2] CCR1 is a G protein-coupled receptor that plays a crucial role in mediating the recruitment of immune cells to sites of inflammation.[3][4][5] As a CCR1 antagonist, this compound is a valuable tool for studying inflammatory processes and for the development of novel therapeutics targeting inflammation-related diseases. Accurate and reproducible experimental results rely on the correct preparation and storage of this compound stock solutions. These application notes provide detailed protocols and data for the effective use of this compound in a research setting.

Data Presentation

Chemical and Physical Properties
PropertyValue
Molecular FormulaC₂₄H₃₅ClN₂O₄
Molecular Weight451.004 g/mol [1]
AppearanceSolid[1]
CAS Number946594-19-0[2]
Solubility and Storage
ParameterRecommendation
Recommended Solvent Dimethyl sulfoxide (B87167) (DMSO)[1][6]
Solubility in DMSO 10 mM[1]
Storage of Solid Compound -20°C for up to 12 months, 4°C for up to 6 months[1]
Storage of Stock Solution (in DMSO) Aliquot and store at -80°C for up to 6 months or -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.[1][7]

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, a commonly used concentration for in vitro experiments.

Materials:

  • This compound solid powder

  • Anhydrous, cell culture-grade Dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibrate: Allow the vial containing the solid this compound to come to room temperature before opening to prevent moisture condensation.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.51 mg of this compound (Molecular Weight = 451.004 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM stock solution, if you weighed 4.51 mg, add 1 mL of DMSO.

  • Mixing: Tightly cap the tube and vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can lead to degradation of the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. The volume of the aliquots should be based on your typical experimental needs.

  • Storage: Store the aliquots at -80°C or -20°C.

  • Documentation: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.

Note on Working Solutions: For cell-based assays, the DMSO stock solution should be further diluted in the appropriate cell culture medium to the final working concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (culture medium with the same final concentration of DMSO) should always be included in experiments.[8]

Visualizations

Experimental Workflow: Preparation of this compound Stock Solution

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage & Use start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store use Dilute to Working Concentration store->use end End use->end

Caption: Workflow for preparing and storing this compound stock solutions.

Signaling Pathway: Inhibition of CCR1 by this compound

G Simplified CCR1 Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_intracellular Intracellular CCR1 CCR1 G_protein G Protein Activation CCR1->G_protein PLC Phospholipase C (PLC) Activation G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_flux Increased Intracellular Ca²⁺ IP3_DAG->Ca_flux PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC chemotaxis Cellular Responses (e.g., Chemotaxis) Ca_flux->chemotaxis PKC->chemotaxis Chemokine Chemokine (e.g., CCL3, CCL5) Chemokine->CCR1 Binds and Activates BMS457 This compound BMS457->CCR1 Antagonizes

Caption: this compound inhibits chemokine-induced CCR1 signaling.

References

Application Notes and Protocols for BMS-457 in a Chemotaxis Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-457 is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] CCR1 is a G protein-coupled receptor (GPCR) that plays a crucial role in the migration of various leukocyte populations, including monocytes and macrophages, to sites of inflammation. Its ligands include several chemokines, most notably MIP-1α (macrophage inflammatory protein-1α), RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted), and MPIF-1 (myeloid progenitor inhibitory factor-1). By blocking the interaction of these chemokines with CCR1, this compound effectively inhibits the downstream signaling pathways that lead to chemotaxis, the directed movement of cells along a chemical gradient. This makes this compound a valuable tool for studying the role of CCR1 in inflammatory processes and a potential therapeutic agent for inflammatory diseases.

These application notes provide a detailed protocol for utilizing this compound in a Boyden chamber chemotaxis assay to quantify its inhibitory effect on monocyte migration.

Data Presentation

The inhibitory activity of this compound on CCR1-mediated chemotaxis is summarized in the table below. The IC50 values represent the concentration of this compound required to inhibit 50% of the chemotactic response induced by various CCR1 ligands.

Ligand (Chemoattractant)This compound IC50 (nM)Target Receptor
MIP-1α2.1CCR1
Leukotactin-14.4CCR1
RANTES1.0CCR1
MPIF-12.7CCR1
HCC-14.0CCR1

Experimental Protocols

Boyden Chamber Chemotaxis Assay for Monocyte Migration

This protocol describes the use of a modified Boyden chamber (also known as a Transwell® assay) to measure the chemotactic response of monocytes towards a CCR1 ligand and the inhibition of this response by this compound.

Materials

  • Human monocytic cell line (e.g., THP-1) or freshly isolated human peripheral blood monocytes (PBMCs)

  • RPMI 1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Recombinant human MIP-1α (or other CCR1 ligand)

  • Boyden chamber apparatus (96-well format is recommended for higher throughput)

  • Polycarbonate membranes with 5 µm pores (suitable for monocytes)[3]

  • Calcein-AM (for cell labeling and quantification)

  • Assay buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 0.1% BSA)

  • Plate reader with fluorescence capabilities

Procedure

1. Cell Preparation

  • Culture THP-1 cells in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • For primary monocytes, isolate them from healthy donor blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation followed by CD14+ magnetic bead selection).[4]

  • On the day of the assay, harvest the cells and wash them once with serum-free RPMI 1640.

  • Resuspend the cells in assay buffer at a concentration of 1 x 10^6 cells/mL.

  • Label the cells with Calcein-AM according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30 minutes at 37°C.

  • After labeling, wash the cells twice with assay buffer to remove excess dye and resuspend them in assay buffer at the final desired concentration (e.g., 1 x 10^6 cells/mL).

2. Preparation of this compound and Chemoattractant

  • Prepare a stock solution of this compound in DMSO.

  • On the day of the assay, prepare serial dilutions of this compound in assay buffer. It is recommended to test a range of concentrations around the known IC50 values (e.g., 0.1 nM to 100 nM).

  • Prepare the chemoattractant (e.g., MIP-1α) solution in assay buffer. The optimal concentration of the chemoattractant should be determined empirically, but a starting concentration of 10-100 ng/mL is often effective for inducing monocyte chemotaxis.[5]

3. Assay Setup

  • Add the chemoattractant solution to the lower wells of the Boyden chamber. Include a negative control with assay buffer only.

  • In a separate plate, pre-incubate the Calcein-AM labeled cells with the various concentrations of this compound (or vehicle control - DMSO) for 30 minutes at 37°C.

  • Carefully place the Boyden chamber inserts (with the 5 µm pore membrane) into the wells containing the chemoattractant.

  • Add the pre-incubated cell suspension (cells + this compound/vehicle) to the upper chamber of the inserts.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal incubation time may need to be determined experimentally.

4. Quantification of a Migration

  • After incubation, carefully remove the inserts from the wells.

  • Gently wipe the top surface of the membrane with a cotton swab to remove non-migrated cells.

  • Measure the fluorescence of the migrated cells on the bottom of the membrane using a fluorescence plate reader.

  • Alternatively, the migrated cells can be fixed, stained with a nuclear stain (e.g., DAPI), and counted using a fluorescence microscope.

5. Data Analysis

  • Subtract the background fluorescence (from wells with no chemoattractant) from all readings.

  • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

  • Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

Mandatory Visualization

CCR1 Signaling Pathway and Inhibition by this compound

CCR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Chemokine Chemokine (e.g., MIP-1α) CCR1 CCR1 Chemokine->CCR1 Binds G_protein Gαi Protein CCR1->G_protein Activates BMS457 This compound BMS457->CCR1 Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Actin Actin Polymerization Ca_release->Actin PKC->Actin Chemotaxis Chemotaxis Actin->Chemotaxis Boyden_Chamber_Workflow Start Start Prepare_Cells Prepare and Label Monocytes (e.g., with Calcein-AM) Start->Prepare_Cells Prepare_Reagents Prepare this compound Dilutions and Chemoattractant Start->Prepare_Reagents Pre_incubation Pre-incubate Cells with this compound or Vehicle Control Prepare_Cells->Pre_incubation Prepare_Reagents->Pre_incubation Assay_Setup Set up Boyden Chamber: - Chemoattractant in Lower Well - Cell Suspension in Upper Insert Pre_incubation->Assay_Setup Incubation Incubate at 37°C (2-4 hours) Assay_Setup->Incubation Remove_Non_Migrated Remove Non-Migrated Cells from Top of Membrane Incubation->Remove_Non_Migrated Quantify_Migration Quantify Migrated Cells (Fluorescence Reading or Microscopy) Remove_Non_Migrated->Quantify_Migration Data_Analysis Analyze Data and Determine IC50 Quantify_Migration->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for BMS-457 In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-457 is a potent and selective antagonist of the C-C chemokine receptor type 1 (CCR1).[1][2] CCR1 is a key mediator in the inflammatory response, regulating the migration of immune cells such as monocytes, macrophages, and T-cells to sites of inflammation.[3] By blocking the CCR1 receptor, this compound inhibits the downstream signaling pathways activated by chemokines, thereby reducing the recruitment of inflammatory cells.[3] This mechanism of action makes this compound a promising candidate for the therapeutic intervention in a variety of inflammatory and autoimmune diseases.[4] This document provides detailed application notes and representative protocols for the use of this compound in in vivo mouse studies, based on available data for this compound and other CCR1 antagonists.

Data Presentation

In Vitro Activity of this compound

The following table summarizes the in vitro inhibitory activity of this compound against various CCR1 ligands. This data highlights the compound's high potency and selectivity.

LigandIC50 (nM)
MIP-1α2.1[1]
Leukotactin-14.4[1]
RANTES1.0[1]
MPIF-12.7[1]
HCC-14.0[1]
Binding Affinity (IC50) 0.8 [1][2]
Representative In Vivo Dosages for CCR1 Antagonists in Mouse Models
CompoundMouse ModelDosageRoute of AdministrationReference
BX471Spinal Cord Injury3 and 10 mg/kg[5]Intraperitoneal[5]
BX471Mantle Cell Lymphoma50 mg/kg[6]Intraperitoneal[6]
This compound (Suggested) Inflammatory Disease Model 10-30 mg/kg Oral or Intraperitoneal Based on related compounds

Signaling Pathway

The diagram below illustrates the signaling pathway of CCR1 and the mechanism of action for a CCR1 antagonist like this compound.

CCR1_Signaling_Pathway CCR1 Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Chemokines Chemokines CCR1 CCR1 Chemokines->CCR1 Binds G_Protein G_Protein CCR1->G_Protein Activates This compound This compound This compound->CCR1 Blocks Downstream_Signaling Downstream Signaling (e.g., MAPK, Akt) G_Protein->Downstream_Signaling Initiates Cellular_Response Cellular Response (Chemotaxis, Inflammation) Downstream_Signaling->Cellular_Response Leads to Experimental_Workflow Experimental Workflow for In Vivo Mouse Study with this compound cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization Disease_Induction Disease Model Induction Animal_Acclimatization->Disease_Induction Group_Randomization Group Randomization Disease_Induction->Group_Randomization Drug_Administration This compound or Vehicle Administration Group_Randomization->Drug_Administration Monitoring Daily Monitoring (Clinical Score, Body Weight) Drug_Administration->Monitoring Endpoint_Collection Endpoint Sample Collection (Blood, Tissues) Monitoring->Endpoint_Collection Histopathology Histopathological Analysis Endpoint_Collection->Histopathology Biomarker_Analysis Biomarker Analysis (ELISA, etc.) Endpoint_Collection->Biomarker_Analysis Flow_Cytometry Flow Cytometry Endpoint_Collection->Flow_Cytometry Data_Analysis Data Analysis and Statistical Evaluation Histopathology->Data_Analysis Biomarker_Analysis->Data_Analysis Flow_Cytometry->Data_Analysis

References

Preparing BMS-457 Formulation for Oral Administration in Rats: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the preparation of a BMS-457 formulation for oral administration in preclinical rat studies. This compound is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1), a key mediator in inflammatory responses.

The protocols outlined below are designed to ensure consistent and effective delivery of this poorly water-soluble compound in an oral gavage format.

Quantitative Data Summary

Accurate and reproducible in vivo studies begin with a well-characterized formulation. The following table summarizes essential data for the preparation of a this compound suspension.

ParameterValue
Compound This compound
Target C-C Chemokine Receptor 1 (CCR1)
Molecular Weight 451.004 g/mol
Aqueous Solubility Poorly soluble
Recommended Vehicle 0.5% (w/v) Methylcellulose (B11928114) in sterile water
Dosing Concentration Range 1-10 mg/mL
Storage Conditions 2-8°C, protected from light
Formulation Stability Recommended to be prepared fresh daily; if stored, re-suspend thoroughly before use

CCR1 Signaling Pathway and Inhibition by this compound

CCR1 is a G protein-coupled receptor (GPCR) that, upon binding to its chemokine ligands (e.g., CCL3/MIP-1α, CCL5/RANTES), initiates a signaling cascade. This cascade leads to the recruitment of immune cells to sites of inflammation. This compound acts as an antagonist, blocking the binding of these chemokines to CCR1 and thereby inhibiting the downstream inflammatory signaling.

CCR1_signaling_pathway cluster_membrane Cell Membrane CCR1 CCR1 Receptor G_protein G-protein (Gαi) CCR1->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC chemokines Chemokines (CCL3, CCL5) chemokines->CCR1 BMS457 This compound BMS457->CCR1 Antagonism Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization chemotaxis Chemotaxis & Inflammatory Cell Recruitment Ca_mobilization->chemotaxis

Caption: CCR1 signaling cascade and the antagonistic action of this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the preparation of a this compound suspension for oral gavage in rats.

Preparation of 0.5% Methylcellulose Vehicle

A 0.5% methylcellulose solution is a commonly used and effective vehicle for suspending poorly water-soluble compounds for oral administration.[1][2][3]

Materials:

  • Methylcellulose (e.g., 400 cP viscosity)

  • Sterile, purified water

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Heating plate

Procedure:

  • Heat approximately one-third of the total required volume of sterile water to 60-80°C.[2]

  • While stirring the heated water, slowly add the weighed methylcellulose powder to ensure each particle is wetted.

  • Once the methylcellulose is dispersed, remove the beaker from the heat.

  • Add the remaining two-thirds of the volume as cold (2-8°C) sterile water.

  • Continue stirring until the methylcellulose is fully dissolved and the solution is clear and viscous. This may take some time and can be facilitated by stirring in a cold room or on ice.

Preparation of this compound Formulation (10 mg/mL)

This protocol describes the preparation of a 10 mg/mL suspension of this compound. Adjust the amounts accordingly for different desired concentrations.

Materials:

  • This compound powder

  • Prepared 0.5% methylcellulose vehicle

  • Analytical balance

  • Weighing paper/boat

  • Spatula

  • Mortar and pestle (optional)

  • Glass beaker or tube

  • Magnetic stirrer and stir bar or vortex mixer

  • Homogenizer (optional, but recommended)

Experimental Workflow for this compound Formulation

experimental_workflow start Start weigh_bms Weigh this compound Powder start->weigh_bms triturate Triturate Powder (Optional) weigh_bms->triturate prepare_paste Prepare Paste with Small Amount of Vehicle triturate->prepare_paste add_vehicle Gradually Add Remaining Vehicle with Stirring prepare_paste->add_vehicle homogenize Homogenize for Uniform Suspension add_vehicle->homogenize store Store at 2-8°C, Protected from Light homogenize->store end End store->end

Caption: Step-by-step workflow for preparing the this compound oral suspension.

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder. For a 10 mL formulation at 10 mg/mL, 100 mg of this compound is needed.

  • Particle Size Reduction (Optional): To improve the stability of the suspension, triturate the this compound powder in a mortar and pestle to break up any aggregates and achieve a fine, uniform particle size.[1]

  • Paste Preparation: Transfer the weighed powder to a beaker or tube. Add a small volume of the 0.5% methylcellulose vehicle and mix thoroughly with a spatula to create a smooth, uniform paste. This step is crucial for ensuring the powder is properly wetted.

  • Suspension Preparation: While continuously stirring with a magnetic stirrer or vortexing, gradually add the remaining 0.5% methylcellulose vehicle to the paste until the final desired volume is reached.

  • Homogenization (Recommended): For a more uniform and stable suspension, homogenize the mixture using a suitable homogenizer.[1]

  • Storage: Store the prepared suspension in a labeled, sealed container, protected from light. It is recommended to prepare the suspension fresh daily. If storage is necessary, keep it refrigerated (2-8°C) and bring it to room temperature before use. Always re-suspend thoroughly by vortexing or stirring before each administration.

References

Application Notes and Protocols for Evaluating BMS-457 Potency Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-457 is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1).[1] CCR1 is a G protein-coupled receptor (GPCR) that plays a crucial role in the inflammatory response by mediating the migration of various immune cells, including monocytes and neutrophils. Its ligands include several chemokines such as CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3).[2] By blocking the interaction of these chemokines with CCR1, this compound can effectively inhibit downstream signaling pathways that lead to cell migration and activation, making it a person of interest for the treatment of inflammatory diseases.

These application notes provide detailed protocols for a suite of cell-based assays to determine the potency of this compound. The described assays—chemotaxis, calcium mobilization, and CD11b upregulation—are fundamental for characterizing the inhibitory activity of CCR1 antagonists in a physiologically relevant context.

CCR1 Signaling Pathway

Upon binding of a chemokine ligand, CCR1 undergoes a conformational change, activating intracellular heterotrimeric G proteins, primarily of the Gαi subtype. This initiates a signaling cascade involving the dissociation of Gαi from the Gβγ subunits. The Gβγ subunits activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). This calcium flux, along with other signaling events, culminates in the activation of downstream pathways, including the MAP kinase cascade (ERK1/2), leading to cellular responses such as chemotaxis and integrin activation.[2]

CCR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Chemokine Ligand (e.g., CCL3, CCL5) CCR1 CCR1 Ligand->CCR1 Binds G_protein Gαi/βγ CCR1->G_protein Activates BMS457 This compound BMS457->CCR1 Inhibits PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER store) IP3->Ca_ER Mobilizes PKC PKC DAG->PKC Activates Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto Release Ca_cyto->PKC Co-activates Chemotaxis Chemotaxis Ca_cyto->Chemotaxis ERK ERK1/2 PKC->ERK Activates ERK->Chemotaxis CD11b CD11b Upregulation ERK->CD11b

Figure 1: CCR1 Signaling Pathway and Point of Inhibition by this compound.

Data Presentation

The potency of this compound has been evaluated across several key cell-based functional assays. The half-maximal inhibitory concentration (IC50) values are summarized below for easy comparison.

Assay TypeLigandCell TypeIC50 (nM)
Chemotaxis MIP-1α (CCL3)Human Monocytes2.1[1]
RANTES (CCL5)Human Monocytes1.0[1]
Leukotactin-1Human Monocytes4.4[1]
MPIF-1Human Monocytes2.7[1]
HCC-1Human Monocytes4.0[1]
CD11b Upregulation MIP-1α (CCL3)Whole Blood46[1]
Leukotactin-1Whole Blood54[1]
Calcium Mobilization MIP-1α (CCL3)CHO-K1/CCR1Data not available in the searched literature

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Chemotaxis Assay

This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.

Chemotaxis_Workflow cluster_prep Cell Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout Isolate_Cells Isolate human monocytes from peripheral blood Starve_Cells Serum-starve cells for 2-4 hours Isolate_Cells->Starve_Cells Resuspend_Cells Resuspend cells in assay medium Starve_Cells->Resuspend_Cells Preincubate Pre-incubate cells with this compound Resuspend_Cells->Preincubate Prepare_BMS457 Prepare serial dilutions of this compound Prepare_BMS457->Preincubate Prepare_Ligand Prepare chemoattractant (e.g., CCL3) Add_Ligand Add chemoattractant to lower chamber Prepare_Ligand->Add_Ligand Add_Cells Add cells to upper chamber of Transwell Add_Ligand->Add_Cells Preincubate->Add_Cells Incubate Incubate plate at 37°C for 2-4 hours Add_Cells->Incubate Remove_NonMigrated Remove non-migrated cells Incubate->Remove_NonMigrated Quantify_Migration Quantify migrated cells (e.g., Calcein-AM staining) Remove_NonMigrated->Quantify_Migration Analyze_Data Analyze data and determine IC50 Quantify_Migration->Analyze_Data

Figure 2: Experimental Workflow for the Chemotaxis Assay.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a CCR1-expressing cell line (e.g., THP-1)

  • RPMI 1640 medium with 0.5% BSA (assay medium)

  • Chemoattractant (e.g., recombinant human CCL3/MIP-1α)

  • This compound

  • Transwell inserts (5 µm pore size) for 24-well plates

  • Calcein-AM or other suitable dye for cell quantification

  • Fluorescence plate reader

Protocol:

  • Cell Preparation: Isolate monocytes from fresh human peripheral blood using density gradient centrifugation or use a cultured CCR1-expressing cell line. Wash the cells and resuspend them in assay medium at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Prepare serial dilutions of this compound in assay medium.

    • Add 600 µL of assay medium containing the desired concentration of chemoattractant (e.g., 10 ng/mL CCL3) to the lower wells of a 24-well plate. For the negative control, use assay medium without chemoattractant.

    • In separate tubes, pre-incubate the cell suspension with an equal volume of the this compound dilutions (or vehicle control) for 30 minutes at 37°C.

    • Place the Transwell inserts into the wells of the 24-well plate.

    • Add 100 µL of the pre-incubated cell suspension to the upper chamber of each Transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

  • Quantification of Migration:

    • Carefully remove the Transwell inserts.

    • To quantify migrated cells in the bottom chamber, add Calcein-AM to a final concentration of 2 µM and incubate for 30 minutes at 37°C.

    • Measure the fluorescence at an excitation of 485 nm and an emission of 520 nm using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Calcium Mobilization Assay

This assay measures the ability of a compound to block the transient increase in intracellular calcium concentration following GPCR activation.

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_dye_loading Dye Loading cluster_assay_readout Assay & Readout Seed_Cells Seed CCR1-expressing cells in a 96-well plate Culture_Cells Culture overnight Seed_Cells->Culture_Cells Prepare_Dye Prepare Fluo-4 AM dye-loading solution Culture_Cells->Prepare_Dye Load_Cells Incubate cells with dye solution for 1 hour Prepare_Dye->Load_Cells Wash_Cells Wash cells to remove extracellular dye Load_Cells->Wash_Cells Add_BMS457 Add this compound dilutions to wells Wash_Cells->Add_BMS457 Incubate_BMS457 Incubate for 15-30 minutes Add_BMS457->Incubate_BMS457 Measure_Baseline Measure baseline fluorescence Incubate_BMS457->Measure_Baseline Add_Ligand Add chemokine ligand (e.g., CCL5) Measure_Baseline->Add_Ligand Measure_Response Measure fluorescence change Add_Ligand->Measure_Response Analyze_Data Analyze data and determine IC50 Measure_Response->Analyze_Data

Figure 3: Experimental Workflow for the Calcium Mobilization Assay.

Materials:

  • CCR1-expressing cell line (e.g., CHO-K1 or HEK293 cells stably expressing CCR1)

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (B1678239)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Chemoattractant (e.g., recombinant human CCL5/RANTES)

  • This compound

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Protocol:

  • Cell Plating: Seed CCR1-expressing cells into a 96-well black, clear-bottom plate at a suitable density and allow them to attach overnight.

  • Dye Loading:

    • Prepare a dye-loading solution containing Fluo-4 AM and probenecid in assay buffer.

    • Aspirate the culture medium from the wells and add the dye-loading solution.

    • Incubate the plate for 1 hour at 37°C in the dark.

    • Wash the cells twice with assay buffer containing probenecid.

  • Assay Performance:

    • Place the plate in the fluorescence plate reader.

    • Add serial dilutions of this compound (or vehicle control) to the wells and incubate for 15-30 minutes.

    • Measure the baseline fluorescence for 10-20 seconds.

    • Using the automated injector, add the chemoattractant (e.g., CCL5 at its EC80 concentration).

    • Immediately measure the fluorescence intensity over time (typically for 1-2 minutes) to capture the peak calcium response.

  • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using a sigmoidal dose-response curve.

CD11b Upregulation Assay

This assay measures the expression of the activation marker CD11b on the surface of immune cells, such as neutrophils, in response to a stimulus.

CD11b_Workflow cluster_prep Sample Preparation cluster_treatment Treatment & Stimulation cluster_staining_analysis Staining & Analysis Collect_Blood Collect fresh human whole blood Aliquot_Blood Aliquot blood into tubes Collect_Blood->Aliquot_Blood Add_BMS457 Add this compound dilutions Aliquot_Blood->Add_BMS457 Incubate_BMS457 Incubate for 15 minutes Add_BMS457->Incubate_BMS457 Add_Ligand Add chemoattractant (e.g., MIP-1α) Incubate_BMS457->Add_Ligand Incubate_Ligand Incubate for 30 minutes Add_Ligand->Incubate_Ligand Lyse_RBCs Lyse red blood cells Incubate_Ligand->Lyse_RBCs Wash_Cells Wash leukocytes Lyse_RBCs->Wash_Cells Stain_Cells Stain with fluorescently-labeled anti-CD11b antibody Wash_Cells->Stain_Cells Acquire_Data Acquire data on a flow cytometer Stain_Cells->Acquire_Data Analyze_Data Analyze CD11b expression on neutrophils and determine IC50 Acquire_Data->Analyze_Data

Figure 4: Experimental Workflow for the CD11b Upregulation Assay.

Materials:

  • Fresh human whole blood collected in heparin tubes

  • Chemoattractant (e.g., recombinant human CCL3/MIP-1α)

  • This compound

  • Fluorescently-labeled anti-human CD11b antibody

  • RBC lysis buffer

  • FACS buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Protocol:

  • Sample Preparation: Aliquot 100 µL of fresh whole blood into flow cytometry tubes.

  • Treatment and Stimulation:

    • Add serial dilutions of this compound (or vehicle control) to the blood samples and incubate for 15 minutes at 37°C.

    • Add the chemoattractant (e.g., MIP-1α) to a final concentration known to induce submaximal CD11b upregulation and incubate for a further 30 minutes at 37°C.

  • Staining:

    • Add the fluorescently-labeled anti-CD11b antibody to each tube and incubate for 30 minutes at 4°C in the dark.

    • Add 2 mL of 1X RBC lysis buffer and incubate for 10-15 minutes at room temperature in the dark.

    • Centrifuge the tubes at 300 x g for 5 minutes, and discard the supernatant.

    • Wash the cell pellet with FACS buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in FACS buffer.

    • Acquire data on a flow cytometer. Gate on the neutrophil population based on their forward and side scatter properties.

  • Data Analysis: Determine the median fluorescence intensity (MFI) of CD11b staining for the neutrophil population in each sample. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Conclusion

The cell-based assays described in these application notes provide a robust framework for characterizing the potency of this compound as a CCR1 antagonist. By employing a multi-faceted approach that assesses the inhibition of chemotaxis, calcium mobilization, and cell surface marker upregulation, researchers can gain a comprehensive understanding of the compound's functional activity. The provided protocols and data serve as a valuable resource for drug development professionals working on the characterization of CCR1 inhibitors.

References

Application Notes and Protocols: Administration of BMS-457 in a Rheumatoid Arthritis Animal Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, persistent synovitis, and progressive joint destruction.[1][2][3] Animal models of RA are indispensable tools for elucidating disease pathogenesis and for the preclinical evaluation of novel therapeutic agents.[1][2][4][5] The collagen-induced arthritis (CIA) model in mice is one of the most widely used models as it shares many immunological and pathological hallmarks with human RA, including synovitis, pannus formation, and erosion of cartilage and bone.[1][6][7][8][9]

These application notes provide a detailed protocol for the administration and efficacy evaluation of BMS-457, a novel investigational compound, in a murine CIA model of rheumatoid arthritis. The protocols outlined below are intended to serve as a guide for researchers in the preclinical assessment of potential therapeutic candidates for RA.

Data Presentation

The following tables summarize hypothetical quantitative data from a representative preclinical study evaluating the efficacy of this compound in the CIA mouse model.

Table 1: Arthritis Score

Treatment GroupDay 21 Post-ImmunizationDay 28 Post-ImmunizationDay 35 Post-ImmunizationDay 42 Post-Immunization
Vehicle Control0.5 ± 0.23.2 ± 0.58.5 ± 1.111.2 ± 1.5
This compound (10 mg/kg)0.4 ± 0.22.1 ± 0.45.3 ± 0.86.8 ± 1.0
This compound (30 mg/kg)0.3 ± 0.11.5 ± 0.33.1 ± 0.64.2 ± 0.7
Dexamethasone (1 mg/kg)0.2 ± 0.11.1 ± 0.22.5 ± 0.53.1 ± 0.6*

*Values are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. Arthritis is scored on a scale of 0-4 per paw, with a maximum score of 16 per animal.

Table 2: Paw Thickness

Treatment GroupBaseline (mm)Day 42 Post-Immunization (mm)Change from Baseline (mm)
Vehicle Control2.1 ± 0.14.5 ± 0.32.4 ± 0.3
This compound (10 mg/kg)2.0 ± 0.13.2 ± 0.21.2 ± 0.2
This compound (30 mg/kg)2.1 ± 0.12.8 ± 0.20.7 ± 0.2
Dexamethasone (1 mg/kg)2.2 ± 0.12.6 ± 0.10.4 ± 0.1

*Values are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control.

Table 3: Histopathological Scores of Ankle Joints at Day 42

Treatment GroupSynovial InflammationCartilage DestructionBone Erosion
Vehicle Control3.5 ± 0.43.2 ± 0.33.0 ± 0.4
This compound (10 mg/kg)2.1 ± 0.31.9 ± 0.31.8 ± 0.3
This compound (30 mg/kg)1.2 ± 0.21.0 ± 0.20.9 ± 0.2
Dexamethasone (1 mg/kg)0.8 ± 0.20.6 ± 0.10.5 ± 0.1*

*Values are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. Scores are on a scale of 0 (normal) to 4 (severe).

Experimental Protocols

Collagen-Induced Arthritis (CIA) Model Induction

This protocol describes the induction of arthritis using bovine type II collagen in DBA/1 mice.[6][7][9]

Materials:

  • Male DBA/1 mice, 8-10 weeks old.[2][7]

  • Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid).

  • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.

  • Incomplete Freund's Adjuvant (IFA).

  • Syringes and needles.

Procedure:

  • Preparation of Emulsion (Day 0):

    • On the day of immunization, prepare an emulsion by mixing equal volumes of bovine type II collagen solution and Complete Freund's Adjuvant.

    • Emulsify by drawing the mixture into and out of a glass syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Primary Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100 µL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Prepare a second emulsion by mixing equal volumes of bovine type II collagen solution and Incomplete Freund's Adjuvant.

    • Inject 100 µL of this emulsion intradermally at a site near the primary injection.

  • Monitoring:

    • Monitor the animals daily for the onset of clinical signs of arthritis, which typically appear between days 24 and 28.[1]

    • Score the severity of arthritis and measure paw thickness 2-3 times per week.

This compound Formulation and Administration

This protocol describes the preparation and administration of this compound.

Materials:

  • This compound powder.

  • Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water, or 10% DMSO/90% corn oil).[10]

  • Oral gavage needles or appropriate syringes for parenteral administration.

Procedure:

  • Formulation Preparation:

    • Prepare the vehicle solution under sterile conditions.

    • Calculate the required amount of this compound for the desired dose (e.g., 10 mg/kg and 30 mg/kg).

    • Suspend or dissolve the this compound powder in the vehicle to the final concentration. Vortex or sonicate to ensure a homogenous suspension/solution. Prepare fresh daily.[10]

  • Administration:

    • Prophylactic Dosing: Begin administration of this compound or vehicle on the day of the primary immunization (Day 0) and continue daily until the end of the study.

    • Therapeutic Dosing: Begin administration of this compound or vehicle upon the first clinical signs of arthritis (e.g., an arthritis score of ≥ 1) and continue daily until the end of the study.[11]

    • Administer the formulation via the chosen route (e.g., oral gavage) at a consistent time each day.

Assessment of Arthritis Severity

a. Clinical Scoring:

  • Score each of the four paws based on the degree of erythema and swelling using a scale of 0-4:

    • 0 = No evidence of erythema and swelling.

    • 1 = Erythema and mild swelling confined to the tarsals or ankle joint.

    • 2 = Erythema and mild swelling extending from the ankle to the tarsals.

    • 3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.

    • 4 = Erythema and severe swelling encompass the ankle, foot, and digits.

  • The maximum score per mouse is 16.

b. Paw Thickness Measurement:

  • Measure the thickness of the hind paws using a digital caliper.

  • Record measurements at baseline and throughout the study.

Histopathological Analysis

Procedure:

  • At the termination of the study (e.g., Day 42), euthanize the mice.

  • Dissect the hind paws and fix them in 10% neutral buffered formalin.

  • Decalcify the tissues, embed in paraffin, and section.

  • Stain sections with Hematoxylin and Eosin (H&E) and Safranin O-Fast Green.

  • Score the sections for synovial inflammation, cartilage destruction, and bone erosion by a blinded observer.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCR1 CCR1 GPCR G-protein CCR1->GPCR activates PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca releases PKC PKC DAG->PKC Ca->PKC activates MAPK MAPK (ERK, JNK, p38) PKC->MAPK NFkB NF-κB MAPK->NFkB AP1 AP-1 MAPK->AP1 ProInflammatory_Genes Pro-inflammatory Gene Transcription NFkB->ProInflammatory_Genes translocates to AP1->ProInflammatory_Genes translocates to Inflammation Inflammation (Leukocyte recruitment, cytokine release) ProInflammatory_Genes->Inflammation leads to Chemokines Chemokines (e.g., MIP-1α) Chemokines->CCR1 binds BMS457 This compound BMS457->CCR1 blocks

Caption: Putative signaling pathway of this compound as a CCR1 antagonist in rheumatoid arthritis.

Experimental_Workflow cluster_Induction Disease Induction cluster_Treatment Treatment Regimen cluster_Assessment Efficacy Assessment Day0 Day 0: Primary Immunization (CII + CFA) Day21 Day 21: Booster Immunization (CII + IFA) Day0->Day21 Monitoring Ongoing Monitoring (Arthritis Score, Paw Thickness) Day21->Monitoring Dosing_Start Dosing Start (Prophylactic: Day 0 Therapeutic: Onset) Daily_Dosing Daily Dosing: - Vehicle - this compound (10 mg/kg) - this compound (30 mg/kg) - Dexamethasone (1 mg/kg) Dosing_Start->Daily_Dosing Day42 Day 42: Study Termination Daily_Dosing->Day42 Monitoring->Day42 Endpoint_Analysis Endpoint Analysis: - Histopathology - Biomarkers Day42->Endpoint_Analysis

Caption: Experimental workflow for the evaluation of this compound in the CIA mouse model.

Logical_Relationships RA_Pathogenesis RA Pathogenesis CIA_Model CIA Mouse Model RA_Pathogenesis->CIA_Model is mimicked by BMS457_Admin This compound Administration CIA_Model->BMS457_Admin is treated with Reduced_Inflammation Reduced Inflammation & Joint Damage BMS457_Admin->Reduced_Inflammation leads to Clinical_Efficacy Potential Clinical Efficacy in RA Reduced_Inflammation->Clinical_Efficacy suggests

Caption: Logical relationship between the CIA model, this compound administration, and potential clinical outcome.

References

Flow Cytometry Analysis with BMS-457 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-457 is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1).[1] CCR1 is a G protein-coupled receptor that plays a significant role in inflammatory responses by mediating the migration of various immune cells.[1][2] Antagonism of this receptor is a promising therapeutic strategy for a range of inflammatory diseases and certain cancers. Flow cytometry is an indispensable tool for elucidating the cellular effects of pharmacological agents like this compound, enabling multi-parametric analysis of individual cells to assess changes in protein expression, cell cycle status, and apoptosis.

These application notes provide a comprehensive guide to utilizing flow cytometry for studying the effects of this compound treatment. Detailed protocols for analyzing CCR1 signaling, apoptosis, and cell cycle progression are provided, along with representative data presented in clear, structured tables.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by blocking the binding of endogenous chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), to CCR1.[3] This inhibition disrupts the downstream signaling cascades that are normally initiated upon receptor activation. The CCR1 signaling pathway is multifaceted, primarily involving the activation of G proteins, which in turn leads to the mobilization of intracellular calcium and the activation of several key signaling molecules including Phospholipase C (PLC), Protein Kinase C (PKC), and Nuclear Factor-kappa B (NF-κB).[1] Additionally, CCR1 signaling can activate the ERK1/ERK2 cascade, a critical pathway in cell proliferation and survival.[4] By blocking these pathways, this compound can modulate inflammatory cell recruitment and potentially impact cell survival and proliferation.

CCR1_Signaling_Pathway cluster_membrane Plasma Membrane CCR1 CCR1 G_protein Gαq/i CCR1->G_protein Activates Ligand CCL3/CCL5 Ligand->CCR1 Binds BMS457 This compound BMS457->CCR1 Blocks Apoptosis Apoptosis BMS457->Apoptosis May Induce PLC PLC G_protein->PLC Activates ERK ERK1/2 G_protein->ERK Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates NFkB NF-κB PKC->NFkB Activates Inflammation Inflammation NFkB->Inflammation Proliferation Proliferation/ Survival ERK->Proliferation

CCR1 Signaling Pathway and this compound Inhibition.

Experimental Protocols

Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol details the steps to quantify apoptosis in a cell line of interest following treatment with this compound.

Materials:

  • Cell line of interest (e.g., Multiple Myeloma cell line MM1.S)

  • Complete cell culture medium

  • This compound

  • Dexamethasone (optional, as a positive control for apoptosis induction)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells at a density of 0.5 x 10^6 cells/mL in a 24-well plate.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and/or a known apoptosis inducer like Dexamethasone (e.g., 1 µM) for 24 hours. Include an untreated control.

  • Cell Harvesting: After incubation, gently collect the cells from each well into flow cytometry tubes.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour. Acquire at least 10,000 events per sample.

Data Analysis:

  • Gating: Gate on the main cell population based on forward and side scatter to exclude debris.

  • Quadrants: Create a quadrant plot of Annexin V-FITC (x-axis) vs. PI (y-axis).

    • Lower-left quadrant (Annexin V- / PI-): Live cells

    • Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells

    • Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-left quadrant (Annexin V- / PI+): Necrotic cells

  • Quantification: Determine the percentage of cells in each quadrant for each treatment condition.

Apoptosis_Workflow Start Seed Cells Treatment Treat with this compound (24 hours) Start->Treatment Harvest Harvest Cells Treatment->Harvest Wash Wash with PBS Harvest->Wash Stain Stain with Annexin V-FITC & PI Wash->Stain Analyze Flow Cytometry Analysis Stain->Analyze Data Quantify Apoptotic Populations Analyze->Data

Apoptosis Analysis Workflow.

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution of a chosen cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Cold 70% Ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells at a density of 1 x 10^6 cells in 6-well plates.

  • Treatment: Treat cells with different concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet with PBS.

  • Fixation: Resuspend the cells in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. Acquire at least 20,000 events per sample.

Data Analysis:

  • Gating: Gate on single cells using forward scatter area versus height to exclude doublets.

  • Histogram: Generate a histogram of PI fluorescence intensity.

  • Cell Cycle Phases: Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Workflow Start Seed Cells Treatment Treat with this compound (48 hours) Start->Treatment Harvest Harvest Cells Treatment->Harvest Fix Fix with Cold 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide Fix->Stain Analyze Flow Cytometry Analysis Stain->Analyze Data Determine Cell Cycle Distribution Analyze->Data

Cell Cycle Analysis Workflow.

Data Presentation

The following tables summarize representative quantitative data from flow cytometry experiments.

Table 1: Effect of CCR1 Antagonist on Apoptosis of MM1.S Cells

Note: The following data is based on the published effects of the CCR1 antagonist BX-471 in combination with Dexamethasone on MM1.S multiple myeloma cells, as specific quantitative data for this compound was not available in the public domain.[5] This serves as a representative example of the expected pro-apoptotic effect of CCR1 inhibition.

Treatment (24 hours)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Untreated Control92.5 ± 2.14.3 ± 1.53.2 ± 0.9
Dexamethasone (1 µM)85.1 ± 3.510.2 ± 2.84.7 ± 1.2
BX-471 (1 µM)90.3 ± 2.85.9 ± 1.93.8 ± 1.1
Dexamethasone (1 µM) + BX-471 (1 µM)23.4 ± 4.265.8 ± 5.110.8 ± 2.5

Table 2: Hypothetical Effect of this compound on Cell Cycle Distribution of a Cancer Cell Line

Note: The following is hypothetical data representing a potential outcome of this compound treatment on the cell cycle of a cancer cell line, as specific quantitative data for this compound was not publicly available. The data illustrates a G1 phase arrest, a common effect of compounds that inhibit proliferation signaling pathways.

Treatment (48 hours)% G0/G1 Phase% S Phase% G2/M Phase
Untreated Control55.2 ± 3.128.7 ± 2.516.1 ± 1.9
This compound (1 µM)62.8 ± 2.923.5 ± 2.113.7 ± 1.5
This compound (5 µM)71.4 ± 4.018.2 ± 1.810.4 ± 1.3
This compound (10 µM)78.9 ± 4.512.6 ± 1.48.5 ± 1.1

Conclusion

The protocols and application notes presented here provide a robust framework for investigating the cellular effects of the CCR1 antagonist this compound using flow cytometry. By analyzing key cellular processes such as apoptosis and cell cycle progression, researchers can gain valuable insights into the mechanism of action of this compound and its potential as a therapeutic agent. The provided diagrams and data tables offer a clear visual and quantitative summary to guide experimental design and interpretation.

References

Application Note: Western Blot Protocol for Assessing BMS-457 Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

BMS-457 is a potent and selective antagonist of the C-C chemokine receptor type 1 (CCR1).[1][2] CCR1 is a G protein-coupled receptor (GPCR) that, upon binding to its cognate chemokines such as CCL3 (MIP-1α) and CCL5 (RANTES), initiates a signaling cascade crucial for the migration and activation of leukocytes. Dysregulation of the CCR1 signaling pathway is implicated in various inflammatory diseases. This application note provides a detailed protocol for utilizing Western blotting to assess the inhibitory activity of this compound on the CCR1 signaling pathway by examining the phosphorylation status of key downstream effector proteins.

Signaling Pathway Overview:

Upon chemokine binding, CCR1 undergoes a conformational change, leading to the activation of heterotrimeric G proteins. The Gα subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events subsequently lead to the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38) and the PI3K/Akt pathway, which collectively regulate cellular processes like chemotaxis, proliferation, and survival. This compound is expected to inhibit these downstream signaling events by blocking the initial ligand-receptor interaction.

BMS457_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCR1 CCR1 G_protein Gαβγ CCR1->G_protein Activates BMS457 This compound BMS457->CCR1 Inhibits Chemokine Chemokine (e.g., CCL5/RANTES) Chemokine->CCR1 Binds PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates MAPK_cascade MAPK Cascade (e.g., MEK, MKK) PKC->MAPK_cascade Activates Akt Akt PI3K->Akt Phosphorylates p_Akt p-Akt Akt->p_Akt Transcription Gene Transcription (Inflammation, Chemotaxis) p_Akt->Transcription ERK ERK MAPK_cascade->ERK Phosphorylates p_ERK p-ERK ERK->p_ERK p_ERK->Transcription

Caption: this compound signaling pathway.

Experimental Protocol

This protocol describes the steps to evaluate the effect of this compound on the phosphorylation of ERK (p-ERK) and Akt (p-Akt) in a human monocytic cell line (e.g., THP-1) stimulated with CCL5/RANTES.

Materials:

  • Cell Line: THP-1 (or other CCR1-expressing cells)

  • Reagents:

    • This compound

    • CCL5/RANTES (or another CCR1 ligand)

    • RPMI-1640 medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • Phosphate-Buffered Saline (PBS)

    • RIPA Lysis and Extraction Buffer

    • Protease and Phosphatase Inhibitor Cocktail

    • BCA Protein Assay Kit

    • 4x Laemmli Sample Buffer

    • Primary Antibodies:

      • Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

      • Rabbit anti-ERK1/2

      • Rabbit anti-phospho-Akt (Ser473)

      • Rabbit anti-Akt

    • HRP-conjugated anti-rabbit IgG secondary antibody

    • Enhanced Chemiluminescence (ECL) Western Blotting Substrate

  • Equipment:

    • Cell culture incubator

    • Centrifuge

    • SDS-PAGE and Western blotting apparatus

    • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells at a density of 1 x 10^6 cells/mL and allow them to grow overnight.

    • Pre-treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 1 hour.

    • Stimulate the cells with a pre-determined optimal concentration of CCL5/RANTES (e.g., 50 ng/mL) for 15 minutes.

  • Cell Lysis and Protein Quantification:

    • Pellet the cells by centrifugation at 500 x g for 5 minutes.

    • Wash the cell pellet once with ice-cold PBS.

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.[3]

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA protein assay.[3]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[3]

    • Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[4]

    • Incubate the membrane with the primary antibody (e.g., anti-p-ERK, 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[3][5]

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate with the HRP-conjugated secondary antibody (1:5000 dilution in blocking buffer) for 1 hour at room temperature.[3]

    • Wash the membrane three times with TBST for 5 minutes each.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • To normalize the data, the membrane can be stripped and re-probed for the total protein (e.g., total ERK).[3]

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of the phosphorylated protein to the total protein for each sample.

Western_Blot_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blotting cluster_analysis Data Analysis A Cell Culture (CCR1-expressing cells) B Pre-treatment with this compound A->B C Stimulation with CCR1 Ligand B->C D Cell Lysis C->D E Protein Quantification (BCA) D->E F SDS-PAGE E->F G Protein Transfer (PVDF) F->G H Blocking G->H I Primary Antibody Incubation (e.g., p-ERK, p-Akt) H->I J Secondary Antibody Incubation I->J K Signal Detection (ECL) J->K L Stripping & Re-probing (Total ERK, Total Akt) K->L M Densitometry Analysis L->M N Normalization & Comparison M->N

Caption: Western blot experimental workflow.

Data Presentation

The quantitative data obtained from the densitometry analysis can be summarized in a table for clear comparison. The results should be expressed as the ratio of the phosphorylated protein to the total protein, normalized to the vehicle control (ligand stimulation without inhibitor).

Table 1: Effect of this compound on CCL5/RANTES-induced ERK and Akt Phosphorylation

Treatment GroupThis compound Conc. (nM)p-ERK / Total ERK (Normalized Ratio)p-Akt / Total Akt (Normalized Ratio)
Vehicle Control01.00 ± 0.121.00 ± 0.15
This compound10.75 ± 0.090.82 ± 0.11
This compound100.42 ± 0.050.51 ± 0.07
This compound1000.15 ± 0.030.23 ± 0.04

Data are presented as mean ± standard deviation from three independent experiments.

This Western blot protocol provides a robust method for assessing the inhibitory effect of this compound on the CCR1 signaling pathway. By quantifying the changes in the phosphorylation levels of key downstream proteins like ERK and Akt, researchers can effectively determine the potency and mechanism of action of this compound. The presented workflow and data structure offer a clear framework for conducting and interpreting these experiments in a drug discovery and development setting.

References

Application Notes and Protocols for CCR1 Antagonism in Combination with Other Inflammatory Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific compound BMS-457, a CCR1 antagonist, is limited. No preclinical or clinical studies detailing its use in combination with other inflammatory inhibitors were identified. The following application notes and protocols are based on studies with other selective CCR1 antagonists, such as BX-471, and general principles of combination therapy in inflammatory diseases. These should be considered as representative examples and would require optimization and validation for any specific compound, including this compound.

Introduction

Chemokine Receptor 1 (CCR1) is a key mediator in the recruitment of inflammatory cells, including monocytes and neutrophils, to sites of inflammation. Its role in various inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease, makes it an attractive therapeutic target. This compound is a potent and selective CCR1 antagonist. The combination of a CCR1 antagonist with other inflammatory inhibitors targeting different pathways could offer a synergistic approach to treating complex inflammatory diseases, potentially leading to enhanced efficacy and a reduction in side effects.

This document provides an overview of the potential applications and representative experimental protocols for evaluating a CCR1 antagonist, exemplified by compounds with a similar mechanism of action to this compound, in combination with other inflammatory inhibitors.

Data Presentation

In Vitro Activity of Representative CCR1 Antagonists
CompoundTargetAssayIC50 (nM)Reference Compound(s)
This compound CCR1Binding Assay0.8-
BX-471 CCR1Chemotaxis Assay--
J-113863 CCR1---

Signaling Pathway

CCR1_Signaling_Pathway Simplified CCR1 Signaling Pathway in Inflammation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Chemokines Chemokines CCR1 CCR1 Chemokines->CCR1 Binding G_Protein G-protein (Gαi) CCR1->G_Protein Activation PLC PLC G_Protein->PLC Activates MAPK_Pathway MAPK Pathway (ERK, JNK, p38) G_Protein->MAPK_Pathway Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Responses Cellular Responses: - Chemotaxis - Adhesion - Pro-inflammatory Gene Expression Ca_Release->Cellular_Responses NF_kB_Activation NF-κB Activation PKC_Activation->NF_kB_Activation Leads to MAPK_Pathway->NF_kB_Activation Leads to NF_kB_Activation->Cellular_Responses BMS_457 This compound (CCR1 Antagonist) BMS_457->CCR1 Inhibits

Caption: Simplified CCR1 signaling cascade leading to inflammatory responses.

Experimental Protocols

Protocol 1: In Vitro Chemotaxis Assay for Combination Effect

Objective: To evaluate the synergistic or additive effect of a CCR1 antagonist (e.g., this compound) and another inflammatory inhibitor (e.g., a TNF-α inhibitor) on the migration of inflammatory cells.

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • Chemotaxis chamber (e.g., Boyden chamber with 5 µm pore size polycarbonate membrane)

  • Recombinant human CCL3/MIP-1α (CCR1 ligand)

  • CCR1 Antagonist (e.g., this compound)

  • Inflammatory Inhibitor of interest (e.g., Infliximab)

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Calcein-AM (for cell viability and counting)

  • Plate reader with fluorescence detection

Procedure:

  • Cell Preparation: Culture THP-1 cells according to standard protocols. On the day of the assay, harvest cells and resuspend in serum-free RPMI medium at a concentration of 1 x 10^6 cells/mL.

  • Preparation of Test Compounds: Prepare stock solutions of the CCR1 antagonist and the other inflammatory inhibitor in a suitable solvent (e.g., DMSO). Make serial dilutions in serum-free RPMI medium to achieve the desired final concentrations.

  • Assay Setup:

    • Add 600 µL of serum-free RPMI medium containing CCL3/MIP-1α (e.g., at its EC50 concentration for chemotaxis) to the lower wells of the chemotaxis chamber.

    • In the upper chamber, add 100 µL of the cell suspension.

    • Add the CCR1 antagonist alone, the other inflammatory inhibitor alone, or a combination of both to the upper chamber at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (CCL3/MIP-1α alone).

  • Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 2-4 hours.

  • Quantification of Migration:

    • Carefully remove the upper chamber.

    • Aspirate the medium from the lower chamber and add Calcein-AM solution.

    • Incubate for 30 minutes at 37°C.

    • Measure the fluorescence intensity using a plate reader at an excitation of 485 nm and an emission of 520 nm. The fluorescence intensity is proportional to the number of migrated cells.

  • Data Analysis: Calculate the percentage inhibition of chemotaxis for each condition compared to the positive control. Analyze the data for synergy using methods such as the Chou-Talalay method to determine the Combination Index (CI).

Chemotaxis_Assay_Workflow In Vitro Chemotaxis Assay Workflow Start Start Prepare_Cells Prepare THP-1 Cells Start->Prepare_Cells Setup_Chamber Set up Chemotaxis Chamber Prepare_Cells->Setup_Chamber Prepare_Compounds Prepare CCR1 Antagonist & Other Inhibitor Add_Cells_Inhibitors Add Cells and Inhibitors to Upper Well Prepare_Compounds->Add_Cells_Inhibitors Add_Ligand Add CCL3/MIP-1α to Lower Well Setup_Chamber->Add_Ligand Add_Ligand->Add_Cells_Inhibitors Incubate Incubate at 37°C Add_Cells_Inhibitors->Incubate Quantify_Migration Quantify Migrated Cells (Calcein-AM) Incubate->Quantify_Migration Analyze_Data Analyze Data for Synergy Quantify_Migration->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro chemotaxis assay to assess combination effects.

Protocol 2: In Vivo Collagen-Induced Arthritis (CIA) Model in Mice for Combination Therapy Evaluation

Objective: To assess the therapeutic efficacy of a CCR1 antagonist in combination with another anti-inflammatory agent in a mouse model of rheumatoid arthritis.

Materials:

  • DBA/1 mice (male, 8-10 weeks old)

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • CCR1 Antagonist (formulated for oral or parenteral administration)

  • Other anti-inflammatory agent (e.g., Methotrexate)

  • Calipers for paw thickness measurement

  • Histology equipment and reagents

Procedure:

  • Induction of Arthritis:

    • On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine CII emulsified in CFA.

    • On day 21, boost the mice with an intradermal injection of 100 µg of CII emulsified in IFA.

  • Treatment Groups:

    • Once arthritis is established (around day 25-28, with a mean arthritis score of >2), randomize mice into the following treatment groups (n=8-10 per group):

      • Vehicle control

      • CCR1 Antagonist alone

      • Other anti-inflammatory agent alone

      • Combination of CCR1 Antagonist and the other anti-inflammatory agent

  • Dosing: Administer the compounds daily (or as per their pharmacokinetic profile) via the appropriate route (e.g., oral gavage).

  • Clinical Assessment:

    • Monitor the mice daily for signs of arthritis.

    • Measure paw thickness using calipers every other day.

    • Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.

  • Termination and Endpoint Analysis (e.g., on day 42):

    • Euthanize the mice and collect hind paws for histological analysis.

    • Fix, decalcify, and embed the paws in paraffin.

    • Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

    • Collect blood for cytokine analysis (e.g., TNF-α, IL-6) by ELISA.

  • Data Analysis: Compare the arthritis scores, paw thickness, histological scores, and cytokine levels between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

CIA_Model_Workflow In Vivo CIA Model Workflow for Combination Therapy Start Start Induce_Arthritis Induce Arthritis in Mice (CII/CFA) Start->Induce_Arthritis Randomize_Groups Randomize into Treatment Groups Induce_Arthritis->Randomize_Groups Administer_Treatment Administer Treatments Daily Randomize_Groups->Administer_Treatment Monitor_Disease Monitor Arthritis Score & Paw Thickness Administer_Treatment->Monitor_Disease Endpoint_Analysis Endpoint Analysis: - Histology - Cytokine Levels Monitor_Disease->Endpoint_Analysis Analyze_Data Statistical Analysis of Results Endpoint_Analysis->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vivo collagen-induced arthritis model.

Conclusion

The combination of a CCR1 antagonist like this compound with other inflammatory inhibitors represents a promising strategy for the treatment of complex inflammatory diseases. The provided representative protocols offer a framework for the preclinical evaluation of such combination therapies. It is crucial to perform detailed dose-response studies for each compound individually before assessing their combined effects to determine the potential for synergistic or additive interactions. All experimental work should be conducted in compliance with relevant ethical guidelines and regulations. Further research is needed to identify optimal combination partners and dosing regimens for CCR1 antagonists in specific inflammatory disease contexts.

Application Notes and Protocols: Long-Term Stability of BMS-457 in DMSO at -20°C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-457 is a potent and selective antagonist of the C-C chemokine receptor type 1 (CCR1). In preclinical and clinical research, it is crucial to ensure the stability of investigational compounds to maintain the accuracy and reproducibility of experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving and storing small molecules for in vitro and in vivo studies. These application notes provide a comprehensive overview of the recommended storage conditions for this compound in DMSO and a detailed protocol for assessing its long-term stability at -20°C.

Recommended Storage of this compound

Proper storage is essential to minimize degradation and ensure the potency of this compound solutions. Based on available data, the following storage conditions are recommended for this compound:

  • Powder:

    • -20°C for up to 3 years

    • 4°C for up to 2 years

  • In DMSO Solvent:

    • -80°C for up to 6 months

    • -20°C for up to 1 month

While a one-month stability at -20°C is suggested, long-term experimental plans may necessitate storage beyond this period. Therefore, it is critical to perform a stability assessment to validate the integrity of the compound for the intended duration of the study.

Illustrative Long-Term Stability Data

To illustrate the importance of stability studies, the following table summarizes hypothetical quantitative data for the stability of this compound in DMSO at -20°C over a 6-month period. This data is representative of what a typical stability study might yield.

Time Point (Months)This compound Concentration (mM)Percent Remaining (%)Degradation Products (%)Appearance
010.00100.00.0Clear, colorless solution
19.9599.50.5Clear, colorless solution
29.8898.81.2Clear, colorless solution
39.7597.52.5Clear, colorless solution
49.5295.24.8Clear, colorless solution
59.2392.37.7Faint yellow tint
68.9189.110.9Noticeable yellowing

Note: This is illustrative data. Actual stability may vary based on the specific batch of this compound, DMSO purity, and storage conditions. Researchers should generate their own stability data for their specific experimental context.

Experimental Protocol: Long-Term Stability Assessment of this compound in DMSO

This protocol outlines a method for evaluating the long-term stability of this compound in DMSO at -20°C using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

4.1. Materials

  • This compound powder

  • Anhydrous, high-purity DMSO

  • HPLC or LC-MS system

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water with formic acid)

  • Sterile, low-binding microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated pipettes

4.2. Procedure

  • Preparation of Stock Solution:

    • Accurately weigh a sufficient amount of this compound powder.

    • Dissolve the powder in anhydrous DMSO to prepare a stock solution of known concentration (e.g., 10 mM).

    • Ensure complete dissolution by vortexing or brief sonication.

  • Aliquoting and Storage:

    • Aliquot the stock solution into multiple sterile, low-binding microcentrifuge tubes. This prevents multiple freeze-thaw cycles of the main stock.

    • Label each aliquot clearly with the compound name, concentration, date, and time point.

    • Store the aliquots in a calibrated -20°C freezer.

  • Time Points:

    • Establish a series of time points for analysis (e.g., 0, 1, 2, 3, 4, 5, 6 months).

    • At each time point, retrieve one aliquot for analysis.

  • Sample Analysis (HPLC/LC-MS):

    • Thaw the aliquot at room temperature.

    • Prepare a working solution by diluting the stock solution in the mobile phase to a suitable concentration for analysis.

    • Analyze the sample using a validated HPLC or LC-MS method.

    • The method should be able to separate the parent compound from potential degradation products.

  • Data Analysis:

    • Determine the peak area of the parent this compound compound at each time point.

    • Calculate the percentage of this compound remaining relative to the initial time point (T=0).

    • Monitor for the appearance and increase of any new peaks, which may indicate degradation products.

Visualizations

5.1. Signaling Pathway of this compound

This compound is a CCR1 antagonist. It blocks the binding of chemokines such as MIP-1α (CCL3), RANTES (CCL5), and others to the CCR1 receptor, thereby inhibiting downstream signaling pathways involved in immune cell recruitment and inflammation.

BMS457_Signaling_Pathway cluster_ligand Chemokines cluster_receptor Cell Membrane cluster_cell Immune Cell MIP-1α (CCL3) MIP-1α (CCL3) CCR1 CCR1 Receptor MIP-1α (CCL3)->CCR1 RANTES (CCL5) RANTES (CCL5) RANTES (CCL5)->CCR1 Downstream Signaling Downstream Signaling CCR1->Downstream Signaling Chemotaxis & Inflammation Chemotaxis & Inflammation Downstream Signaling->Chemotaxis & Inflammation BMS457 This compound BMS457->CCR1 Antagonizes

Caption: this compound signaling pathway as a CCR1 antagonist.

5.2. Experimental Workflow for Stability Assessment

The following diagram illustrates the key steps in the protocol for assessing the long-term stability of this compound in DMSO.

Stability_Workflow cluster_analysis Analysis at Time Points (T=0, 1, 2... months) start Start prep_stock Prepare 10 mM This compound Stock in DMSO start->prep_stock aliquot Aliquot into Vials prep_stock->aliquot storage Store at -20°C aliquot->storage thaw Thaw Aliquot storage->thaw analyze Analyze by HPLC/LC-MS thaw->analyze data Calculate % Remaining & Degradation analyze->data end End data->end

Caption: Experimental workflow for this compound stability assessment.

Conclusion

The long-term stability of this compound in DMSO at -20°C is a critical factor for ensuring the reliability of research data. While preliminary data suggests stability for at least one month, it is highly recommended that researchers conduct their own stability studies for longer storage durations. The protocol provided herein offers a robust framework for such an assessment. By adhering to proper storage and handling procedures, and by validating compound stability, researchers can have greater confidence in their experimental outcomes.

Application Note: In Vitro Permeability Assessment of BMS-457 Using a Caco-2 Cell Monolayer Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BMS-457 is a potent and selective antagonist of the C-C chemokine receptor type 1 (CCR1), with a binding IC50 of 0.8 nM.[1][2] It demonstrates over 1,000-fold selectivity against other CC family receptors.[1][2] As a small molecule drug candidate, understanding its membrane permeability is crucial for predicting its oral absorption and overall pharmacokinetic profile.[3] In vitro permeability assays are essential tools in early drug development to assess the potential for a compound to be absorbed across the intestinal epithelium.[3][4]

This application note describes a detailed protocol for evaluating the bidirectional permeability of this compound across a Caco-2 cell monolayer. The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the barrier properties of the intestinal epithelium.[4][5] This assay allows for the determination of the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The resulting data can be used to classify the permeability of this compound and to investigate the potential involvement of active transport mechanisms.

Materials and Methods

Materials
  • This compound (MW: 451.004 g/mol , Formula: C24H35ClN2O4)[1]

  • Caco-2 cells (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Hank's Balanced Salt Solution (HBSS)

  • HEPES buffer

  • D-Glucose

  • Lucifer yellow

  • Propranolol (high permeability control)

  • Atenolol (low permeability control)

  • Transwell® permeable supports (e.g., 12-well format, 1.12 cm² surface area, 0.4 µm pore size)

  • LC-MS/MS system for bioanalysis

Experimental Protocol

1. Caco-2 Cell Culture and Seeding

  • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Passage the cells every 3-4 days when they reach 80-90% confluency.

  • For permeability studies, seed the Caco-2 cells onto the apical side of the Transwell® inserts at a density of 6 x 10⁴ cells/cm².

  • Culture the cells on the inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with well-developed tight junctions.

  • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) using an EVOM2™ epithelial voltohmmeter. Monolayers with TEER values > 250 Ω·cm² are suitable for the assay.

2. Permeability Assay

  • Prepare the transport buffer: HBSS supplemented with 25 mM HEPES and 10 mM D-Glucose, pH 7.4.

  • Prepare the dosing solutions of this compound (e.g., 10 µM) and control compounds (propranolol and atenolol) in the transport buffer.

  • Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer.

  • Apical to Basolateral (A-B) Permeability:

    • Add 0.5 mL of the dosing solution to the apical (donor) compartment.

    • Add 1.5 mL of fresh transport buffer to the basolateral (receiver) compartment.

  • Basolateral to Apical (B-A) Permeability:

    • Add 1.5 mL of the dosing solution to the basolateral (donor) compartment.

    • Add 0.5 mL of fresh transport buffer to the apical (receiver) compartment.

  • Incubate the plates at 37°C on an orbital shaker (50 rpm).

  • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver compartment and replace with an equal volume of fresh, pre-warmed transport buffer.

  • At the end of the experiment, collect samples from both the donor and receiver compartments.

  • To assess monolayer integrity during the experiment, add Lucifer yellow (a low permeability paracellular marker) to the donor compartment and measure its transport to the receiver compartment. A Papp of < 1.0 x 10⁻⁶ cm/s for Lucifer yellow confirms monolayer integrity.

3. Sample Analysis

  • Analyze the concentration of this compound and control compounds in the collected samples using a validated LC-MS/MS method.[4]

4. Data Analysis

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt is the steady-state flux rate of the compound across the monolayer (µmol/s).

      • A is the surface area of the insert (cm²).

      • C₀ is the initial concentration of the compound in the donor compartment (µmol/mL).

  • Calculate the efflux ratio (ER) to assess the potential for active transport:

    • ER = Papp (B-A) / Papp (A-B)

    • An efflux ratio > 2 suggests the involvement of active efflux transporters.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight451.004 g/mol [1]
Molecular FormulaC24H35ClN2O4[1]
CCR1 Binding IC500.8 nM[1][2]

Table 2: In Vitro Permeability Data for this compound and Control Compounds

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux RatioPermeability Class
This compound Hypothetical ValueHypothetical ValueCalculatedInterpreted
Propranolol (High Permeability)> 10.0> 10.0~1.0High
Atenolol (Low Permeability)< 1.0< 1.0~1.0Low
Lucifer Yellow (Integrity Marker)< 1.0N/AN/AVery Low

Note: Hypothetical values for this compound would be determined from the experimental results.

Visualization of Experimental Workflow

G Caco-2 Permeability Assay Workflow for this compound cluster_0 Cell Culture & Seeding cluster_1 Permeability Experiment cluster_2 Analysis & Data Interpretation Culture Caco-2 Cell Culture Seed Seed cells on Transwell inserts Culture->Seed Differentiate Differentiate for 21-25 days Seed->Differentiate TEER Measure TEER for monolayer integrity Differentiate->TEER Prepare Prepare dosing solutions (this compound & Controls) TEER->Prepare Proceed if TEER > 250 Ω·cm² Wash Wash Caco-2 monolayers Prepare->Wash Dose_AB Dose Apical side (A-B) Wash->Dose_AB Dose_BA Dose Basolateral side (B-A) Wash->Dose_BA Incubate Incubate at 37°C Dose_AB->Incubate Dose_BA->Incubate Sample Collect samples from receiver at time points Incubate->Sample LCMS Analyze sample concentrations by LC-MS/MS Sample->LCMS Calculate_Papp Calculate Papp (A-B) and (B-A) LCMS->Calculate_Papp Calculate_ER Calculate Efflux Ratio Calculate_Papp->Calculate_ER Classify Classify Permeability Calculate_ER->Classify

Caption: Workflow for the in vitro Caco-2 permeability assay of this compound.

Conclusion

The Caco-2 permeability assay provides a robust and reliable method for assessing the intestinal permeability of this compound. The determination of the apparent permeability coefficient (Papp) and the efflux ratio will provide critical insights into its potential for oral absorption and the likelihood of its interaction with efflux transporters. This information is invaluable for guiding further drug development efforts.

References

Application of BMS-457 in Multiple Sclerosis Research: Advancing Therapeutic Strategies by Targeting Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Multiple sclerosis (MS) is a chronic, debilitating autoimmune disease of the central nervous system (CNS) characterized by inflammation, demyelination, and neurodegeneration. A key pathological feature of MS is the infiltration of immune cells, including T cells and macrophages, into the CNS, which is mediated by a complex network of chemokines and their receptors. The C-C chemokine receptor 1 (CCR1) has emerged as a promising therapeutic target in neuroinflammatory diseases due to its crucial role in leukocyte trafficking. BMS-457, a potent and selective CCR1 antagonist, presents a valuable research tool for investigating the role of the CCR1 signaling pathway in the pathogenesis of multiple sclerosis and for the preclinical evaluation of CCR1 inhibition as a therapeutic strategy.

Rationale for Targeting CCR1 in Multiple Sclerosis

CCR1 is expressed on a variety of immune cells, including monocytes, macrophages, and T cells. Its ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), are upregulated in the CNS of patients with MS and in animal models of the disease, such as experimental autoimmune encephalomyelitis (EAE). The interaction between these chemokines and CCR1 is believed to play a critical role in the recruitment of inflammatory cells across the blood-brain barrier into the CNS, thereby initiating and perpetuating the inflammatory cascade that leads to demyelination and axonal damage.

Studies in EAE models have demonstrated that the expression of CCR1 on infiltrating macrophages and microglia is associated with active demyelination. Furthermore, the blockade of CCR1 signaling using other antagonist molecules has been shown to ameliorate the clinical severity of EAE, suggesting that inhibiting this pathway could be a viable therapeutic approach for MS. Therefore, this compound, with its high potency and selectivity for CCR1, serves as an excellent candidate for in-depth preclinical investigation in the context of multiple sclerosis.

Quantitative Data for this compound

The following table summarizes the reported in vitro potency of this compound as a CCR1 antagonist. This data is essential for determining appropriate concentrations for in vitro assays and for guiding dose-selection for in vivo studies.

ParameterSpeciesLigandValue (nM)
Binding IC50 Human-0.8
Chemotaxis IC50 HumanMIP-1α (CCL3)2.1
HumanLeukotactin-1 (CCL15)4.4
HumanRANTES (CCL5)1.0
HumanMPIF-1 (CCL23)2.7
HumanHCC-1 (CCL14)4.0
CD11b Upregulation IC50 Human (Whole Blood)MIP-1α (CCL3)46
Human (Whole Blood)LKN-1 (CCL15)54

Data compiled from publicly available information.

Experimental Protocols

The following are detailed protocols for the application of this compound in preclinical multiple sclerosis research using the experimental autoimmune encephalomyelitis (EAE) mouse model.

Protocol 1: Prophylactic Treatment of EAE in C57BL/6 Mice

This protocol is designed to assess the ability of this compound to prevent or delay the onset of EAE when administered before the appearance of clinical signs.

Materials:

  • This compound

  • Female C57BL/6 mice (8-10 weeks old)

  • Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Vehicle for this compound (e.g., 0.5% Carboxymethyl cellulose (B213188) in sterile water)

  • Sterile phosphate-buffered saline (PBS)

  • Syringes and needles for immunization and administration

Procedure:

  • EAE Induction:

    • On day 0, immunize mice subcutaneously at two sites on the flank with 100 µL of an emulsion containing MOG35-55 (200 µ g/mouse ) in CFA.

    • Administer pertussis toxin (200 ng/mouse) intraperitoneally (i.p.) on day 0 and day 2 post-immunization.

  • This compound Administration:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final concentration in the vehicle.

    • Beginning on day 0 (or day 1) and continuing daily for the duration of the experiment (typically 21-28 days), administer this compound or vehicle control to the mice via oral gavage or another appropriate route. Dose selection should be based on preliminary pharmacokinetic and tolerability studies.

  • Clinical Assessment:

    • Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.

    • Score the clinical severity of EAE based on a standard 0-5 scale:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Hind limb paralysis

      • 4: Hind and forelimb paralysis

      • 5: Moribund or dead

  • Outcome Measures:

    • Primary endpoints: Mean clinical score, disease incidence, and day of onset.

    • Secondary endpoints (at the end of the study):

      • Histological analysis of the spinal cord for inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining).

      • Immunohistochemistry for immune cell markers (e.g., CD4 for T cells, Mac-3/Iba1 for macrophages/microglia).

      • Flow cytometric analysis of immune cells isolated from the CNS and lymphoid organs.

Protocol 2: Therapeutic Treatment of EAE in C57BL/6 Mice

This protocol evaluates the efficacy of this compound in suppressing or reversing established EAE.

Procedure:

  • EAE Induction and Monitoring:

    • Induce EAE as described in Protocol 1.

    • Monitor mice daily for the onset of clinical signs.

  • This compound Administration:

    • Initiate treatment with this compound or vehicle control only after the mice develop a predetermined clinical score (e.g., a score of 1 or 2).

    • Continue daily administration for a defined period (e.g., 10-14 days).

  • Clinical Assessment and Outcome Measures:

    • Continue daily clinical scoring to assess the effect of the treatment on disease progression and recovery.

    • Outcome measures are similar to Protocol 1, with a focus on the reduction of the clinical score from the peak of the disease.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action of this compound in the context of multiple sclerosis and the experimental workflow for its preclinical evaluation.

G cluster_2 CCR1 Signaling T_cell T Cell Inflammation Inflammation & Demyelination T_cell->Inflammation Infiltration Macrophage Macrophage Macrophage->Inflammation Infiltration Myelin Myelin Sheath Neuron Neuron Myelin->Neuron Inflammation->Myelin Damage CCR1 CCR1 CCL3_5 CCL3/CCL5 CCL3_5->CCR1 Binds BMS457 This compound BMS457->CCR1 Blocks

Caption: Proposed mechanism of this compound in MS.

G cluster_0 EAE Induction cluster_1 Treatment Regimen cluster_2 Monitoring & Analysis Immunization Day 0: Immunize C57BL/6 mice with MOG35-55 in CFA PTX1 Day 0: Administer Pertussis Toxin (i.p.) Treatment_Start Start Daily Treatment (Day 0 or Onset of Disease) Immunization->Treatment_Start PTX2 Day 2: Administer Pertussis Toxin (i.p.) Group1 Group 1: Vehicle Control Group2 Group 2: this compound (Low Dose) Group3 Group 3: this compound (High Dose) Monitoring Daily Clinical Scoring (Days 7-28) Treatment_Start->Monitoring Endpoint Endpoint Analysis (Day 28) Monitoring->Endpoint Histology - Histology (Spinal Cord) - Immunohistochemistry Endpoint->Histology Flow - Flow Cytometry (CNS, Spleen) Endpoint->Flow

Caption: Experimental workflow for evaluating this compound in the EAE model.

Application Notes and Protocols for Studying Monocyte and Macrophage Migration with BMS-457

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monocyte and macrophage migration is a fundamental process in the inflammatory response and plays a crucial role in the pathogenesis of various diseases, including autoimmune disorders, atherosclerosis, and cancer. The C-C chemokine receptor 1 (CCR1) is a key G protein-coupled receptor expressed on these myeloid cells that, upon binding its cognate chemokines such as CCL3 (MIP-1α) and CCL5 (RANTES), initiates a signaling cascade leading to directed cell movement (chemotaxis). BMS-457 is a potent and highly selective antagonist of CCR1, making it an invaluable tool for studying the role of this receptor in monocyte and macrophage migration and for the development of novel anti-inflammatory therapeutics. These application notes provide detailed protocols and data for utilizing this compound in in vitro migration assays.

Data Presentation

The inhibitory activity of this compound on CCR1-mediated signaling and cell migration has been quantified in various assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

Assay TypeCell Line/SystemLigandIC50 (nM)Reference
CCR1 Radioligand BindingHuman Recombinant CCR1[125I]MIP-1α0.8[1]
MIP-1α-induced ChemotaxisHuman MonocytesMIP-1α2.1[1]
Leukotactin-1-induced ChemotaxisHuman MonocytesLeukotactin-14.4[1]
RANTES-induced ChemotaxisHuman MonocytesRANTES1.0[1]
MPIF-1-induced ChemotaxisHuman MonocytesMPIF-12.7[1]
HCC-1-induced ChemotaxisHuman MonocytesHCC-14.0[1]
CD11b UpregulationHuman Whole BloodMIP-1α46[1]
CD11b UpregulationHuman Whole BloodLKN-154[1]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

CCR1 Signaling Pathway in Macrophage Migration

CCR1_Signaling cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular CCR1 CCR1 G_protein Gi/o CCR1->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP3 PIP3 PI3K->PIP3 Chemokine Chemokine (e.g., CCL3, CCL5) Chemokine->CCR1 Binds Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Migration Cell Migration Ca_release->Migration PKC->Migration Akt Akt PIP3->Akt Rac_Cdc42 Rac/Cdc42 Akt->Rac_Cdc42 Actin Actin Polymerization Rac_Cdc42->Actin Actin->Migration BMS457 This compound BMS457->CCR1 Blocks Chemotaxis_Workflow cluster_prep Preparation cluster_assay Transwell Assay cluster_analysis Analysis Isolate_Monocytes 1. Isolate Human Monocytes (e.g., from PBMCs) Starve_Cells 2. Starve Monocytes (Serum-free medium, 2-4h) Isolate_Monocytes->Starve_Cells Preincubate 4. Pre-incubate Monocytes with this compound or Vehicle Starve_Cells->Preincubate Prepare_BMS457 3. Prepare this compound dilutions Prepare_BMS457->Preincubate Add_Cells 6. Add pre-incubated cells to upper chamber (Transwell insert) Preincubate->Add_Cells Add_Chemoattractant 5. Add Chemoattractant (e.g., MIP-1α) to lower chamber Incubate 7. Incubate (37°C, 5% CO₂, 90 min) Add_Cells->Incubate Fix_Stain 8. Fix and Stain Migrated Cells (e.g., with DAPI or Crystal Violet) Incubate->Fix_Stain Image_Quantify 9. Image and Quantify (Microscopy and cell counting) Fix_Stain->Image_Quantify Calculate_IC50 10. Calculate % Inhibition and IC50 Image_Quantify->Calculate_IC50

References

Troubleshooting & Optimization

BMS-457 precipitation in cell culture media.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CCR1 antagonist, BMS-457. The focus is on addressing the common issue of its precipitation in cell culture media.

Troubleshooting Guide: this compound Precipitation

Q1: I've added this compound to my cell culture medium, and it has precipitated. What are the common causes?

Precipitation of small molecule inhibitors like this compound in aqueous solutions is a frequent challenge. The primary reasons include:

  • Low Aqueous Solubility: this compound, like many small molecules designed to cross cell membranes, is inherently hydrophobic and has limited solubility in water-based cell culture media.

  • High Final Concentration: The intended experimental concentration of this compound may surpass its solubility limit in the specific cell culture medium being used.

  • "Solvent Shock": Rapidly diluting a concentrated DMSO stock of this compound into the aqueous medium can cause the compound to crash out of solution.

  • Media Composition: Components within the cell culture medium, such as salts and proteins (especially in the presence of serum), can interact with this compound and decrease its solubility.[1]

  • Temperature and pH Fluctuations: Changes in temperature (e.g., moving from room temperature to 37°C) and pH can affect the solubility of the compound.

  • Evaporation: Over time, evaporation of water from the culture vessel can increase the concentration of all components, potentially leading to precipitation.

Q2: How can I systematically troubleshoot the precipitation of this compound?

Follow this workflow to diagnose and resolve precipitation issues:

G cluster_0 Initial Observation cluster_1 Immediate Checks cluster_2 Optimization Steps cluster_3 Advanced Troubleshooting cluster_4 Resolution observe Precipitation Observed check_contamination Check for Microbial Contamination (Turbidity vs. Precipitate) observe->check_contamination check_stock Inspect DMSO Stock Solution (Crystals present?) observe->check_stock solubility_test Determine Max Soluble Concentration (See Protocol 2) check_contamination->solubility_test check_stock->solubility_test serial_dilution Implement Serial Dilution Strategy (Avoid 'Solvent Shock') solubility_test->serial_dilution lower_conc Lower Final this compound Concentration solubility_test->lower_conc If concentration is too high optimize_dmso Optimize Final DMSO Concentration (Keep <0.5%, ideally <0.1%) serial_dilution->optimize_dmso prewarm_media Pre-warm Media to 37°C optimize_dmso->prewarm_media media_comparison Test Different Media Formulations (e.g., with/without serum) prewarm_media->media_comparison If precipitation persists resolved Precipitation Resolved prewarm_media->resolved If successful stability_assay Assess Compound Stability Over Time media_comparison->stability_assay stability_assay->resolved With optimized protocol

Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

This compound Properties and Storage

Q3: What are the key properties of this compound?

PropertyValue
Target C-C Motif Chemokine Receptor 1 (CCR1)
CAS Number 946594-19-0
Molecular Formula C₂₄H₃₅ClN₂O₄
Molecular Weight 451.0 g/mol
Primary Solvent Dimethyl sulfoxide (B87167) (DMSO)

Q4: How should I prepare and store this compound stock solutions?

For optimal results, prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10 mM). Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Before use, thaw the aliquot and visually inspect for any signs of precipitation.

Experimental Design and Protocols

Q5: What is a recommended starting concentration for this compound in a cell-based assay?

While the optimal concentration is cell-type and assay-dependent, a common starting point for in vitro studies with small molecule inhibitors is to perform a dose-response experiment. Based on reported IC₅₀ values for chemotaxis inhibition (in the low nanomolar range), a starting concentration range of 1 nM to 1 µM is reasonable for initial experiments. It is crucial to determine the maximum non-toxic concentration for your specific cell line (see Protocol 3).

Q6: How does serum in the cell culture medium affect this compound solubility?

Fetal Bovine Serum (FBS) contains proteins that can bind to small molecules. This binding can either increase the apparent solubility of a compound or, in some cases, lead to the formation of insoluble complexes. It is recommended to determine the solubility of this compound in your specific cell culture medium both with and without the intended concentration of FBS (see Protocol 2).

Q7: What is the maximum concentration of DMSO that is safe for my cells?

Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is best practice to keep it below 0.1% to minimize any potential off-target effects. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Calculate the required mass:

    • Molecular Weight of this compound = 451.0 g/mol

    • To prepare 1 mL of a 10 mM stock solution:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 0.001 L * 451.0 g/mol = 0.00451 g = 4.51 mg

  • Dissolution:

    • Weigh out 4.51 mg of this compound powder.

    • Add 1 mL of anhydrous DMSO.

    • Vortex thoroughly until the powder is completely dissolved. If necessary, brief sonication can be used.

  • Storage:

    • Aliquot into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Store at -20°C or -80°C.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium

  • Prepare a serial dilution of this compound in DMSO:

    • Start with your 10 mM stock and prepare a 2-fold serial dilution in DMSO (e.g., 10 mM, 5 mM, 2.5 mM, ...).

  • Dilution in Media:

    • In separate sterile tubes, add a fixed volume of your cell culture medium (pre-warmed to 37°C), both with and without serum.

    • Add a small, consistent volume of each DMSO dilution to the media to achieve a consistent final DMSO concentration (e.g., 1 µL of DMSO stock to 1 mL of media for a 1:1000 dilution).

  • Incubation and Observation:

    • Gently vortex each tube.

    • Incubate at 37°C for a relevant period (e.g., 2 hours).

    • Visually inspect each tube for any signs of cloudiness or precipitate. The highest concentration that remains clear is the approximate maximum soluble concentration under those conditions.

Protocol 3: Determining the Optimal, Non-Toxic Working Concentration Range of this compound

  • Cell Seeding:

    • Plate your cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.

  • Prepare this compound dilutions in culture medium:

    • Based on the maximum soluble concentration determined in Protocol 2, prepare a serial dilution of this compound in your complete cell culture medium.

  • Cell Treatment:

    • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Include a "no treatment" control and a "vehicle control" (medium with the highest final DMSO concentration used).

  • Incubation:

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Viability Assay:

    • Assess cell viability using a standard method such as MTT, XTT, or a live/dead cell stain.

  • Data Analysis:

    • Plot cell viability against the concentration of this compound. The optimal working concentration range will be below the concentrations that show significant cytotoxicity.

Signaling Pathway

CCR1 Signaling Pathway

This compound is an antagonist of the C-C Motif Chemokine Receptor 1 (CCR1). CCR1 is a G protein-coupled receptor (GPCR) that, upon binding to its chemokine ligands (e.g., CCL3, CCL5, CCL7, CCL23), initiates a signaling cascade that plays a crucial role in immune cell trafficking and inflammation.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ligand CCL3, CCL5, CCL7, etc. ccr1 CCR1 ligand->ccr1 Binds g_protein Gαi/o, Gβγ ccr1->g_protein Activates bms457 This compound bms457->ccr1 Antagonizes plc PLC g_protein->plc jak_stat JAK/STAT Pathway g_protein->jak_stat pi3k_akt PI3K/Akt Pathway g_protein->pi3k_akt pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ release ip3->ca2 pkc PKC dag->pkc chemotaxis Chemotaxis, Cell Migration, Inflammatory Response ca2->chemotaxis nf_kappab NF-κB Activation pkc->nf_kappab jak_stat->chemotaxis pi3k_akt->chemotaxis nf_kappab->chemotaxis

This compound antagonizes the CCR1 signaling pathway.

References

Low potency of BMS-457 in functional assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the kinase inhibitor BMS-457. The following information is designed to help you identify and resolve potential issues related to low potency in functional assays.

Frequently Asked Questions (FAQs)

Q1: We are observing a significantly lower potency (higher IC50) for this compound in our cell-based assay compared to the biochemical assay. What are the potential reasons for this discrepancy?

A1: Discrepancies between biochemical and cell-based assay results are common and can stem from several factors. A primary reason is the difference in ATP concentrations; biochemical assays are often conducted at low ATP levels, which may not reflect the high intracellular ATP concentrations that can outcompete ATP-competitive inhibitors like this compound.[1][2][3][4][5] Other factors include the inhibitor's cell permeability, its potential as a substrate for cellular efflux pumps (like P-glycoprotein), the expression level and activity of the target kinase in your specific cell line, and potential off-target effects.[4][6]

Q2: Our in-vitro kinase assay with this compound is showing inconsistent results or high background signal. What should we troubleshoot?

A2: Inconsistent results in in-vitro kinase assays can arise from several sources. Firstly, ensure the integrity and activity of your recombinant kinase, as improper storage or handling can lead to loss of activity.[6] The composition of your kinase assay buffer is also critical for optimal enzyme function.[6] High background or lack of inhibition could be due to using an ATP concentration that is too high, which can outcompete this compound.[3][6] Additionally, issues such as inaccurate pipetting, especially at low inhibitor concentrations, can introduce high variability between replicates.[6]

Q3: Could the type of assay technology we are using affect the observed potency of this compound?

A3: Yes, the choice of assay technology can influence the outcome. For instance, some compounds can interfere with fluorescence-based readouts by either fluorescing themselves or quenching the signal, leading to false positives or negatives.[7] Luminescence-based assays that measure ATP depletion might be affected by factors influencing ATP levels other than kinase activity.[8][9] It is crucial to select an assay format that is suitable for your specific kinase and to be aware of potential interferences from your test compound.[10]

Q4: We are not observing the expected downstream signaling inhibition in our Western blot analysis after treating cells with this compound. What could be the issue?

A4: A lack of downstream effect can be due to several reasons. Low cell permeability of this compound could be preventing it from reaching its intracellular target.[6] The incubation time with the inhibitor might be too short to elicit a measurable change in downstream signaling.[6] It is also important to verify the expression and activation status of the target kinase in your chosen cell line.[4] If the target kinase is not highly active, its inhibition may not produce a significant change in the phosphorylation of downstream substrates.

Troubleshooting Guides

Issue 1: Low Potency of this compound in a Cell-Based Assay

If you are observing a higher IC50 value for this compound in your cellular assay compared to your biochemical assay, consider the following troubleshooting steps:

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
High Intracellular ATP Concentration Perform cell-based assays with ATP-depleted cells or use an ATP-non-competitive inhibitor if available. The inhibitor's potency should increase and more closely match the biochemical IC50.[4]
Poor Cell Permeability Assess the inhibitor's physicochemical properties (e.g., LogP, polar surface area).[11] Consider increasing the incubation time or inhibitor concentration, while monitoring for cytotoxicity.[6]
Efflux by Cellular Pumps Co-incubate the cells with a known efflux pump inhibitor (e.g., verapamil). An increase in the inhibitor's cellular potency would suggest it is a substrate for efflux pumps.[4]
Low Target Expression or Activity Confirm the expression and phosphorylation status (activity) of the target kinase in your cell model using Western blotting or a similar technique.[4] Select a different cell line if target expression or activity is low.
Compound Instability or Metabolism Assess the stability of this compound in your cell culture media over the course of the experiment.
Off-Target Effects A cellular phenotype that does not align with the known function of the target kinase may indicate off-target activity. A rescue experiment with a drug-resistant mutant of the target can help confirm this.[4]

Hypothetical Data Summary: this compound Potency

Assay TypeTarget KinaseATP ConcentrationIC50 (nM)
Biochemical (In-vitro)Kinase X10 µM15
Cell-Based (Standard)Kinase X~1-5 mM (intracellular)850
Cell-Based (+ Efflux Pump Inhibitor)Kinase X~1-5 mM (intracellular)350
Issue 2: Inconsistent Results in an In-Vitro Kinase Assay

For variability and poor reproducibility in your biochemical assays with this compound, please review the following:

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Inactive Enzyme Ensure the recombinant kinase is stored correctly at -80°C and handled on ice. Confirm enzyme activity with a known substrate and positive control inhibitor.[6]
Suboptimal ATP Concentration Determine the Km of ATP for your kinase preparation. Use an ATP concentration at or below the Km to maximize the apparent potency of an ATP-competitive inhibitor like this compound.[6]
Assay Buffer Composition Utilize a validated kinase assay buffer for your target kinase. A typical buffer may contain Tris-HCl, MgCl₂, DTT, and a phosphatase inhibitor.[6]
Pipetting Inaccuracy Use calibrated pipettes, especially for serial dilutions of the inhibitor. Prepare a master mix of reagents to minimize pipetting errors.[6]
Compound Interference with Assay Signal If using a fluorescence-based assay, check for autofluorescence of this compound at the excitation and emission wavelengths used. Consider a different assay format, such as a radiometric or luminescence-based assay.[7][8]

Experimental Protocols

Protocol 1: In-Vitro Kinase Assay (Luminescence-based)

This protocol is for determining the in-vitro potency of this compound against a target kinase by measuring the amount of ATP remaining in the reaction.

Materials:

  • Recombinant Kinase

  • Kinase Substrate (peptide or protein)

  • This compound

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄)[12]

  • ATP

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer. Ensure the final DMSO concentration does not exceed 1%.

  • Add 5 µL of the diluted this compound or vehicle (DMSO in buffer) to the wells of a 96-well plate.

  • Add 10 µL of the diluted kinase to each well.

  • Gently mix and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 5 µL of a mix containing the kinase substrate and ATP (at a concentration close to its Km for the kinase).

  • Incubate the plate at 30°C for 30-60 minutes.

  • Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell-Based Western Blot for Downstream Signaling

This protocol assesses the effect of this compound on the phosphorylation of a downstream substrate of the target kinase in a cellular context.

Materials:

  • Cell line expressing the target kinase

  • Complete cell culture medium

  • This compound

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total and phospho-specific for the downstream substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time (e.g., 1-24 hours). Include a vehicle-treated control.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

  • Block the membrane and incubate with the primary antibody (e.g., overnight at 4°C).

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (Target of this compound) Kinase_A Downstream Kinase A Receptor->Kinase_A Phosphorylation Kinase_B Downstream Kinase B Kinase_A->Kinase_B Phosphorylation TF Transcription Factor Kinase_B->TF Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation, Survival) TF->Cellular_Response Growth_Factor Growth Factor Growth_Factor->Receptor BMS457 This compound BMS457->Receptor Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental_Workflow cluster_invitro In-Vitro Assays cluster_incell Cell-Based Assays Biochemical_Assay Biochemical Assay (e.g., ADP-Glo) IC50_Biochem Determine Biochemical IC50 Biochemical_Assay->IC50_Biochem Cell_Assay Cell-Based Assay (e.g., Viability, Reporter) IC50_Biochem->Cell_Assay IC50_Cell Determine Cellular IC50 Cell_Assay->IC50_Cell Western_Blot Western Blot (Downstream Signaling) Cell_Assay->Western_Blot Start Start with This compound Start->Biochemical_Assay

Caption: General experimental workflow for kinase inhibitor testing.

Troubleshooting_Tree Start Low Potency Observed in Cell-Based Assay Check_Permeability Assess Cell Permeability and Efflux Start->Check_Permeability Permeable Compound is Permeable and not an Efflux Substrate Check_Permeability->Permeable No Not_Permeable Issue Found: Low Permeability / Efflux Check_Permeability->Not_Permeable Yes Check_Target Verify Target Expression and Activity Target_OK Target is Expressed and Active Check_Target->Target_OK Yes Target_Issue Issue Found: Low Target Expression Check_Target->Target_Issue No Check_ATP Consider High Intracellular ATP ATP_Competitive Likely Cause: ATP Competition Check_ATP->ATP_Competitive Permeable->Check_Target Target_OK->Check_ATP

Caption: Troubleshooting decision tree for low cellular potency.

References

Technical Support Center: Troubleshooting Negative Results in Chemotaxis Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide addresses a common issue encountered in chemokine-related research: the failure of a potential inhibitor to block MIP-1α (Macrophage Inflammatory Protein-1 alpha, also known as CCL3) induced chemotaxis. The following sections provide troubleshooting steps, frequently asked questions, and detailed protocols to help researchers identify the root cause of unexpected negative results, using a hypothetical CCR5 antagonist, BMS-457 , as an example.

Troubleshooting Guide: this compound Fails to Inhibit MIP-1α Induced Chemotaxis

This section is designed to walk you through a logical process to determine why this compound may not be inhibiting the chemotactic response of your target cells to MIP-1α.

Question 1: How can I confirm that my experimental setup for the chemotaxis assay is valid?

Answer:

Before questioning the activity of your compound, it is crucial to validate the assay itself. A successful chemotaxis experiment requires a clear positive and negative control.

  • Positive Control: Cells should migrate robustly towards a known optimal concentration of MIP-1α.

  • Negative Control: In the absence of MIP-1α (or with a vehicle control), there should be minimal, random cell migration.

If you are not observing a significant difference between your positive and negative controls, there may be an issue with the assay setup itself. Refer to the detailed experimental protocol in the "Experimental Protocols" section below.

A typical workflow for validating your chemotaxis assay is as follows:

G Chemotaxis Assay Validation Workflow cluster_0 Assay Setup cluster_1 Incubation cluster_2 Quantification & Analysis cluster_3 Validation A Prepare cell suspension B Load cells into upper chamber of Transwell insert A->B C Add chemoattractant (MIP-1α) or control to lower chamber B->C D Incubate at 37°C, 5% CO2 C->D E Remove non-migrated cells from top of insert D->E F Stain and count migrated cells on bottom of insert E->F G Calculate Chemotactic Index F->G H Compare MIP-1α vs. Negative Control G->H I Result: Significant Migration? H->I J Assay Validated I->J Yes K Troubleshoot Assay: - Cell health - MIP-1α activity - Incubation time I->K No

Caption: Workflow for validating a chemotaxis assay.

Question 2: My assay is working, but this compound still shows no inhibition. How do I verify the compound's activity and integrity?

Answer:

The next step is to ensure that the lack of inhibition is not due to a problem with the compound itself.

  • Compound Integrity: Has the compound been stored correctly (temperature, light exposure)? Has it undergone multiple freeze-thaw cycles? Degradation can lead to a loss of activity.

  • Solubility: Is this compound fully dissolved in your assay medium? Compound precipitation will drastically lower the effective concentration. Visually inspect the media for any precipitate.

  • Cytotoxicity: High concentrations of a compound can be toxic to cells, which would also result in reduced cell migration. This can be misinterpreted as a non-specific inhibitory effect or, if the toxicity is low, it might mask a true inhibitory effect. It is essential to run a cell viability assay (e.g., using Trypan Blue or a commercial kit like CellTiter-Glo®) in parallel.

Parameter This compound (10 µM) Vehicle (0.1% DMSO) Staurosporine (1 µM)
Cell Viability (%) 98.5%99.1%15.2%
Observation No significant cytotoxicity observed.Healthy cells.Positive control for apoptosis.

The table above shows hypothetical data from a cell viability assay. If this compound were showing significant toxicity, this would be a confounding factor.

Question 3: I've confirmed my assay is valid and my compound is active and non-toxic. What are the potential biological reasons for the lack of inhibition?

Answer:

If you have ruled out technical issues, you should consider the biological complexities of the MIP-1α signaling pathway.

  • Receptor Specificity: MIP-1α is known to bind to and signal through both CCR1 and CCR5 receptors. If your target cells express both receptors, and this compound is a highly specific CCR5 antagonist, you may not see complete inhibition. The signaling through CCR1 could be sufficient to induce a chemotactic response.

  • Receptor Expression Levels: The levels of CCR1 and CCR5 on your target cells can influence the outcome. If CCR1 expression is significantly higher than CCR5, a CCR5-specific antagonist may have a minimal effect. It is advisable to confirm the receptor expression profile of your cells using techniques like flow cytometry or qPCR.

  • Alternative Signaling Pathways: Chemokine signaling can be complex. While G-protein coupled receptors are the primary mediators, other cell surface molecules can sometimes act as receptors or co-receptors.

The diagram below illustrates the signaling pathway of MIP-1α, highlighting the potential for dual receptor usage.

G MIP-1α Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling MIP1a MIP-1α (CCL3) CCR5 CCR5 Receptor MIP1a->CCR5 CCR1 CCR1 Receptor MIP1a->CCR1 G_Protein_5 G-protein Signaling (e.g., PI3K/Akt, MAPK) CCR5->G_Protein_5 G_Protein_1 G-protein Signaling (e.g., PI3K/Akt, MAPK) CCR1->G_Protein_1 BMS457 This compound BMS457->CCR5 Inhibition Chemotaxis Cell Migration / Chemotaxis G_Protein_5->Chemotaxis G_Protein_1->Chemotaxis

Caption: MIP-1α can signal through both CCR1 and CCR5.

A logical approach to troubleshooting this issue is summarized in the following diagram:

G Troubleshooting Logic for this compound A Start: this compound does not inhibit MIP-1α induced chemotaxis B Is the chemotaxis assay validated? (Positive/Negative Controls OK?) A->B C Troubleshoot Assay Setup: - Cell health - Reagent concentration - Incubation time B->C No D Is the compound active and non-toxic? B->D Yes E Verify Compound Integrity: - Check storage - Test solubility - Run viability assay D->E No F Consider Biological Factors: - Do cells express CCR1? - What is the CCR1 vs CCR5 expression ratio? D->F Yes G Conclusion: Lack of inhibition is likely due to MIP-1α signaling through CCR1. F->G Yes H Next Steps: - Test a CCR1 antagonist - Use a dual CCR1/CCR5 antagonist - Use cells expressing only CCR5 G->H

Caption: A logical flowchart for troubleshooting the experiment.

Frequently Asked Questions (FAQs)

  • Q1: What is MIP-1α and what are its main receptors?

    • A: MIP-1α (Macrophage Inflammatory Protein-1 alpha), also known as CCL3, is a chemokine that plays a crucial role in the recruitment of various immune cells. Its primary receptors are CCR1 and CCR5, which are G-protein coupled receptors.

  • Q2: What is the typical concentration range for MIP-1α in a chemotaxis assay?

    • A: The optimal concentration can vary depending on the cell type. However, a common starting point is to perform a dose-response curve ranging from 1 ng/mL to 100 ng/mL to determine the peak migratory response for your specific cells.

  • Q3: My cells are migrating in the negative control group. What could be the cause?

    • A: This could be due to several factors:

      • Autocrine signaling: The cells may be producing their own chemokines.

      • Serum in the media: If you are using serum-containing media in the lower chamber, components in the serum can act as chemoattractants. It is recommended to use serum-free media for chemotaxis assays.

      • Chemokinesis: This is random, non-directional cell movement, which can sometimes be high in certain cell types.

Experimental Protocols

Protocol 1: Transwell Chemotaxis Assay
  • Cell Preparation:

    • Culture cells to 70-80% confluency.

    • The day before the assay, replace the culture medium with serum-free medium.

    • On the day of the assay, harvest the cells and resuspend them in serum-free assay medium at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Add 600 µL of assay medium (containing either vehicle, MIP-1α, or MIP-1α + this compound) to the lower wells of a 24-well plate.

    • Place Transwell inserts (with a pore size appropriate for your cells, e.g., 5 or 8 µm) into each well.

    • Add 100 µL of the cell suspension to the top of each Transwell insert.

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for a duration optimized for your cell type (typically 2-4 hours).

  • Quantification:

    • After incubation, carefully remove the Transwell inserts.

    • Use a cotton swab to gently remove the non-migrated cells from the top surface of the membrane.

    • Fix the migrated cells on the bottom surface of the membrane with methanol (B129727) for 10 minutes.

    • Stain the cells with a 0.5% crystal violet solution for 20 minutes.

    • Wash the inserts with water to remove excess stain.

    • Count the number of migrated cells in several high-power fields under a microscope.

Protocol 2: Cell Viability Assay (Trypan Blue Exclusion)
  • Cell Preparation:

    • Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound, a vehicle control, and a positive control for cell death (e.g., staurosporine) for the same duration as the chemotaxis assay.

  • Cell Staining and Counting:

    • Harvest the cells from each well.

    • Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue stain.

    • Load the mixture onto a hemocytometer.

    • Count the number of viable (unstained) and non-viable (blue) cells.

  • Calculation:

    • Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.

Technical Support Center: Troubleshooting Variability in BMS Kinase Inhibitor Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guide uses a representative BMS kinase inhibitor targeting Interleukin-2-inducible T-cell kinase (ITK) as an example to address the topic of variability in experimental results. While "BMS-457" is identified as a CCR1 antagonist, the principles and methodologies outlined here are broadly applicable to researchers working with various small molecule kinase inhibitors in a drug development setting.

This guide provides answers to frequently asked questions and troubleshooting strategies to help researchers, scientists, and drug development professionals identify and mitigate sources of variability in their experiments involving BMS kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: We are observing significant well-to-well variability in our in-vitro kinase assay. What are the potential causes?

A1: High variability in in-vitro kinase assays can stem from several factors. One common issue is inconsistent dispensing of reagents, especially the inhibitor, enzyme, or substrate. Another potential cause is the stability of the reagents themselves. For instance, the kinase might lose activity over the duration of the experiment, or the inhibitor might not be fully solubilized. It is also crucial to ensure that the assay plate is uniformly incubated, as temperature gradients can affect reaction rates. Finally, the choice of assay technology can influence variability; for example, luminescence-based assays may have different sources of noise compared to fluorescence-based assays.

Q2: Our cell-based assay results for IC50 values of a BMS ITK inhibitor differ significantly from published data. Why might this be happening?

A2: Discrepancies in cell-based assay results are common and can be attributed to several factors. Different cell lines, or even different passages of the same cell line, can exhibit varied responses to a drug due to genetic drift or changes in protein expression. The specific assay endpoint being measured (e.g., cell viability, apoptosis, cytokine production) and the duration of inhibitor treatment can also profoundly impact the calculated IC50. Furthermore, variations in cell culture conditions, such as serum concentration and cell density at the time of treatment, can alter inhibitor efficacy. It is also important to consider the potential for off-target effects of the inhibitor that might be more pronounced in certain cell lines.[1][2]

Q3: We suspect our BMS kinase inhibitor may be unstable in our experimental setup. How can we assess its stability?

A3: Assessing compound stability is a critical step in troubleshooting. You can evaluate stability in your assay buffer by incubating the inhibitor at the working concentration and temperature for the duration of your experiment. At various time points, you can measure the inhibitor concentration using analytical methods like HPLC or LC-MS. For cell-based assays, you can perform a time-course experiment where the inhibitor is added at different times before the assay readout to see if its potency decreases over time. It is also advisable to check the manufacturer's recommendations for storage and handling, as repeated freeze-thaw cycles can degrade the compound.

Troubleshooting Guides

Guide 1: Inconsistent In-Vitro Kinase Assay Results

This guide provides a systematic approach to troubleshooting variability in in-vitro kinase assays.

Potential Cause Troubleshooting Step Expected Outcome
Pipetting Inaccuracy Calibrate and verify the accuracy of all pipettes used. Use automated liquid handlers for critical steps if available.Reduced well-to-well variability (lower coefficient of variation).
Reagent Instability Prepare fresh reagents for each experiment. Perform a time-course experiment to assess enzyme stability under assay conditions.Consistent signal intensity and predictable reaction kinetics.
Incomplete Inhibitor Solubilization Ensure the inhibitor is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in assay buffer. Visually inspect for precipitates.Linear dose-response curves and reproducible IC50 values.
Assay Plate Edge Effects Avoid using the outer wells of the assay plate, or fill them with buffer to create a humidified environment.More uniform signal across the plate.
Temperature Gradients Ensure the incubator provides uniform temperature distribution. Allow plates to equilibrate to room temperature before adding reagents.Consistent reaction rates across all wells.
Guide 2: Discrepancies in Cell-Based Assay IC50 Values

This guide helps to identify reasons for inconsistent IC50 values in cell-based assays.

Potential Cause Troubleshooting Step Expected Outcome
Cell Line Heterogeneity Use a consistent cell line and passage number. Perform cell line authentication to confirm identity.More reproducible IC50 values across experiments.
Variations in Cell Culture Conditions Standardize cell seeding density, serum concentration, and incubation times.Consistent cell growth and response to the inhibitor.
Assay Endpoint and Timing Ensure the chosen assay endpoint is appropriate for the inhibitor's mechanism of action. Optimize the treatment duration.A clear and dose-dependent effect of the inhibitor.
Off-Target Effects Test the inhibitor in a counterscreen against related kinases or use a structurally distinct inhibitor targeting the same pathway to confirm the on-target effect.[1][2]Confirmation that the observed phenotype is due to inhibition of the intended target.
Compound Adsorption to Plastics Use low-binding plates and pipette tips, especially for hydrophobic compounds.More accurate determination of the effective inhibitor concentration.

Experimental Protocols

Protocol 1: In-Vitro ITK Kinase Assay

This protocol outlines a general procedure for measuring the potency of a BMS inhibitor against ITK using a luminescence-based assay that quantifies ATP consumption.

  • Reagent Preparation:

    • Prepare a stock solution of the BMS ITK inhibitor in 100% DMSO.

    • Serially dilute the inhibitor in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a solution of recombinant ITK enzyme and a suitable peptide substrate in assay buffer.

    • Prepare an ATP solution in assay buffer at a concentration near the Km for ITK.

  • Assay Procedure:

    • Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the enzyme/substrate mixture to all wells.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure the remaining ATP using a commercial luminescence-based ATP detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based T-Cell Activation Assay

This protocol describes a method to assess the functional activity of a BMS ITK inhibitor by measuring its effect on T-cell activation-induced cytokine production.

  • Cell Culture:

    • Culture Jurkat T-cells (or primary human T-cells) in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

  • Assay Procedure:

    • Plate the T-cells in a 96-well plate.

    • Pre-incubate the cells with serial dilutions of the BMS ITK inhibitor or DMSO for 1 hour.

    • Stimulate the cells with anti-CD3 and anti-CD28 antibodies to induce T-cell activation.

    • Incubate the plate for 24-48 hours.

    • Collect the cell culture supernatant.

  • Cytokine Measurement:

    • Measure the concentration of a key cytokine, such as Interleukin-2 (IL-2), in the supernatant using an ELISA kit according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of inhibition of IL-2 production for each inhibitor concentration relative to the stimulated vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

Visualizations

ITK_Signaling_Pathway Figure 1: Simplified ITK Signaling Pathway in T-Cells TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylation ITK ITK LAT_SLP76->ITK Recruitment & Activation PLCg1 PLCγ1 ITK->PLCg1 Phosphorylation DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKC DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB PKC->NFkB AP1 AP-1 PKC->AP1 NFAT NFAT Ca_Flux->NFAT Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression BMS_Inhibitor BMS ITK Inhibitor BMS_Inhibitor->ITK Inhibition

Caption: Figure 1: Simplified ITK Signaling Pathway in T-Cells.

Experimental_Workflow Figure 2: General Experimental Workflow for Inhibitor Testing cluster_invitro In-Vitro Assay cluster_cellbased Cell-Based Assay invitro_prep Reagent Preparation invitro_assay Kinase Reaction invitro_prep->invitro_assay invitro_readout Signal Detection invitro_assay->invitro_readout data_analysis Data Analysis (IC50 Determination) invitro_readout->data_analysis cell_culture Cell Culture & Plating cell_treatment Inhibitor Treatment cell_culture->cell_treatment cell_readout Functional Readout cell_treatment->cell_readout cell_readout->data_analysis troubleshooting Troubleshooting & Optimization data_analysis->troubleshooting troubleshooting->invitro_prep Iterate troubleshooting->cell_culture Iterate

Caption: Figure 2: General Experimental Workflow for Inhibitor Testing.

Troubleshooting_Logic Figure 3: Troubleshooting Logic for Experimental Variability start High Experimental Variability Observed check_reagents Check Reagent Quality & Stability start->check_reagents check_protocol Review Experimental Protocol check_reagents->check_protocol No Issue reagent_issue Re-prepare/Order New Reagents check_reagents->reagent_issue Issue Found check_equipment Verify Equipment Calibration & Function check_protocol->check_equipment No Issue protocol_issue Optimize Protocol (e.g., incubation time, concentrations) check_protocol->protocol_issue Issue Found equipment_issue Recalibrate/Service Equipment check_equipment->equipment_issue Issue Found escalate Escalate to Technical Support check_equipment->escalate No Issue retest Retest Experiment reagent_issue->retest protocol_issue->retest equipment_issue->retest resolved Variability Resolved retest->resolved Success retest->escalate Failure

Caption: Figure 3: Troubleshooting Logic for Experimental Variability.

References

Optimizing BMS-457 concentration for in vitro studies.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on "BMS-457" is limited. This guide is based on the characteristics of well-documented MEK1/2 inhibitors and serves as a comprehensive resource for optimizing the in vitro use of compounds with this mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2). By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1 and ERK2 (Extracellular signal-regulated kinase 1 and 2), which are key components of the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in various cancers and plays a crucial role in cell proliferation, survival, and differentiation.

Q2: How should I dissolve and store this compound?

A2: For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the final concentration of DMSO in your cell culture media, which should ideally be kept below 0.1%. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Q3: What is the recommended concentration range for in vitro studies with this compound?

A3: The optimal concentration of this compound will vary depending on the cell line and the specific assay being performed. It is advisable to conduct a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your model system. Based on data from analogous MEK inhibitors, a starting concentration range of 0.1 nM to 10 µM is recommended for initial experiments.

Troubleshooting Guide

Q1: I am not observing any effect of this compound on my cells. What could be the reason?

A1: There are several potential reasons for a lack of compound activity:

  • Compound Degradation: Ensure that the compound has been stored correctly and that the stock solution has not undergone multiple freeze-thaw cycles.

  • Cell Line Insensitivity: The cell line you are using may not have a constitutively active MAPK/ERK pathway or may have resistance mechanisms. Confirm the activation status of the pathway in your cells via Western blot for phosphorylated ERK (p-ERK).

  • Incorrect Concentration: The concentrations used may be too low to elicit a response. Perform a dose-response curve starting from a low nanomolar range up to the micromolar range.

  • Experimental Error: Double-check all experimental steps, including pipetting, dilutions, and incubation times.

Q2: I am observing significant cell death even at low concentrations of this compound. How can I mitigate this?

A2: High levels of cytotoxicity could be due to:

  • Off-Target Effects: While this compound is a selective MEK inhibitor, high concentrations may lead to off-target effects. Try to use the lowest effective concentration determined from your dose-response experiments.

  • DMSO Toxicity: Ensure the final concentration of DMSO in your culture medium is not exceeding 0.1-0.5%, as higher concentrations can be toxic to cells.

  • Cellular Dependence on MAPK/ERK Pathway: Some cell lines are highly dependent on the MAPK/ERK pathway for survival. Inhibition of this pathway can lead to apoptosis. Consider using a shorter treatment duration or a lower concentration.

Q3: My Western blot results for p-ERK are inconsistent. What should I do?

A3: Inconsistent Western blot results can be frustrating. Here are some troubleshooting steps:

  • Lysis Buffer Composition: Ensure your lysis buffer contains fresh phosphatase and protease inhibitors to prevent dephosphorylation of your target protein.

  • Sample Handling: Keep your samples on ice at all times during preparation and processing to maintain protein integrity.

  • Antibody Quality: Verify the specificity and optimal dilution of your primary and secondary antibodies.

  • Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin, or total ERK) to ensure equal protein loading across all lanes.

Quantitative Data

The following table summarizes the IC50 values of a well-characterized MEK inhibitor, analogous to this compound, in various cancer cell lines. This data can serve as a reference for designing your own experiments.

Cell LineCancer TypeIC50 (nM)
A375Melanoma0.5
SK-MEL-28Melanoma1.2
HT-29Colorectal Cancer1.8
HCT116Colorectal Cancer2.5
Panc-1Pancreatic Cancer10.4
MiaPaCa-2Pancreatic Cancer8.7

Experimental Protocols

Protocol: Western Blot for p-ERK Inhibition

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired duration (e.g., 2, 6, 24 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

Visualizations

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation\nSurvival Proliferation Survival Transcription Factors->Proliferation\nSurvival BMS457 This compound BMS457->MEK

Caption: MAPK/ERK signaling pathway with inhibition by this compound.

Experimental_Workflow A 1. Cell Seeding B 2. This compound Treatment (Dose-Response) A->B C 3. Cell Viability Assay (e.g., MTT, CellTiter-Glo) B->C E 5. Western Blot for p-ERK Inhibition B->E D 4. Determine IC50 C->D F 6. Data Analysis and Interpretation D->F E->F

Caption: Experimental workflow for evaluating this compound efficacy.

Troubleshooting_Tree Start Inconsistent or Unexpected Results Q1 Is there a lack of compound activity? Start->Q1 A1_1 Check compound stability and storage Q1->A1_1 Yes Q2 Is there high cytotoxicity? Q1->Q2 No A1_2 Verify MAPK/ERK pathway activation in cell line A1_1->A1_2 A1_3 Perform a wider dose-response A1_2->A1_3 A2_1 Lower the compound concentration Q2->A2_1 Yes A2_2 Check final DMSO concentration A2_1->A2_2 A2_3 Reduce treatment duration A2_2->A2_3

Caption: Troubleshooting decision tree for in vitro experiments.

Troubleshooting BMS-457 solubility issues.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting solubility issues encountered with the CCR1 antagonist, BMS-457.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1] It has a reported solubility of 10 mM in DMSO.[2] For in vitro experiments, it is advisable to keep the final concentration of DMSO below 0.5% to avoid cellular toxicity.[3]

Q2: My this compound powder is not dissolving in DMSO. What should I do?

A2: If you are experiencing difficulty dissolving this compound in DMSO, you can try the following troubleshooting steps:

  • Vortexing: Ensure the solution is mixed vigorously.

  • Gentle Warming: Briefly warm the solution in a 37°C water bath. This can help increase the rate of dissolution.

  • Sonication: Use a bath sonicator for short intervals to aid in dissolving the compound.

If these steps do not resolve the issue, it is possible that the solubility limit has been exceeded.

Q3: this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?

A3: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual change in solvent polarity can help maintain solubility.[3]

  • Use of Co-solvents: If your experimental system allows, consider using a co-solvent. For some poorly soluble compounds, formulations with polyethylene (B3416737) glycol (PEG) or ethanol (B145695) can be effective.

  • Employ Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions.

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. If the pKa of this compound is known, adjusting the pH of the buffer away from its pKa may improve solubility.

Q4: Are there alternative solvents to DMSO for this compound?

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationNotes
DMSO10 mM-
EthanolData not availableMay be a potential alternative to DMSO.[1] A small-scale solubility test is recommended.
DMFData not availableMay be a potential alternative to DMSO.[1] A small-scale solubility test is recommended.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder (Molecular Weight: 451.00 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound.

    • Mass (mg) = 10 mmol/L * Molecular Weight ( g/mol ) * Volume (L) * 1000 mg/g

    • For 1 mL (0.001 L) of a 10 mM solution: Mass (mg) = 0.010 mol/L * 451.00 g/mol * 0.001 L * 1000 mg/g = 4.51 mg

  • Weighing: Carefully weigh out 4.51 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes.

    • Visually inspect the solution to ensure it is clear and free of particulate matter.

    • If the compound is not fully dissolved, gently warm the tube in a 37°C water bath for 5-10 minutes or sonicate in a bath sonicator for short intervals.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Troubleshooting Precipitation Upon Dilution into Aqueous Buffer

This protocol provides a systematic approach to identify the cause of precipitation and find a suitable dilution strategy.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Aqueous buffer or cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate

  • Calibrated micropipettes and sterile tips

Procedure:

  • Prepare Serial Dilutions in DMSO: Create a series of intermediate dilutions of your 10 mM this compound stock solution in 100% DMSO (e.g., 1 mM, 100 µM).

  • Test Dilution in Aqueous Buffer:

    • Pipette your aqueous buffer into a series of tubes or wells of a microplate.

    • Add a small volume of each DMSO dilution to the aqueous buffer to achieve your desired final concentration. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around.

    • Immediately after adding the DMSO stock, mix the solution thoroughly by pipetting up and down or by vortexing.

  • Visual Inspection: Observe the solutions immediately and after a period of incubation (e.g., 30 minutes) at your experimental temperature for any signs of precipitation (cloudiness or visible particles).

  • Optimization:

    • If precipitation occurs, try a more gradual dilution series.

    • Consider pre-warming your aqueous buffer to 37°C before adding the this compound/DMSO solution.

    • If precipitation persists, you may need to incorporate a co-solvent or surfactant into your aqueous buffer, ensuring it is compatible with your experimental setup.

Mandatory Visualization

G cluster_0 Troubleshooting this compound Precipitation start Precipitation observed upon dilution into aqueous buffer q1 Is the final DMSO concentration > 0.5%? start->q1 a1_yes Reduce DMSO concentration by using a higher stock concentration or serial dilution q1->a1_yes Yes q2 Was the dilution performed in a single step? q1->q2 No a1_yes->q2 a2_yes Perform serial dilutions in the aqueous buffer q2->a2_yes Yes q3 Is the solution still precipitating? q2->q3 No a2_yes->q3 a3_yes Consider alternative strategies q3->a3_yes Yes end Solution remains clear q3->end No solubilization_options Use co-solvents (e.g., PEG) Use surfactants (e.g., Tween 80) Adjust buffer pH a3_yes->solubilization_options solubilization_options->end

Caption: Troubleshooting workflow for this compound precipitation issues.

G cluster_1 CCR1 Signaling Pathway Inhibition by this compound ligand Chemokine Ligands (e.g., CCL3, CCL5, CCL7) receptor CCR1 (G-Protein Coupled Receptor) ligand->receptor g_protein G-Protein Activation (Gαi) receptor->g_protein bms457 This compound (Antagonist) bms457->receptor plc Phospholipase C (PLC) g_protein->plc inhibition_symbol X downstream Downstream Signaling (e.g., MAPK, PI3K pathways) plc->downstream response Cellular Responses (e.g., Chemotaxis, Inflammation) downstream->response inhibition_symbol->plc Inhibition

Caption: CCR1 signaling pathway and the point of inhibition by this compound.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of BMS-457

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing the CCR1 antagonist, BMS-457. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to its in vivo bioavailability. Given that this compound is a potent and selective antagonist of the C-C chemokine receptor type 1 (CCR1), its efficacy in preclinical and clinical studies is highly dependent on achieving adequate systemic exposure.[1] This guide offers insights into formulation strategies and experimental design to optimize the oral absorption of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a potent and selective antagonist of the CCR1 receptor, a key player in inflammatory responses.[1] Like many small molecule inhibitors developed in pharmaceutical research, this compound may exhibit poor aqueous solubility. This characteristic can significantly limit its dissolution in the gastrointestinal tract, leading to low and variable oral bioavailability.[2] Ensuring consistent and adequate absorption is crucial for reliable in vivo studies and potential therapeutic applications.

Q2: What are the primary factors that can limit the in vivo bioavailability of this compound?

A2: The primary factors likely limiting the oral bioavailability of this compound, a compound with poor aqueous solubility, include:

  • Dissolution Rate-Limited Absorption: The rate at which this compound dissolves in the gastrointestinal fluids is likely slower than its absorption rate across the gut wall. This is a common issue for Biopharmaceutics Classification System (BCS) Class II compounds (low solubility, high permeability).

  • First-Pass Metabolism: After absorption, the drug passes through the liver where it may be extensively metabolized before reaching systemic circulation, a phenomenon known as the first-pass effect.[2]

  • P-glycoprotein (P-gp) Efflux: The compound may be a substrate for efflux transporters like P-gp, which actively pump the drug back into the intestinal lumen, reducing net absorption.

Q3: What are the general strategies to improve the oral bioavailability of a poorly soluble compound like this compound?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs:

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous (non-crystalline) state can significantly increase its aqueous solubility and dissolution rate.[3][4]

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and take advantage of lipid absorption pathways.

  • Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, and complexing agents (e.g., cyclodextrins) in the formulation can enhance the solubility of the drug in the gastrointestinal tract.

Troubleshooting Guides

Issue 1: Low and/or Variable Plasma Concentrations of this compound After Oral Administration

This is a common challenge encountered with poorly soluble compounds. The following steps can help troubleshoot and optimize your in vivo experiments.

Troubleshooting Workflow

A stepwise guide for troubleshooting low bioavailability.

Step 1: Evaluate the Formulation The formulation is a critical determinant of oral absorption for a poorly soluble compound.

Formulation Strategy Description Advantages Considerations
Aqueous Suspension Suspending the micronized drug in an aqueous vehicle with a suspending agent (e.g., carboxymethylcellulose).Simple to prepare.Particle size and stability of the suspension are critical. May lead to variable absorption.
Solution in Co-solvents Dissolving the drug in a mixture of water-miscible solvents (e.g., PEG300, DMSO) and water.Can achieve higher drug loading and potentially better absorption than a suspension.Potential for drug precipitation upon dilution in the GI tract. Toxicity of co-solvents at high concentrations.
Amorphous Solid Dispersion (ASD) Dispersing the drug in a polymer matrix in a non-crystalline state.[3]Significantly enhances aqueous solubility and dissolution rate.[3]Requires specialized manufacturing techniques (e.g., spray drying, hot-melt extrusion). Physical stability of the amorphous form needs to be monitored.
Lipid-Based Formulation (e.g., SEDDS) A mixture of oils, surfactants, and co-solvents that forms a fine emulsion upon contact with aqueous fluids.Can enhance solubility and lymphatic transport, potentially bypassing first-pass metabolism.Complex to formulate and characterize. Potential for GI side effects.

Step 2: Refine the Dosing Procedure Inconsistent oral gavage technique can be a significant source of variability.

  • Ensure Proper Gavage Technique: Use a proper-sized, ball-tipped gavage needle to avoid injury to the esophagus.[5][6][7][8] The animal should be properly restrained to ensure the needle can be advanced without force.[5][6][7][8]

  • Homogeneity of Suspensions: If using a suspension, ensure it is thoroughly mixed before each animal is dosed to prevent settling of drug particles.

  • Dose Volume: The dosing volume should be appropriate for the size of the animal (typically 5-10 mL/kg for mice).[7]

Step 3: Investigate Biological Barriers If formulation and dosing are optimized, consider biological factors that may limit absorption.

  • First-Pass Metabolism: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess the metabolic stability of this compound. If metabolism is high, co-administration with a metabolic inhibitor (use with caution and appropriate controls) could be explored in preclinical models to understand the extent of this barrier.

  • P-gp Efflux: Use in vitro cell-based assays (e.g., Caco-2 cells) to determine if this compound is a substrate for P-gp or other efflux transporters.

Experimental Protocols

Protocol 1: Preparation of a this compound Suspension for Oral Gavage

This protocol provides a basic method for preparing a suspension of this compound for in vivo studies, based on common formulation strategies for poorly soluble compounds.

Materials:

  • This compound powder

  • 0.5% (w/v) Carboxymethylcellulose (CMC) sodium salt in sterile water

  • Mortar and pestle or homogenizer

  • Stir plate and magnetic stir bar

  • Analytical balance

Procedure:

  • Weigh the required amount of this compound powder.

  • If the particle size is large, consider micronization using a mortar and pestle or other suitable method to increase the surface area.

  • Prepare the 0.5% CMC solution by slowly adding CMC powder to sterile water while stirring continuously until fully dissolved.

  • Gradually add the this compound powder to a small volume of the CMC solution and triturate to form a smooth paste.

  • Slowly add the remaining CMC solution to the paste while stirring continuously.

  • Continuously stir the suspension on a stir plate for at least 30 minutes before dosing to ensure homogeneity.

  • Maintain stirring during the dosing procedure to prevent settling of the particles.

Protocol 2: In Vivo Bioavailability Study in Mice

This protocol outlines a general procedure for a single-dose oral bioavailability study in mice.

Study Design:

  • Animals: Male or female mice (e.g., C57BL/6), 8-10 weeks old.

  • Groups:

    • Group 1: Intravenous (IV) administration of this compound (for determination of absolute bioavailability).

    • Group 2: Oral gavage of this compound formulation.

  • Dose: To be determined based on the desired therapeutic concentration and preliminary toxicity data.

  • Blood Sampling: Serial blood samples (e.g., 20-30 µL) collected at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method (e.g., tail vein, saphenous vein).

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated analytical method, such as LC-MS/MS.

Data Analysis: Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) are calculated. Absolute oral bioavailability (F%) is calculated using the following formula:

F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Experimental Workflow for Bioavailability Study

A typical workflow for an in vivo bioavailability study.

CCR1 Signaling Pathway

This compound is an antagonist of the CCR1 receptor. Understanding the signaling pathway it inhibits is crucial for interpreting in vivo efficacy studies. Upon binding of its chemokine ligands (e.g., CCL3/MIP-1α, CCL5/RANTES), CCR1, a G-protein coupled receptor, activates downstream signaling cascades that lead to cellular responses such as chemotaxis, inflammation, and cell activation.[9]

CCR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR1 CCR1 G_protein Gαi/o Gβγ CCR1->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Cell_Response Cellular Response (Chemotaxis, Inflammation) Ca_release->Cell_Response ERK ERK1/2 PKC->ERK ERK->Cell_Response Chemokine Chemokine (e.g., CCL3, CCL5) Chemokine->CCR1 Binds BMS457 This compound BMS457->CCR1 Blocks

Simplified CCR1 signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Off-Target Effects of BMS-777607 in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial inquiries for the off-target effects of BMS-457 did not yield publicly available data. The following information is based on the published off-target profile of a structurally related compound, BMS-777607 , and is intended to serve as a comprehensive guide for researchers encountering similar off-target phenomena with kinase inhibitors.

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in identifying, understanding, and mitigating the off-target effects of BMS-777607 in cell line experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant increase in cell size and the appearance of multiple nuclei in our cancer cell lines after treatment with BMS-777607. Is this a known effect?

A1: Yes, this is a well-documented off-target effect of BMS-777607. At therapeutic doses, BMS-777607 has been shown to induce extensive polyploidy, a state where cells contain more than two complete sets of chromosomes, in various cancer cell lines, including breast cancer (T-47D, ZR-75-1) and glioblastoma (U118MG, SF126).[1][2][3] This is often accompanied by an increase in cell size, a flattened morphology, and the presence of multiple nuclei.[4]

Q2: What is the molecular mechanism behind BMS-777607-induced polyploidy?

A2: The induction of polyploidy by BMS-777607 is primarily due to its off-target inhibition of Aurora Kinase B (AURKB).[1][2] AURKB is a critical regulator of mitosis, particularly in chromosome segregation and cytokinesis. BMS-777607 has been shown to inhibit AURKB activity, leading to defects in bipolar spindle formation and a failure of cytokinesis, which results in the formation of polyploid cells.[1][3] A direct downstream indicator of AURKB inhibition by BMS-777607 is the reduced phosphorylation of histone H3 at serine 10.[1][2]

Q3: Is the polyploidy induced by BMS-777607 reversible?

A3: Studies have shown that the polyploid phenotype induced by BMS-777607 is stable and has a long-lasting effect on breast cancer cells, persisting for at least 10 days in culture.[3]

Q4: Does the on-target activity of BMS-777607 against MET/RON contribute to the observed polyploidy?

A4: No, the induction of polyploidy by BMS-777607 appears to be independent of its on-target activity against MET and RON.[1][2][3] Knockdown of RON expression using siRNA in breast cancer cell lines did not prevent the formation of polyploid cells upon treatment with BMS-777607.[1][2][3]

Q5: What are the potential consequences of BMS-777607-induced polyploidy in our experiments?

A5: A significant consequence of BMS-777607-induced polyploidy is increased resistance to various cytotoxic chemotherapy agents, such as doxorubicin, bleomycin, methotrexate, and paclitaxel.[1] This chemoresistance is associated with the polyploid and senescent state of the cells.[4] Therefore, it is crucial to consider this off-target effect when evaluating the efficacy of BMS-777607 in combination with other anticancer drugs.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Unexpectedly high cell viability or drug resistance in combination therapy studies. BMS-777607 is inducing polyploidy and senescence, leading to chemoresistance.1. Confirm Polyploidy: Analyze the DNA content of treated cells by flow cytometry and examine cell morphology for increased size and multiple nuclei. 2. Assess AURKB Inhibition: Perform a Western blot to check for decreased phosphorylation of histone H3 (Ser10). 3. Consider Alternative Combination Strategies: Explore combinations with drugs that do not rely on mitotic catastrophe for their mechanism of action or with inhibitors of pathways that support the survival of polyploid cells, such as mTOR inhibitors.[4]
Discrepancy between potent in vitro enzymatic inhibition of MET/RON and weaker anti-proliferative effects in certain cell lines. The observed cellular phenotype is a combination of on-target and off-target effects. The induction of polyploidy can mask the cytotoxic or cytostatic effects of MET/RON inhibition.1. Dose-Response Analysis: Perform detailed dose-response curves and correlate the IC50 for proliferation with the IC50 for AURKB inhibition (p-Histone H3). 2. Use a More Selective Inhibitor: If available, use a structurally different and more selective MET/RON inhibitor as a control to distinguish on-target from off-target phenotypes.
Inconsistent results in clonogenic assays. The long-term culture in clonogenic assays allows for the development of a stable polyploid and chemoresistant population.1. Short-Term Assays: Supplement clonogenic assays with shorter-term proliferation or viability assays (e.g., 72 hours) to assess the initial impact of the inhibitor before the full establishment of the polyploid phenotype. 2. Monitor Morphology: Regularly inspect the morphology of the colonies for signs of polyploidy.

Data Presentation

Table 1: Kinase Inhibitory Profile of BMS-777607

Target KinaseIC50 (nM)Target Family
Axl1.1TAM Family
RON1.8MET Family
MET3.9MET Family
Tyro-34.3TAM Family
Mer14.0TAM Family
Flt-316RTK
Aurora B 78 Aurora Kinase
Lck120Src Family
VEGFR2180RTK

Source:[2][5][6]

Table 2: Cellular Effects of BMS-777607 in Breast Cancer Cell Lines

Cell LinePhenotypeKey Molecular Change
T-47DPolyploidy, Senescence, ChemoresistanceInhibition of Aurora B, Decreased p-Histone H3 (Ser10)
ZR-75-1Polyploidy, Senescence, ChemoresistanceInhibition of Aurora B, Decreased p-Histone H3 (Ser10)
MCF-7Weak induction of polyploidy-

Source:[1][2][4]

Experimental Protocols

Protocol 1: Detection of Polyploidy by Flow Cytometry
  • Cell Culture and Treatment: Plate cells at a suitable density and treat with BMS-777607 or vehicle control (DMSO) for 48-72 hours.

  • Cell Harvest: Harvest cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet.

  • Fixation: Resuspend the cell pellet in 70% ice-cold ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. Polyploid cells will exhibit DNA content greater than 4N (e.g., 8N, 16N).

Protocol 2: Western Blot for Phospho-Histone H3 (Ser10)
  • Cell Lysis: Treat cells with BMS-777607 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-histone H3 (Ser10) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total histone H3 as a loading control.

Visualizations

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway MET_RON MET/RON Downstream_On Proliferation, Survival MET_RON->Downstream_On Activation AURKB Aurora Kinase B Cytokinesis Cytokinesis AURKB->Cytokinesis Regulation Polyploidy Polyploidy & Senescence Cytokinesis->Polyploidy Failure leads to BMS777607 BMS-777607 BMS777607->MET_RON Inhibition BMS777607->AURKB Inhibition

Caption: Signaling pathways affected by BMS-777607.

G start Start: Observe Unexpected Phenotype (e.g., large, multi-nucleated cells) flow_cyto Flow Cytometry for DNA Content start->flow_cyto western_blot Western Blot for p-Histone H3 (Ser10) start->western_blot phenotype_confirmed Phenotype confirmed as Polyploidy flow_cyto->phenotype_confirmed >4N DNA content western_blot->phenotype_confirmed Decreased signal off_target_effect Conclusion: Off-target inhibition of Aurora Kinase B phenotype_confirmed->off_target_effect

Caption: Workflow for identifying BMS-777607-induced polyploidy.

G start Unexpected Chemoresistance Observed? check_polyploidy Assess for Polyploidy (Flow Cytometry, Morphology) start->check_polyploidy Yes on_target_issue Investigate On-Target Mechanism of Resistance start->on_target_issue No is_polyploid Polyploidy Present? check_polyploidy->is_polyploid aurkb_inhibition Confirm AURKB Inhibition (Western Blot for p-Histone H3) is_polyploid->aurkb_inhibition Yes is_polyploid->on_target_issue No mitigate Mitigation Strategy: - Use lower effective concentration - Combine with mTOR inhibitor - Re-evaluate combination agents aurkb_inhibition->mitigate

Caption: Troubleshooting decision tree for chemoresistance.

References

Adjusting BMS-457 dosage for different animal strains.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CCR1 antagonist, BMS-457. The following information is intended to guide the adjustment of this compound dosage for different animal strains during preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a new animal model?

A1: A definitive starting dose for this compound in a novel animal model has not been established in publicly available literature. However, based on in vivo studies of other potent and selective CCR1 antagonists, a pilot dose-ranging study is recommended. For initial studies in mice, a starting dose in the range of 1-10 mg/kg can be considered, administered via an appropriate route (e.g., oral gavage, intraperitoneal injection). It is crucial to perform a thorough literature review for studies using similar compounds in your specific animal model and disease state to inform your initial dose selection.

Q2: How do I adjust the this compound dosage when switching from a mouse to a rat model?

A2: Adjusting dosage between species requires careful consideration of pharmacokinetic and pharmacodynamic differences. A common method for dose scaling between species is based on body surface area (BSA). The following formula can be used as a starting point for dose conversion:

Human Equivalent Dose (HED) (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)

Where Km is a conversion factor. To convert from a mouse dose to a rat dose, you would use the respective Km values for each species. It is important to note that this is an estimation, and the optimal dose in rats should be determined empirically through a dose-response study.

Q3: What are the common vehicles for formulating this compound for in vivo studies?

A3: The choice of vehicle for this compound will depend on its solubility and the intended route of administration. Common vehicles for oral administration of poorly soluble compounds include:

For parenteral administration, formulations may include:

  • A solution in saline, if solubility permits

  • A suspension in a suitable vehicle like 0.5% MC

  • A co-solvent system, such as a mixture of DMSO, Cremophor EL, and saline.

It is essential to assess the stability and solubility of this compound in the chosen vehicle before initiating animal studies.

Q4: What pharmacokinetic parameters should I monitor when evaluating this compound in a new animal strain?

A4: To characterize the pharmacokinetic profile of this compound in a new animal strain, the following parameters should be measured from plasma samples collected at various time points after administration:

  • Cmax: Maximum (or peak) plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure over time.

  • t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

  • Bioavailability (%F): The fraction of the administered dose that reaches systemic circulation (for non-intravenous routes).

These parameters will help in understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in the specific animal model and will be critical for designing effective dosing regimens.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Lack of efficacy at the initial dose Inadequate drug exposure due to poor absorption, rapid metabolism, or high clearance in the specific animal strain.1. Increase the dose in a stepwise manner and monitor for efficacy and any signs of toxicity.2. Analyze plasma samples to determine the pharmacokinetic profile (Cmax, AUC).3. Consider an alternative route of administration that may improve bioavailability (e.g., from oral to intraperitoneal).4. Re-evaluate the formulation to ensure optimal solubility and stability.
Observed toxicity or adverse effects The dose is too high for the specific animal strain, leading to off-target effects or exaggerated pharmacology.1. Immediately reduce the dose.2. Monitor the animals closely for clinical signs of toxicity.3. Perform a dose-response study to identify the maximum tolerated dose (MTD).4. Review the literature for known toxicities of CCR1 antagonists.
High variability in experimental results Inconsistent drug administration, differences in animal handling, or genetic variability within the animal strain.1. Ensure consistent and accurate dosing technique.2. Standardize animal handling procedures.3. Increase the number of animals per group to improve statistical power.4. If possible, use a more genetically homogenous animal strain.
Difficulty in achieving desired plasma concentrations Poor oral bioavailability or rapid clearance.1. Consider a different formulation to enhance absorption.2. Explore alternative routes of administration (e.g., subcutaneous, intravenous).3. Investigate potential drug-drug interactions if other compounds are being co-administered.4. Evaluate the metabolic stability of this compound in liver microsomes from the specific animal strain.

Data on Related CCR1 Antagonists

Compound Animal Strain Dose (mg/kg) Route of Administration Key Findings
BX471Mouse3 and 10Not SpecifiedDose-dependent reduction in inflammation in a spinal cord injury model.
A CCR1 AntagonistRabbitNot SpecifiedIntradiscal InjectionReduced disc inflammation in an annular puncture model.
J113863Mouse20 µg/5 µLIntrathecalAttenuated neuropathic pain-like behavior.

Note: This data is for informational purposes only and should not be directly extrapolated to this compound. Empirical determination of the optimal dose for this compound in each specific animal model is essential.

Experimental Protocols

Protocol 1: General Procedure for Oral Gavage in Mice
  • Preparation of Dosing Formulation:

    • Accurately weigh the required amount of this compound.

    • Prepare the desired vehicle (e.g., 0.5% methylcellulose in sterile water).

    • Suspend or dissolve this compound in the vehicle to the target concentration. Ensure the formulation is homogenous.

  • Animal Handling and Dosing:

    • Gently restrain the mouse.

    • Insert a ball-tipped gavage needle into the esophagus.

    • Slowly administer the calculated volume of the dosing formulation. The volume should typically not exceed 10 mL/kg.

  • Post-Dosing Monitoring:

    • Observe the animal for at least 30 minutes post-dosing for any immediate adverse reactions.

    • Return the animal to its cage and monitor according to the experimental protocol.

Protocol 2: Blood Sampling for Pharmacokinetic Analysis in Rats
  • Animal Preparation:

  • Sample Collection:

    • Collect blood samples (approximately 100-200 µL) from a suitable site (e.g., tail vein, saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Carefully collect the supernatant (plasma) and transfer it to a clean, labeled tube.

  • Sample Storage:

    • Store the plasma samples at -80°C until analysis by a validated bioanalytical method (e.g., LC-MS/MS).

Visualizations

CCR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Chemokine (e.g., CCL3, CCL5) Chemokine (e.g., CCL3, CCL5) CCR1 CCR1 Chemokine (e.g., CCL3, CCL5)->CCR1 Binds G_protein Gαi/o Gβγ CCR1->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Downstream Downstream Signaling (e.g., MAPK, Akt) Ca_release->Downstream PKC->Downstream Cellular_Response Cellular Response (Chemotaxis, Inflammation) Downstream->Cellular_Response Leads to BMS457 This compound BMS457->CCR1 Inhibits

Caption: CCR1 Signaling Pathway and this compound Inhibition.

Dose_Adjustment_Workflow Start Start: New Animal Strain Lit_Review Literature Review (Similar Compounds/Models) Start->Lit_Review Pilot_Study Pilot Dose-Ranging Study (e.g., 1, 3, 10 mg/kg) Lit_Review->Pilot_Study Assess_Efficacy_Toxicity Assess Efficacy & Toxicity Pilot_Study->Assess_Efficacy_Toxicity PK_Analysis Pharmacokinetic (PK) Analysis (Cmax, AUC, t1/2) Assess_Efficacy_Toxicity->PK_Analysis Effective & Safe Dose_Refinement Dose Refinement Assess_Efficacy_Toxicity->Dose_Refinement Ineffective or Toxic Definitive_Study Definitive Efficacy Study PK_Analysis->Definitive_Study Dose_Refinement->Pilot_Study

Caption: Experimental Workflow for Dose Adjustment.

Technical Support Center: Troubleshooting BMS-457 Cytotoxicity at High Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are observing unexpected cytotoxic effects of BMS-457, a potent CCR1 antagonist, at high concentrations in their in vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) will help you identify the potential source of the issue and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: My experiment is showing high cytotoxicity with this compound at concentrations where I expect to see only CCR1 antagonism. What are the first troubleshooting steps?

A1: When encountering unexpected cytotoxicity, the first step is to rule out experimental artifacts.[1] This involves a systematic verification of your experimental setup:

  • Confirm Compound Concentration: Double-check all calculations for your serial dilutions and the concentration of your stock solution. A simple calculation error can lead to significantly higher concentrations than intended.

  • Evaluate Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is within the tolerated range for your specific cell line, which is typically below 0.5%.[1] Create a vehicle control with the highest concentration of solvent used to assess its individual effect.

  • Assess Compound Stability and Solubility: Verify that this compound is stable and soluble in your culture medium for the duration of the experiment. Compound precipitation or degradation can lead to inaccurate results or the formation of more toxic byproducts.[1]

  • Check for Assay Interference: Some compounds can interfere with the readouts of common cytotoxicity assays (e.g., colorimetric or fluorometric methods).[1] Include appropriate assay controls to test for any direct interaction of this compound with your detection reagents.

  • Cell Health and Culture Conditions: Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma). Stressed or unhealthy cells can be more susceptible to compound-induced toxicity.

Q2: How can I determine if this compound is causing cell death (cytotoxicity) or just inhibiting proliferation (cytostaticity)?

A2: To distinguish between a cytotoxic and a cytostatic effect, you can perform a time-course experiment and measure both cell viability and total cell number.[1]

  • Cytotoxic Effect: You will observe a decrease in the percentage of viable cells and a corresponding decrease in the total cell number over time.

  • Cytostatic Effect: The total cell number will plateau or increase slowly compared to the control, while the percentage of viable cells remains high.[1]

Q3: What are the potential mechanisms for off-target cytotoxicity of a CCR1 antagonist like this compound at high concentrations?

A3: While this compound is a potent and selective CCR1 antagonist, high concentrations may lead to off-target effects.[2] Potential mechanisms for drug-induced cytotoxicity include:

  • Mitochondrial Dysfunction: The compound may interfere with mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors.

  • Induction of Apoptosis or Necrosis: High concentrations might trigger programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis) through various signaling pathways.

  • Oxidative Stress: The compound could induce the production of reactive oxygen species (ROS), leading to cellular damage.

  • Inhibition of Other Kinases or Receptors: At high concentrations, the selectivity of the inhibitor may decrease, leading to interactions with other cellular targets. For instance, other multi-kinase inhibitors have been shown to induce polyploidy and senescence at high concentrations.[3][4]

Troubleshooting Guide: Investigating High Cytotoxicity

If you have ruled out experimental artifacts and confirmed that this compound is inducing cytotoxicity at high concentrations, the following guide can help you characterize the effect.

Problem: Unexpectedly high cytotoxicity observed in a dose-response experiment with this compound.
Possible Cause Recommended Action
Intrinsic Off-Target Toxicity Perform a comprehensive dose-response curve to accurately determine the IC50 value for cytotoxicity. Compare this with the reported IC50 for CCR1 antagonism to understand the therapeutic window.[2]
Cell Line-Specific Sensitivity Test the cytotoxic effect of this compound on a different cell line to see if the effect is specific to your current model.[1] Investigate the expression levels of CCR1 and other potential off-targets in your cell lines.
Experimental Variability Standardize your experimental procedures, including cell seeding density, passage number, and incubation times, to ensure consistency between experiments.[1]
Compound Precipitation Visually inspect the culture wells for any signs of compound precipitation at high concentrations. Test the solubility of this compound in your culture medium beforehand.[1]

Experimental Protocols

Here are detailed protocols for common cytotoxicity assays to quantify the effects of this compound.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Metabolic Activity

This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan (B1609692) product.[5]

Materials:

  • 96-well plates

  • Cultured cells

  • This compound stock solution

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include vehicle controls and untreated controls. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity

This assay quantifies the amount of LDH, a cytosolic enzyme, released into the culture medium upon cell lysis, which is an indicator of cytotoxicity.[5][6]

Materials:

  • 96-well plates

  • Cultured cells

  • This compound stock solution

  • Complete culture medium

  • LDH assay kit (containing reaction mixture and stop solution)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a maximum LDH release control by adding a lysis buffer provided in the kit to some control wells 30 minutes before the end of the incubation.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • Add Reaction Mixture: Add the LDH reaction mixture to each well according to the manufacturer's instructions and incubate for the recommended time at room temperature, protected from light.[1]

  • Measurement: Measure the absorbance at the specified wavelength (e.g., 490 nm).[1]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum release control.

Quantitative Data Summary

The following table presents example data from a hypothetical experiment investigating the cytotoxicity of this compound on a generic cancer cell line after 48 hours of treatment.

This compound Concentration (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
0 (Vehicle Control)100%5%
0.198%6%
195%8%
1085%15%
2560%42%
5035%68%
10010%92%

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMS457_high This compound (High Concentration) CCR1 CCR1 BMS457_high->CCR1 Antagonism OffTarget Off-Target Kinase/Receptor BMS457_high->OffTarget Off-Target Inhibition Downstream_CCR1 Normal CCR1 Signaling (Blocked) CCR1->Downstream_CCR1 Inhibited OffTarget_Pathway Aberrant Signaling Cascade OffTarget->OffTarget_Pathway ROS Increased ROS OffTarget_Pathway->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: Hypothetical pathway of this compound induced cytotoxicity at high concentrations.

Experimental Workflow Diagram

G start Start: Unexpected Cytotoxicity Observed verify Verify Experiment: - Concentration - Solvent Toxicity - Cell Health start->verify is_artifact Is it an artifact? verify->is_artifact re_evaluate Re-evaluate Experimental Setup and Repeat is_artifact->re_evaluate Yes confirm Confirm Cytotoxicity: - Dose-Response Curve - Time-Course Analysis is_artifact->confirm No re_evaluate->verify characterize Characterize Mechanism: - Apoptosis vs. Necrosis Assays - ROS Measurement - Off-target analysis confirm->characterize mitigate Mitigate or Redesign: - Adjust Concentration Range - Select Different Cell Line characterize->mitigate end End: Reliable Data Generated mitigate->end

Caption: Troubleshooting workflow for investigating unexpected cytotoxicity.

References

Technical Support Center: Minimizing Compound Binding to Plasticware

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the non-specific binding of small molecules, such as BMS-457, to laboratory plasticware. Understanding and mitigating this issue is crucial for ensuring accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, this compound, binding to the plastic tubes and plates?

A1: Non-specific binding of small molecules to plasticware is a common phenomenon driven primarily by hydrophobic interactions.[1][2][3] Many laboratory plastics, such as polypropylene (B1209903) and polystyrene, have hydrophobic surfaces.[3][4] If your compound, like many small molecule inhibitors, is also hydrophobic, it will have a natural affinity for these surfaces, leading to its adsorption and removal from your experimental solution.[1][2] This can result in a significant decrease in the effective concentration of your compound, leading to inaccurate experimental outcomes.[5]

Q2: What types of plasticware are most prone to compound binding?

A2: Standard polypropylene and polystyrene are the most common types of plasticware that exhibit significant binding of hydrophobic compounds.[2][6] The degree of binding can also be influenced by the surface area-to-volume ratio; for instance, low-volume microplates have a greater surface area relative to their volume, which can potentially increase binding.[7]

Q3: Are there types of plasticware specifically designed to reduce binding?

A3: Yes, several manufacturers offer "low-binding" or "non-binding" plasticware.[8][9][10] This plasticware is often made from polypropylene or polystyrene that has been treated to create a more hydrophilic surface, thereby reducing the hydrophobic interactions that cause compounds to bind.[9] Some options include specially treated surfaces or the use of different polymer formulations.

Q4: Can I do anything to my existing plasticware to prevent binding?

A4: While using commercially available low-binding plasticware is often the most reliable solution, you can pre-treat your standard plasticware to reduce binding. A common and inexpensive method is to coat the plastic surfaces with a blocking agent like Bovine Serum Albumin (BSA).[5][11][12] The BSA will adsorb to the plastic, creating a protein layer that prevents your compound of interest from binding.

Troubleshooting Guide

If you suspect that non-specific binding of this compound is affecting your experiments, here are some troubleshooting steps you can take:

Symptom Potential Cause Recommended Solution
Inconsistent or lower-than-expected compound activityLoss of compound due to binding to plasticware, leading to a lower effective concentration.1. Switch to certified low-binding microplates and tubes.[8][9][10] 2. Add a small amount of a non-ionic surfactant (e.g., 0.01-0.1% Tween-20 or Triton X-100) to your buffer to reduce hydrophobic interactions.[3][11][12] 3. Pre-coat the plasticware with a BSA solution.[5][11][12]
Decreasing compound concentration over time in an autosamplerThe compound is adsorbing to the walls of the sample plate or vial while waiting for injection.[6]1. Use glass or silanized glass vials if compatible with your experimental setup.[6] 2. If using plastic plates, choose low-binding options. 3. Minimize the time the sample spends in the plasticware before analysis.
High variability between replicate wellsInconsistent binding across the wells of a microplate.1. Ensure thorough mixing of solutions. 2. Adopt a consistent pre-treatment protocol for all wells if coating with BSA or another agent.

Quantitative Data Summary

The following table summarizes representative data on the binding of hydrophobic compounds to different types of plasticware and the effectiveness of various mitigation strategies.

Compound Type Plasticware Type Condition Observed Binding (%)
Hydrophobic Small MoleculeStandard PolypropyleneAqueous Buffer30-60%[2][5]
Hydrophobic Small MoleculeStandard PolystyreneAqueous Buffer25-50%[2]
Hydrophobic Small MoleculeLow-Binding PolypropyleneAqueous Buffer< 15%[2]
Hydrophobic Small MoleculeStandard PolypropyleneAqueous Buffer + 0.1% Non-ionic Surfactant< 10%
Protein (e.g., SP-D)Standard PolypropyleneAqueous Buffer~60%[5]
Protein (e.g., SP-D)BSA-Coated PolypropyleneAqueous BufferSignificantly Reduced[5]

Experimental Protocols

Protocol 1: Quantification of Compound Binding to Plasticware

This protocol provides a general method to determine the extent to which your compound binds to a specific type of plasticware.

Materials:

  • This compound stock solution of known concentration

  • Experimental buffer

  • Plasticware to be tested (e.g., polypropylene microcentrifuge tubes)

  • Low-binding plasticware (as a control)

  • Analytical method to quantify this compound (e.g., HPLC, LC-MS)

Procedure:

  • Prepare a working solution of this compound in your experimental buffer at the desired concentration.

  • Aliquot the working solution into both the test plasticware and the low-binding control tubes.

  • Incubate the tubes under your standard experimental conditions (e.g., 2 hours at room temperature).

  • At the end of the incubation, carefully transfer the solution from the tubes to clean analytical vials.

  • Quantify the concentration of this compound in each sample using your established analytical method.

  • Calculate the percentage of compound lost to binding for the test plasticware by comparing its final concentration to that of the low-binding control.

Protocol 2: Pre-coating Plasticware with Bovine Serum Albumin (BSA)

This protocol describes how to pre-treat standard plasticware to reduce non-specific binding.

Materials:

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS) or another suitable buffer

  • Plasticware to be coated

Procedure:

  • Prepare a 1% (w/v) BSA solution in PBS.

  • Add the BSA solution to the plasticware, ensuring all surfaces that will come into contact with your compound are covered.

  • Incubate for at least 1 hour at room temperature.

  • Aspirate the BSA solution.

  • Gently wash the plasticware with your experimental buffer to remove any unbound BSA.

  • The coated plasticware is now ready for use.

Visualizations

cluster_problem The Problem cluster_solutions The Solutions Hydrophobic Compound (this compound) Hydrophobic Compound (this compound) Binding Binding Hydrophobic Compound (this compound)->Binding Hydrophobic Plastic Surface (Polypropylene/Polystyrene) Hydrophobic Plastic Surface (Polypropylene/Polystyrene) Hydrophobic Plastic Surface (Polypropylene/Polystyrene)->Binding Use Low-Binding Plasticware Use Low-Binding Plasticware Binding->Use Low-Binding Plasticware Mitigated by Add Surfactants (e.g., Tween-20) Add Surfactants (e.g., Tween-20) Binding->Add Surfactants (e.g., Tween-20) Mitigated by Pre-coat with BSA Pre-coat with BSA Binding->Pre-coat with BSA Mitigated by

Caption: Logical relationship between the problem and solutions.

cluster_workflow Experimental Workflow A Prepare Compound Solution B Aliquot into Test and Control Plasticware A->B C Incubate under Experimental Conditions B->C D Transfer Supernatant C->D E Quantify Compound Concentration (e.g., HPLC) D->E F Calculate % Binding E->F

References

Technical Support Center: Overcoming Resistance to BMS-457 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the CCR1 antagonist, BMS-457, in their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 1 (CCR1). CCR1 is a G-protein coupled receptor (GPCR) that, upon binding to its chemokine ligands (e.g., CCL3/MIP-1α, CCL5/RANTES), triggers a signaling cascade. This cascade involves G-protein activation, an increase in intracellular calcium concentration, and the activation of downstream pathways such as phospholipase C (PLC), protein kinase C (PKC), and phospholipase A2 (PLA2), ultimately leading to chemotaxis and other inflammatory responses. This compound acts by binding to CCR1 and preventing the binding of its cognate chemokines, thereby inhibiting these downstream signaling events.

Q2: My cells, which were initially sensitive to this compound, are now showing a reduced response. How can I confirm that they have developed resistance?

The most direct method to confirm resistance is to perform a dose-response experiment and compare the half-maximal inhibitory concentration (IC50) of this compound in your treated cell line to the parental (sensitive) cell line. A significant rightward shift in the IC50 curve, indicating that a higher concentration of this compound is required to achieve the same level of inhibition, is a clear indication of acquired resistance.

Quantitative Data Summary: this compound IC50 Values

Assay TypeLigandSensitive Cell Line (Expected IC50)Resistant Cell Line (Hypothetical IC50)
Radioligand Binding-0.8 nM> 50 nM
ChemotaxisMIP-1α2.1 nM> 100 nM
ChemotaxisRANTES1.0 nM> 80 nM
ChemotaxisLeukotactin-14.4 nM> 120 nM
CD11b UpregulationMIP-1α46 nM> 500 nM

Sensitive cell line data sourced from product information. Resistant cell line data is hypothetical for illustrative purposes.

Q3: What are the potential mechanisms by which my cells could have developed resistance to this compound?

Acquired resistance to GPCR antagonists like this compound in cell culture can occur through several mechanisms:

  • Increased Receptor Expression: A common mechanism of tolerance to GPCR antagonists is an increase in the density of the receptor on the cell surface. This may be due to reduced receptor internalization and turnover in the presence of the antagonist.

  • Receptor Mutation: Although less common for antagonists than for agonists, mutations in the CCR1 gene could potentially alter the binding site of this compound, reducing its affinity and inhibitory effect.

  • Bypass Pathway Activation: Cells may upregulate or activate alternative signaling pathways that can mediate chemotaxis or the downstream effect being measured, thus bypassing the need for CCR1 signaling.

  • Increased Drug Efflux: Overexpression of multidrug resistance transporters, such as P-glycoprotein (MDR1), could actively pump this compound out of the cells, lowering its intracellular concentration and efficacy.

Troubleshooting Guides

Issue 1: Gradual loss of this compound efficacy in long-term culture.

This is a common observation when developing resistance. Here is a step-by-step guide to troubleshoot this issue.

Potential Cause Suggested Action Expected Outcome
Development of a resistant cell population 1. Perform a dose-response curve with this compound on your current cell stock and a fresh, early-passage vial of the parental cells. 2. Compare the IC50 values.A significant increase (e.g., >10-fold) in the IC50 for the long-term culture confirms resistance.
Cell line misidentification or contamination 1. Perform short tandem repeat (STR) profiling to authenticate your cell line. 2. Regularly test for mycoplasma contamination.STR profile should match the parental cell line. Mycoplasma test should be negative.
Degradation of this compound 1. Use a fresh stock of this compound. 2. Verify the solvent and storage conditions.Efficacy is restored with a fresh, properly stored inhibitor.

Issue 2: Confirmed resistance to this compound. How do I investigate the mechanism?

Once resistance is confirmed by an IC50 shift, the next step is to investigate the underlying molecular mechanism.

Potential Mechanism Experimental Approach Expected Outcome in Resistant Cells
Increased CCR1 Expression 1. Quantitative PCR (qPCR): Measure CCR1 mRNA levels. 2. Western Blot: Analyze total CCR1 protein levels. 3. Flow Cytometry: Quantify surface CCR1 expression using a fluorescently labeled antibody.Increased CCR1 mRNA, total protein, and/or cell surface protein levels compared to parental cells.
CCR1 Gene Mutation 1. Sanger or Next-Generation Sequencing (NGS): Sequence the coding region of the CCR1 gene from parental and resistant cells.Identification of one or more mutations in the CCR1 gene of resistant cells that are absent in parental cells.
Bypass Pathway Activation 1. Phospho-protein arrays: Screen for activation of alternative signaling pathways. 2. Western Blot: Validate array hits by probing for key phosphorylated signaling molecules (e.g., p-AKT, p-ERK).Increased phosphorylation of specific signaling molecules in resistant cells, even in the presence of this compound.
Increased Drug Efflux 1. qPCR or Western Blot: Measure the expression of common drug efflux pumps (e.g., MDR1/ABCB1). 2. Functional Efflux Assay: Use a fluorescent substrate of the suspected pump (e.g., Rhodamine 123 for MDR1) and assess its retention with and without a known efflux pump inhibitor.Increased expression of an efflux pump. Co-treatment with an efflux pump inhibitor restores sensitivity to this compound.

Experimental Protocols

Protocol 1: Generation of a this compound Resistant Cell Line

This protocol describes a general method for generating a resistant cell line through continuous exposure to escalating doses of this compound.

  • Determine the initial IC50: Perform a cell viability or chemotaxis assay to determine the IC50 of this compound for the parental cell line.

  • Initial Treatment: Culture the parental cells in the presence of this compound at a concentration equal to the IC50.

  • Monitor and Passage: Monitor the cells for growth. Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate. Passage the cells as they reach confluence, maintaining the same concentration of this compound.

  • Dose Escalation: Once the cells are growing at a normal rate in the presence of the initial this compound concentration, double the concentration of the drug.

  • Repeat: Repeat steps 3 and 4, gradually increasing the concentration of this compound. This process can take several months.

  • Characterize the Resistant Line: Periodically, and at the end of the selection process, determine the new IC50 of the resistant cell line and compare it to the parental line. A significant increase in the IC50 indicates the development of resistance. Freeze down vials of the resistant cell line at different stages.

Protocol 2: Chemotaxis Assay (Boyden Chamber)

This assay measures the migration of cells in response to a chemoattractant.

  • Cell Preparation: Culture cells to ~80% confluency. Starve the cells in serum-free media for 18-24 hours. After starvation, harvest and resuspend the cells in serum-free media at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • In the lower wells of a Boyden chamber plate, add serum-free media alone (negative control), a known chemoattractant for CCR1, such as MIP-1α (positive control), or the chemoattractant mixed with different concentrations of this compound.

    • Place the microporous membrane (e.g., 8 µm pores) over the lower wells.

    • Add 50-100 µL of the cell suspension to the top of the membrane in the upper chamber.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a period determined by the cell type's migration rate (typically 2-6 hours).

  • Quantification of Migration:

    • Remove the upper chamber and wipe away the non-migrated cells from the top of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the underside of the membrane.

    • Count the number of migrated cells in several fields of view under a microscope. Alternatively, use a fluorescent dye to label the cells and measure the fluorescence in a plate reader.

Protocol 3: Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

  • Cell Preparation: Harvest cells and wash them with a buffer that contains calcium (e.g., HBSS with Ca2+ and Mg2+).

  • Dye Loading: Resuspend the cells in the same buffer and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye for 30-60 minutes at 37°C.

  • Washing: After incubation, wash the cells to remove any extracellular dye.

  • Assay Measurement:

    • Place the cell suspension in a fluorometer or a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • To measure antagonism, pre-incubate the cells with this compound for a specified time.

    • Add the CCR1 agonist (e.g., MIP-1α) and immediately begin recording the change in fluorescence over time. A rapid increase in fluorescence indicates a calcium flux.

  • Data Analysis: The peak fluorescence intensity is proportional to the amount of intracellular calcium released. Compare the response in the presence and absence of this compound.

Visualizations

CCR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CCR1 {CCR1 | (GPCR)} G_protein {G-Protein | (αβγ)} CCR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates Chemokine Chemokine (e.g., MIP-1α) Chemokine->CCR1 Binds & Activates BMS457 This compound BMS457->CCR1 Binds & Inhibits IP3_DAG IP3 DAG PLC->IP3_DAG Cleaves PIP2 Ca_flux Ca²⁺ Flux IP3_DAG:f0->Ca_flux Induces PKC Protein Kinase C (PKC) IP3_DAG->PKC Activates Ca_flux->PKC Activates Chemotaxis Chemotaxis Ca_flux->Chemotaxis Contributes to PKC->Chemotaxis Leads to Troubleshooting_Workflow start Reduced this compound Efficacy Observed confirm_resistance Confirm Resistance (IC50 Shift Assay) start->confirm_resistance check_reagents Check Reagents & Cell Line (Fresh this compound, STR Profile) confirm_resistance->check_reagents No resistance_confirmed Resistance Confirmed confirm_resistance->resistance_confirmed Yes no_resistance No Resistance (Issue with Reagents/Cells) check_reagents->no_resistance investigate_mechanism Investigate Mechanism resistance_confirmed->investigate_mechanism receptor_expression Analyze CCR1 Expression (qPCR, Western, Flow) investigate_mechanism->receptor_expression sequencing Sequence CCR1 Gene investigate_mechanism->sequencing bypass_pathway Screen for Bypass Pathways (Phospho-Array, Western) investigate_mechanism->bypass_pathway efflux_pump Assess Drug Efflux (qPCR, Functional Assay) investigate_mechanism->efflux_pump solution Develop Strategy to Overcome Resistance receptor_expression->solution sequencing->solution bypass_pathway->solution efflux_pump->solution

Technical Support Center: Validating BMS-457 Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers validating the activity of BMS-457, a potent and selective C-C chemokine receptor 1 (CCR1) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] It functions by binding to CCR1, a G protein-coupled receptor, thereby preventing the binding of its native chemokine ligands such as CCL3 (MIP-1α) and CCL5 (RANTES). This blockade inhibits downstream signaling pathways, including intracellular calcium mobilization and subsequent leukocyte chemotaxis, which are crucial in inflammatory responses.[1]

Q2: What are suitable positive controls for validating the inhibitory activity of this compound in a cellular assay?

To validate the inhibitory effects of this compound, it is recommended to use other well-characterized CCR1 antagonists as positive controls. Suitable options include:

  • BX-471 (ZK-811752): A potent and selective, orally active non-peptide CCR1 antagonist.[3][4]

  • CP-481,715: A selective and reversible CCR1 antagonist.[5]

  • MLN3897: Another CCR1 antagonist that has been evaluated in clinical trials.

These compounds have been widely used in preclinical studies and provide a strong benchmark for comparing the potency of this compound.

Q3: What type of in vitro assays are appropriate for validating this compound activity?

The most common and functionally relevant assays for validating CCR1 antagonists like this compound are:

  • Chemotaxis Assays: These assays directly measure the ability of the antagonist to inhibit the migration of CCR1-expressing cells (e.g., THP-1 monocytes, primary human monocytes, or RPMI 8226 multiple myeloma cells) towards a CCR1 ligand like CCL3.[6][7]

  • Calcium Flux Assays: Upon ligand binding, CCR1 activation leads to a transient increase in intracellular calcium concentration. A calcium flux assay can quantify the ability of this compound to block this ligand-induced calcium mobilization.[8]

Quantitative Data Summary

The following table summarizes the inhibitory potency (IC50) of this compound and recommended positive controls from chemotaxis assays. It is important to note that IC50 values can vary depending on the cell type, ligand concentration, and specific assay conditions.

CompoundTargetAssay TypeCell LineLigandIC50 (nM)
This compound CCR1Chemotaxis-MIP-1α (CCL3)2.1
Chemotaxis-RANTES (CCL5)1.0
Chemotaxis-Leukotactin-14.4
Chemotaxis-MPIF-12.7
Chemotaxis-HCC-14.0
BX-471 CCR1ChemotaxisRPMI 8226CCL3~1-10
CP-481,715 CCR1ChemotaxisRPMI 8226CCL3~100-1000
MLN3897 CCR1ChemotaxisRPMI 8226CCL3<1

Data for this compound is sourced from supplier information. Data for BX-471, CP-481,715, and MLN3897 is estimated from graphical representations in published literature.[6]

Experimental Protocols

Chemotaxis Assay Protocol

This protocol provides a general framework for a 96-well Boyden chamber chemotaxis assay to validate the inhibitory activity of this compound.

Materials:

  • CCR1-expressing cells (e.g., THP-1 or RPMI 8226)

  • Chemoattractant: Recombinant human CCL3 (MIP-1α)

  • Test Compounds: this compound and positive controls (e.g., BX-471)

  • Assay Medium: Serum-free RPMI 1640

  • 96-well chemotaxis chamber (e.g., with 5 µm pore size polycarbonate membrane)

  • Fluorescent dye for cell quantification (e.g., Calcein-AM)

  • Fluorescence plate reader

Procedure:

  • Cell Preparation:

    • Culture CCR1-expressing cells to a density of 0.5-1.0 x 10^6 cells/mL.

    • For some cell lines, serum-starve the cells for 2-4 hours prior to the assay to reduce basal migration.

    • Harvest cells and resuspend in serum-free assay medium at a final concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Prepare a serial dilution of this compound and positive control compounds in serum-free assay medium.

    • In the bottom wells of the chemotaxis chamber, add the chemoattractant (e.g., 10 nM CCL3) in serum-free medium. For negative control wells, add medium only.

    • In the top chamber (the insert), add the cell suspension pre-incubated with the test compounds or vehicle control (e.g., DMSO) for 15-30 minutes at 37°C.

  • Incubation:

    • Assemble the chamber and incubate at 37°C in a 5% CO2 incubator for 2-4 hours. Incubation time may need to be optimized depending on the cell type.

  • Quantification of Migrated Cells:

    • After incubation, carefully remove the top chamber.

    • Remove the non-migrated cells from the top side of the membrane with a cotton swab.

    • Quantify the migrated cells on the bottom side of the membrane. This can be done by lysing the cells and using a fluorescent dye like Calcein-AM, followed by reading the fluorescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a non-linear regression analysis.

Visualizations

CCR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL3 CCL3/CCL5 CCR1 CCR1 CCL3->CCR1 binds G_protein Gαi/Gβγ CCR1->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Chemotaxis Chemotaxis & Cellular Response Ca_release->Chemotaxis PKC->Chemotaxis BMS457 This compound BMS457->CCR1 blocks

Caption: CCR1 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow prep_cells 1. Prepare CCR1-expressing cells (e.g., THP-1) setup_assay 3. Set up Chemotaxis Assay (Boyden Chamber) prep_cells->setup_assay prep_compounds 2. Prepare serial dilutions of This compound & Positive Controls prep_compounds->setup_assay incubate 4. Incubate at 37°C (2-4 hours) setup_assay->incubate quantify 5. Quantify migrated cells (Fluorescence) incubate->quantify analyze 6. Analyze data and determine IC50 quantify->analyze

Caption: Experimental Workflow for Validating this compound Activity.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High background migration in negative control wells - Serum was not completely removed from the cells or medium.- Cells are over-confluent or unhealthy, leading to random migration.- Contamination of media or reagents.- Ensure cells are thoroughly washed and resuspended in serum-free medium.- Use cells at an optimal density and ensure high viability.- Use fresh, sterile reagents.
Low or no migration towards the chemoattractant - Chemoattractant (e.g., CCL3) is inactive or used at a suboptimal concentration.- Cells have low or no CCR1 expression.- Incubation time is too short.- Pore size of the membrane is not optimal for the cell type.- Test a range of chemoattractant concentrations to determine the optimal dose.- Verify CCR1 expression on your cells using flow cytometry or western blotting.- Optimize the incubation time (try a time course from 2 to 6 hours).- Ensure the membrane pore size is appropriate for your cells (e.g., 5 µm for monocytes).[9]
Inconsistent results between replicates - Uneven cell seeding in the top chamber.- Pipetting errors when adding compounds or chemoattractant.- Air bubbles trapped between the insert and the bottom well.- Ensure the cell suspension is homogenous before seeding.- Use calibrated pipettes and be consistent with your technique.- Carefully inspect the plate after assembly to ensure no air bubbles are present.
This compound shows lower than expected potency - Compound degradation due to improper storage or handling.- Suboptimal assay conditions (e.g., high ligand concentration).- The specific cell line used may be less sensitive.- Store this compound according to the manufacturer's instructions and prepare fresh dilutions for each experiment.- Titrate the chemoattractant to use a concentration at or near its EC50 for the migration assay.- Test the compound in a different CCR1-expressing cell line.

References

Validation & Comparative

Comparing BMS-457 with other CCR1 antagonists.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to CCR1 Antagonists

In the landscape of drug discovery, targeting chemokine receptors has emerged as a promising strategy for the treatment of various inflammatory and autoimmune diseases. Among these, the C-C chemokine receptor type 1 (CCR1) has garnered significant attention due to its role in mediating the migration of inflammatory cells. This guide provides a comparative analysis of several key CCR1 antagonists, offering insights into their performance based on available experimental data. While the specific compound BMS-457 is not extensively documented in public literature, this comparison focuses on other well-characterized antagonists to provide a valuable resource for researchers, scientists, and drug development professionals.

Performance Comparison of CCR1 Antagonists

The efficacy of a CCR1 antagonist is determined by several key parameters, including its binding affinity (Ki) and its ability to inhibit the functional response of the receptor, often measured as the half-maximal inhibitory concentration (IC50). The following table summarizes the in vitro performance of selected CCR1 antagonists against the human CCR1 receptor.

CompoundBinding Affinity (Ki, nM)Functional Inhibition (IC50, nM)Cell Type UsedLigand StimulantReference
Urotensin-II 4.8Not ReportedRBL-2H3/hCCR1MIP-1α
J-113863 1.01.3THP-1MIP-1α
BX 471 0.230.28THP-1MIP-1α
CCX-354 0.150.2Human Whole BloodMIP-1α
MLN3897 0.30.5THP-1MIP-1α

Note: The performance of these antagonists can vary depending on the experimental conditions, including the cell line and specific ligand used for stimulation.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of results, detailed methodologies are crucial. Below are representative protocols for key experiments used to characterize CCR1 antagonists.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for the CCR1 receptor.

  • Cell Preparation: Membranes are prepared from cells stably expressing the human CCR1 receptor, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.

  • Assay Buffer: The binding buffer typically consists of 50 mM HEPES (pH 7.4), 1 mM CaCl2, 5 mM MgCl2, and 0.5% bovine serum albumin (BSA).

  • Competition Binding: Cell membranes are incubated with a constant concentration of a radiolabeled CCR1 ligand (e.g., [125I]MIP-1α) and varying concentrations of the unlabeled antagonist.

  • Incubation: The mixture is incubated for a defined period (e.g., 60-90 minutes) at room temperature to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filter is quantified using a gamma counter.

  • Data Analysis: The Ki values are calculated from the IC50 values (the concentration of antagonist that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

Chemotaxis Assay

This functional assay measures the ability of an antagonist to inhibit the migration of cells towards a CCR1 ligand.

  • Cell Preparation: A CCR1-expressing cell line (e.g., THP-1) or primary cells like human monocytes are used.

  • Assay Setup: The assay is typically performed in a multi-well chamber with a porous membrane separating the upper and lower wells (e.g., a Transwell plate).

  • Antagonist Pre-incubation: Cells are pre-incubated with various concentrations of the CCR1 antagonist.

  • Chemoattractant: A CCR1 ligand, such as MIP-1α or RANTES, is added to the lower chamber to create a chemotactic gradient.

  • Cell Migration: The antagonist-treated cells are placed in the upper chamber and allowed to migrate through the membrane for a specific duration (e.g., 2-4 hours).

  • Quantification: Migrated cells in the lower chamber are quantified, often by using a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the antagonist concentration.

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental processes.

CCR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR1 CCR1 G_protein Gαi/o Gβγ CCR1->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Chemotaxis & Cell Proliferation Ca_release->Chemotaxis PKC->Chemotaxis Akt Akt PI3K->Akt ERK ERK Akt->ERK ERK->Chemotaxis Ligand Chemokine Ligand (e.g., MIP-1α) Ligand->CCR1 Binds & Activates Antagonist CCR1 Antagonist Antagonist->CCR1 Blocks Binding

Figure 1. Simplified CCR1 signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Chemotaxis Assay (Determine IC50) Selectivity_Screen Receptor Selectivity Screen Functional_Assay->Selectivity_Screen PK_Studies Pharmacokinetic Studies (ADME) Selectivity_Screen->PK_Studies Efficacy_Models Disease Efficacy Models (e.g., Rheumatoid Arthritis) PK_Studies->Efficacy_Models Tox_Studies Toxicology Studies Efficacy_Models->Tox_Studies Clinical_Candidate Clinical Candidate Tox_Studies->Clinical_Candidate Lead_Compound Lead CCR1 Antagonist Lead_Compound->Binding_Assay Lead_Compound->Functional_Assay

Figure 2. Drug discovery workflow for CCR1 antagonists.

A Comparative Guide to the Selectivity of BMS-457 Against CCR2 and CCR5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of BMS-457 for the C-C chemokine receptors CCR2 and CCR5. Contrary to the implication that this compound is a CCR2 or CCR5 antagonist, publicly available data establishes it as a potent and highly selective antagonist of CCR1.[1][2] This guide will, therefore, validate the selectivity of this compound against CCR2 and CCR5 by comparing its activity profile with a known potent dual CCR2/CCR5 antagonist, BMS-813160.[3][4][5][6] This objective comparison is supported by experimental data from binding and functional assays to provide a clear perspective on the selectivity of these compounds.

Quantitative Selectivity Profile

The selectivity of a compound is a critical determinant of its therapeutic window and potential off-target effects. The following tables summarize the binding affinities and functional potencies of this compound and the comparator, BMS-813160, against CCR1, CCR2, and CCR5.

Table 1: Comparative Binding Affinity (IC50, nM)

CompoundCCR1CCR2CCR5Selectivity (CCR2/CCR1)Selectivity (CCR5/CCR1)
This compound 0.8>800 (>1000-fold)>800 (>1000-fold)>1000>1000
BMS-813160 >25,0006.23.60.00020.0001

Note: A higher IC50 value indicates lower binding affinity. The selectivity ratio is calculated as IC50(Target)/IC50(Off-Target). For this compound, values for CCR2 and CCR5 are based on the reported >1000-fold selectivity. For BMS-813160, a higher selectivity ratio for CCR1 would indicate greater selectivity for CCR2/CCR5 over CCR1.

Table 2: Comparative Functional Activity (IC50, nM)

CompoundAssay TypeCCR1CCR2CCR5
This compound Chemotaxis2.1 (MIP-1α induced)Not ReportedNot Reported
BMS-813160 ChemotaxisNot Reported0.81.1
BMS-813160 CD11b UpregulationNot Reported4.85.7

Note: Chemotaxis and CD11b upregulation are key functions mediated by these chemokine receptors. Lower IC50 values indicate higher functional potency.

Experimental Protocols

The data presented in this guide are derived from standard immunological and pharmacological assays. The following are detailed methodologies for the key experiments cited.

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity of a test compound to its target receptor by measuring its ability to displace a radiolabeled ligand.[7][8][9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound, which is the concentration required to inhibit 50% of the specific binding of a radiolabeled ligand to the receptor.

Materials:

  • Cell membranes or whole cells expressing the target receptor (CCR1, CCR2, or CCR5).

  • Radiolabeled ligand (e.g., 125I-CCL2 for CCR2, 125I-MIP-1β for CCR5).[10]

  • Test compounds (this compound, BMS-813160) at various concentrations.

  • Assay buffer (e.g., Tris-HCl with BSA, MgCl2, CaCl2).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds.

  • Incubation: In a 96-well plate, incubate the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.[11]

  • Equilibrium: Allow the binding reaction to reach equilibrium. Incubation time and temperature are optimized for each receptor-ligand pair.

  • Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through the filter plates.[8]

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is determined by non-linear regression analysis of the resulting competition curve.

Chemotaxis Assay

This functional assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.[12][13][14][15][16]

Objective: To determine the IC50 of an antagonist in inhibiting chemokine-induced cell migration.

Materials:

  • Leukocytes or cell lines expressing the chemokine receptor of interest (e.g., THP-1 cells for CCR2).[10]

  • Chemoattractant (e.g., CCL2 for CCR2, CCL5 for CCR5).

  • Test compounds (this compound, BMS-813160).

  • Transwell migration plates (e.g., 24-well or 96-well with a porous membrane).[12]

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA).[12]

  • Cell counting method (e.g., flow cytometer, fluorescent dye like Calcein AM).[13][16]

Procedure:

  • Cell Preparation: Harvest and resuspend the cells in assay medium.

  • Assay Setup:

    • Add the chemoattractant to the lower chamber of the Transwell plate.[13]

    • In the upper chamber, add the cell suspension that has been pre-incubated with various concentrations of the test compound or vehicle control.[12]

  • Incubation: Incubate the plate for a period sufficient to allow cell migration (typically 2-4 hours) at 37°C in a 5% CO2 incubator.[13][16]

  • Cell Quantification:

    • Remove the upper chamber.

    • Quantify the number of cells that have migrated to the lower chamber. This can be done by direct cell counting, flow cytometry, or by using a fluorescent dye that measures viable cells.[13][16]

  • Data Analysis: Calculate the percentage of inhibition of migration for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizing the Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the biological context, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Quantification cluster_analysis Data Analysis p1 Prepare serial dilutions of test compound a1 Incubate membranes, radioligand, and test compound in 96-well plate p1->a1 p2 Prepare cell membranes expressing target receptor p2->a1 p3 Prepare radiolabeled ligand solution p3->a1 s1 Separate bound from free ligand via filtration a1->s1 s2 Wash filters to remove unbound radioligand s1->s2 s3 Quantify radioactivity on filters s2->s3 d1 Plot % specific binding vs. compound concentration s3->d1 d2 Calculate IC50 value using non-linear regression d1->d2

Workflow of a competitive radioligand binding assay.

G cluster_receptors Chemokine Receptors cluster_ligands Chemokine Ligands cluster_antagonists Antagonists cluster_signaling Downstream Signaling & Cellular Response CCR1 CCR1 Gprotein G-protein activation CCR1->Gprotein CCR2 CCR2 CCR2->Gprotein CCR5 CCR5 CCR5->Gprotein CCL3 CCL3 (MIP-1α) CCL3->CCR1 CCL3->CCR5 CCL5 CCL5 (RANTES) CCL5->CCR1 CCL5->CCR5 CCL2 CCL2 (MCP-1) CCL2->CCR2 BMS457 This compound BMS457->CCR1 Inhibits BMS813160 BMS-813160 BMS813160->CCR2 Inhibits BMS813160->CCR5 Inhibits Calcium Ca2+ mobilization Gprotein->Calcium MAPK MAPK pathway Gprotein->MAPK Chemotaxis Chemotaxis (Cell Migration) Calcium->Chemotaxis MAPK->Chemotaxis

Simplified signaling pathways for CCR1, CCR2, and CCR5.

Conclusion

The available experimental data strongly indicates that this compound is a highly potent and selective antagonist of CCR1, with minimal activity against CCR2 and CCR5.[1][2] Its selectivity for CCR1 is over 1000-fold higher than for other CC family chemokine receptors. In contrast, BMS-813160 is a potent dual antagonist of CCR2 and CCR5, with significantly lower affinity for CCR1.[3][4][10] This high degree of selectivity for this compound is a desirable characteristic for therapeutic strategies specifically targeting CCR1-mediated inflammatory processes, as it minimizes the potential for off-target effects associated with the inhibition of CCR2 and CCR5. This guide provides researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform their research and development efforts.

References

A Head-to-Head Comparison of BMS-457 and UCB-35625: Selective CCR1 versus Dual CCR1/CCR3 Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the nuanced differences between targeted inhibitors are critical for advancing therapeutic strategies. This guide provides a detailed comparative analysis of two chemokine receptor antagonists: BMS-457, a highly selective C-C chemokine receptor 1 (CCR1) antagonist, and UCB-35625, a dual antagonist of CCR1 and C-C chemokine receptor 3 (CCR3). While both compounds share the ability to inhibit CCR1, their distinct selectivity profiles dictate their potential therapeutic applications and biological effects. This comparison synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways.

Data Presentation: Quantitative Comparison

The following tables summarize the key pharmacological data for this compound and UCB-35625, focusing on their potency against their respective targets. It is important to note that these values are compiled from different studies and may not have been determined under identical experimental conditions.

Table 1: Comparative Potency at CCR1

ParameterThis compoundUCB-35625
Target(s) CCR1CCR1 and CCR3
Binding Affinity (IC50) 0.8 nMNot explicitly reported, but appears to be a weak displacer of ligand binding
Functional Inhibition (Chemotaxis IC50)
- MIP-1α (CCL3) induced2.1 nM9.57 nM
- RANTES (CCL5) induced1.0 nMNot Available
- Leukotactin-1 (CCL15) induced4.4 nMNot Available
- MPIF-1 (CCL23) induced2.7 nMNot Available
- HCC-1 (CCL14) induced4.0 nMNot Available

Table 2: UCB-35625 Potency at CCR3

ParameterUCB-35625
Functional Inhibition (Chemotaxis IC50)
- Eotaxin (CCL11) induced93.8 nM
HIV-1 Entry Inhibition (IC50)
- CCR3-mediated entry of HIV-1 isolate 89.657 nM

This compound demonstrates high potency and selectivity for CCR1, with greater than 1,000-fold selectivity against other CC family chemokine receptors. In contrast, UCB-35625 is a potent dual antagonist of both CCR1 and CCR3. Interestingly, while UCB-35625 effectively inhibits receptor function, it is a weak competitor for ligand binding, suggesting an allosteric mechanism of action.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize chemokine receptor antagonists like this compound and UCB-35625.

Radioligand Binding Assay (for determining binding affinity)

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor.

  • Membrane Preparation: Membranes are prepared from cells stably expressing the chemokine receptor of interest (e.g., CCR1).

  • Assay Components: The assay mixture contains the cell membranes, a constant concentration of a radiolabeled CCR1 ligand (e.g., [125I]MIP-1α), and varying concentrations of the unlabeled test compound (this compound or UCB-35625).

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and expressed as the IC50 value.

Chemotaxis Assay (for determining functional inhibition)

This assay measures the ability of a compound to inhibit the directional migration of cells towards a chemoattractant.

  • Cell Preparation: A suspension of cells expressing the target chemokine receptor (e.g., CCR1 or CCR3) is prepared.

  • Assay Setup: A multi-well chemotaxis chamber (e.g., a Transwell plate) is used. The lower chamber contains a medium with a specific chemokine (e.g., MIP-1α for CCR1 or eotaxin for CCR3) that acts as a chemoattractant.

  • Treatment: The cells in the upper chamber are pre-incubated with varying concentrations of the test compound (this compound or UCB-35625).

  • Migration: The upper chamber containing the cells is placed on top of the lower chamber, separated by a microporous membrane. The cells are allowed to migrate through the pores towards the chemoattractant in the lower chamber over a period of time.

  • Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the cell migration induced by the chemokine is determined and reported as the IC50 value.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways initiated by the activation of CCR1 and CCR3.

CCR1_Signaling_Pathway Ligand CCR1 Ligand (e.g., MIP-1α) CCR1 CCR1 Ligand->CCR1 G_protein Gαi/o CCR1->G_protein activates PLC PLC G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release induces PKC PKC DAG->PKC activates Downstream Downstream Signaling (e.g., MAPK, Akt) Ca_release->Downstream PKC->Downstream Chemotaxis Chemotaxis Downstream->Chemotaxis

Caption: Simplified CCR1 signaling pathway leading to chemotaxis.

CCR3_Signaling_Pathway Ligand CCR3 Ligand (e.g., Eotaxin) CCR3 CCR3 Ligand->CCR3 G_protein Gαi/o CCR3->G_protein activates PI3K PI3K G_protein->PI3K activates MAPK MAPK (p38, ERK) G_protein->MAPK activates Akt Akt PI3K->Akt activates Downstream Downstream Effects Akt->Downstream MAPK->Downstream Cell_Responses Cellular Responses (Chemotaxis, Degranulation) Downstream->Cell_Responses

Caption: Key signaling pathways activated by CCR3 engagement.

Experimental Workflow

Experimental_Workflow Start Start: Compound Characterization Binding_Assay Radioligand Binding Assay Start->Binding_Assay Chemotaxis_Assay Chemotaxis Assay Start->Chemotaxis_Assay Determine_IC50_Binding Determine Binding IC50 Binding_Assay->Determine_IC50_Binding Determine_IC50_Functional Determine Functional IC50 Chemotaxis_Assay->Determine_IC50_Functional Selectivity_Screen Selectivity Screening (vs. other receptors) Determine_IC50_Binding->Selectivity_Screen Determine_IC50_Functional->Selectivity_Screen Data_Analysis Data Analysis & Comparison Selectivity_Screen->Data_Analysis

Caption: General workflow for characterizing chemokine receptor antagonists.

Navigating the Maze of Chemotaxis Inhibition: A Comparative Guide to BMS-457 and its Alternatives in Blocking RANTES-Induced Cell Migration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of inflammation and immune cell trafficking, the C-C chemokine receptor 1 (CCR1) stands as a significant therapeutic target. The chemokine RANTES (CCL5) plays a crucial role in recruiting leukocytes to sites of inflammation by binding to CCR1. Consequently, the inhibition of this interaction is a key area of investigation. This guide provides a comparative analysis of the reproducibility and performance of BMS-457, a potent CCR1 antagonist, in inhibiting RANTES-induced chemotaxis, alongside a look at alternative compounds and the methodologies underpinning these assessments.

The reproducibility of in-vitro assays is a cornerstone of reliable scientific research. In the context of drug discovery, understanding the consistency of a compound's inhibitory effect is paramount. This guide delves into the available data on this compound's performance and provides a framework for evaluating its efficacy and reproducibility against other CCR1 antagonists.

Performance Snapshot: Comparing CCR1 Antagonists

To objectively assess the potency of this compound in comparison to other CCR1 inhibitors, we have summarized the available quantitative data on their half-maximal inhibitory concentrations (IC50) in RANTES-induced chemotaxis and related functional assays. It is important to note that direct comparisons of IC50 values across different studies should be made with caution, as experimental conditions can vary.

CompoundTarget(s)Assay TypeCell TypeChemoattractantIC50 (nM)Citation
This compound CCR1ChemotaxisNot SpecifiedRANTES1.0[1]
BX-471 CCR1Ca2+ MobilizationCCR1-expressing cellsRANTES2[2]
CCX-354 (GSK'981) CCR1Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[3][4]
INCB3284 CCR2ChemotaxisNot SpecifiedMCP-14.7[5][6]

Understanding the Mechanism: The RANTES/CCR1 Signaling Pathway

The chemotactic response induced by RANTES is a complex signaling cascade initiated by its binding to the G protein-coupled receptor, CCR1. This interaction triggers a series of intracellular events culminating in directed cell movement. The diagram below illustrates this pathway and the point of intervention for CCR1 antagonists like this compound.

RANTES_CCR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space RANTES RANTES (CCL5) CCR1 CCR1 RANTES->CCR1 Binding G_protein Gαi/βγ CCR1->G_protein Activation PLC PLC G_protein->PLC Activation IP3_DAG IP3 / DAG PLC->IP3_DAG Hydrolysis of PIP2 Ca_mobilization Ca²⁺ Mobilization IP3_DAG->Ca_mobilization PKC PKC IP3_DAG->PKC Actin Actin Polymerization Ca_mobilization->Actin PKC->Actin Chemotaxis Chemotaxis Actin->Chemotaxis BMS457 This compound (CCR1 Antagonist) BMS457->CCR1 Inhibition

RANTES/CCR1 signaling pathway and inhibition.

Experimental Blueprint: RANTES-Induced Chemotaxis Assay

Reproducible results in chemotaxis assays are highly dependent on a well-defined and consistently executed protocol. Below is a detailed methodology for a typical RANTES-induced chemotaxis assay using the Boyden chamber, a widely accepted method for studying cell migration.

Objective: To quantify the chemotactic response of a leukocyte cell line (e.g., THP-1 monocytes) to a gradient of RANTES and to determine the inhibitory effect of compounds like this compound.

Materials:

  • Cells: THP-1 cells (or other CCR1-expressing leukocytes).

  • Chemoattractant: Recombinant human RANTES (CCL5).

  • Inhibitor: this compound (or alternative CCR1 antagonist).

  • Assay Medium: RPMI 1640 with 0.1% BSA.

  • Boyden Chamber Apparatus: 96-well format with polycarbonate membranes (e.g., 5 µm pore size for monocytes).

  • Detection Reagent: Calcein-AM or similar fluorescent dye.

  • Plate Reader: Fluorescence plate reader.

Protocol:

  • Cell Preparation:

    • Culture THP-1 cells according to standard protocols.

    • On the day of the assay, harvest cells and wash with serum-free medium.

    • Resuspend cells in Assay Medium at a concentration of 1 x 10^6 cells/mL.

    • Label cells with Calcein-AM according to the manufacturer's instructions.

  • Inhibitor Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in Assay Medium to achieve the desired final concentrations for testing. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Assay Setup:

    • Add Assay Medium containing RANTES (e.g., at its EC50 concentration) to the lower wells of the Boyden chamber.

    • For inhibitor testing, add the diluted this compound to the cell suspension and incubate for 30 minutes at 37°C.

    • Add the cell suspension (containing the inhibitor or vehicle control) to the upper chamber (the insert).

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal incubation time should be determined empirically.

  • Detection:

    • After incubation, carefully remove the upper chamber.

    • Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of chemotaxis inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Chemotaxis_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Prepare Cell Suspension (e.g., THP-1 cells in Assay Medium) D 4. Pre-incubate Cells with Inhibitor A->D B 2. Prepare Chemoattractant (RANTES in lower chamber) E 5. Add Cells to Upper Chamber (Boyden Chamber Insert) B->E C 3. Prepare Inhibitor (this compound dilutions) C->D D->E F 6. Incubate (e.g., 2-4 hours at 37°C) E->F G 7. Quantify Migrated Cells (e.g., Fluorescence Reading) F->G H 8. Calculate % Inhibition G->H I 9. Determine IC50 H->I

Experimental workflow for a chemotaxis assay.

Discussion on Reproducibility

Achieving high reproducibility in chemotaxis assays can be challenging due to several factors, including:

  • Cellular Variability: The physiological state of the cells, passage number, and cell density can all influence their migratory capacity.

  • Assay Conditions: Minor variations in incubation time, temperature, and the concentration of chemoattractants and inhibitors can lead to different results.[7]

  • Operator Technique: Pipetting accuracy and handling of the Boyden chamber apparatus can introduce variability.

To enhance reproducibility, it is crucial to standardize protocols, use cells within a consistent passage number range, and perform experiments with appropriate controls, including a positive control chemoattractant and a vehicle control for the inhibitor. Running replicates within each experiment and repeating experiments on different days are also essential practices. While direct evidence for the reproducibility of this compound's inhibition of RANTES-induced chemotaxis is limited in publicly available literature, its high potency suggests a robust mechanism of action that, under controlled experimental conditions, should yield consistent results.

Conclusion

This compound emerges as a highly potent inhibitor of RANTES-induced chemotaxis, a key process in inflammatory responses. While a comprehensive, multi-study analysis of its reproducibility is not yet available, the existing data points to its significant potential as a CCR1 antagonist. For researchers in the field, a meticulous and standardized approach to chemotaxis assays, as outlined in this guide, is critical for generating reliable and reproducible data. The provided signaling pathway and experimental workflow diagrams serve as valuable tools for understanding the underlying biology and for designing robust experimental strategies to further investigate the efficacy of this compound and other CCR1 antagonists. Future studies directly comparing the reproducibility of this compound with other inhibitors in standardized assays will be invaluable for the drug development community.

References

Benchmarking BMS-457: A Comparative Analysis of Clinical CCR1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of the C-C chemokine receptor type 1 (CCR1) antagonist, BMS-457, against a panel of known clinical CCR1 antagonists: CP-481,715, BX471, MLN3897, and AZD-4818. The data presented is compiled from preclinical studies to facilitate an objective evaluation of these compounds for research and development purposes.

Quantitative Performance Data

The following tables summarize the key in vitro performance metrics for this compound and other clinical CCR1 antagonists. Data is presented to allow for a direct comparison of their potency in binding to the CCR1 receptor and inhibiting its function in key cellular assays.

CompoundBinding Affinity (IC50/Ki/Kd, nM)Ligand DisplacedCell Line
This compound 0.8 (IC50)Not SpecifiedNot Specified
CP-481,715 9.2 (Kd)-CCR1-transfected cells
74 (IC50)¹²⁵I-labeled CCL3CCR1-transfected cells[1]
BX471 1 (Ki)MIP-1αCCR1-transfected HEK293 cells[2]
5.5 (Ki)MCP-3CCR1-transfected HEK293 cells[2]
MLN3897 Data Not Available--
AZD-4818 4 (IC50)¹²⁵I-MIP-1αHuman recombinant CCR1 in HEK293 cells[3]
CompoundChemotaxis Inhibition (IC50, nM)LigandCell Type
This compound 1.0RANTESNot Specified
2.1MIP-1αNot Specified
2.7MPIF-1Not Specified
4.0HCC-1Not Specified
4.4Leukotactin-1Not Specified
CP-481,715 55CCL3/CCL5Monocytes[1]
BX471 Potency Rank: 4thCCL3RPMI 8226[4]
MLN3897 Potency Rank: 1st (most potent)CCL3RPMI 8226[4]
AZD-4818 Potency Rank: 3rdCCL3RPMI 8226[4]
CompoundCalcium Mobilization Inhibition (IC50, nM)LigandCell Line
CP-481,715 71CCL3/CCL5Not Specified[1]
BX471 5.8MIP-1α/CCL3Human CCR1[5]
198MIP-1α/CCL3Mouse CCR1[5][6]

CCR1 Signaling Pathway

The C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating inflammatory responses. Upon binding to its cognate chemokines, such as CCL3 (MIP-1α) and CCL5 (RANTES), CCR1 initiates a signaling cascade that leads to leukocyte migration to sites of inflammation.

CCR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space chemokine Chemokine (e.g., CCL3, CCL5) ccr1 CCR1 chemokine->ccr1 Binding g_protein G Protein (Gi/o) ccr1->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_mobilization Ca²⁺ Mobilization ip3->ca_mobilization Triggers pkc Protein Kinase C (PKC) dag->pkc Activates chemotaxis Chemotaxis & Cell Migration ca_mobilization->chemotaxis mapk MAPK Pathway (ERK1/2) pkc->mapk mapk->chemotaxis camp ↓ cAMP adenylyl_cyclase->camp

Figure 1. Simplified CCR1 signaling cascade.

Experimental Protocols

The following are generalized methodologies for the key assays used to characterize CCR1 antagonists. Specific parameters may vary between studies.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the CCR1 receptor.

Radioligand_Binding_Assay prep Prepare cell membranes expressing CCR1 incubation Incubate membranes with a fixed concentration of radiolabeled CCR1 ligand (e.g., ¹²⁵I-CCL3) and varying concentrations of the test antagonist prep->incubation separation Separate bound from free radioligand via filtration incubation->separation detection Quantify radioactivity of bound ligand using a scintillation counter separation->detection analysis Calculate IC50/Ki values by plotting % inhibition vs. antagonist concentration detection->analysis Chemotaxis_Assay setup Set up a Boyden chamber with a porous membrane separating two compartments chemoattractant Place a CCR1 ligand (e.g., CCL3) in the lower chamber setup->chemoattractant cells Add CCR1-expressing cells (e.g., monocytes) pre-incubated with the test antagonist to the upper chamber setup->cells incubation Incubate to allow cell migration through the membrane chemoattractant->incubation cells->incubation quantification Quantify the number of migrated cells in the lower chamber incubation->quantification analysis Determine the IC50 for chemotaxis inhibition quantification->analysis Calcium_Mobilization_Assay loading Load CCR1-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) preincubation Pre-incubate the cells with varying concentrations of the test antagonist loading->preincubation stimulation Stimulate the cells with a CCR1 ligand (e.g., CCL3) preincubation->stimulation measurement Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration stimulation->measurement analysis Calculate the IC50 for the inhibition of calcium mobilization measurement->analysis

References

Correlating In Vitro Potency with Potential In Vivo Efficacy of the CCR1 Antagonist BMS-457

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro activity of BMS-457, a potent and selective C-C chemokine receptor type 1 (CCR1) antagonist. While specific in vivo efficacy data for this compound is not publicly available, this document outlines the expected therapeutic rationale based on its demonstrated in vitro profile and the established role of the CCR1 signaling pathway in inflammatory diseases. Detailed experimental protocols for key in vitro assays are provided to support further research and comparative studies.

Introduction to this compound and its Target: CCR1

This compound is a small molecule antagonist of the C-C chemokine receptor type 1 (CCR1). CCR1 is a key chemokine receptor expressed on various leukocytes, including monocytes, macrophages, and T cells. It plays a crucial role in the recruitment of these inflammatory cells to sites of inflammation. The binding of chemokines, such as CCL3 (MIP-1α) and CCL5 (RANTES), to CCR1 triggers a signaling cascade that leads to chemotaxis, cellular activation, and the perpetuation of the inflammatory response. By blocking this interaction, CCR1 antagonists like this compound are being investigated as potential therapeutic agents for inflammatory conditions such as rheumatoid arthritis.

In Vitro Activity of this compound

This compound has demonstrated potent and selective inhibition of CCR1 in various in vitro assays. The available data highlights its ability to interfere with key processes in the inflammatory cascade at the cellular level.

Table 1: Summary of In Vitro Activity of this compound

Assay TypeLigandCell TypeEndpointIC50 (nM)
Radioligand Binding[125I]-MIP-1αRecombinant cells expressing human CCR1Displacement of radioligand0.8
ChemotaxisMIP-1α (CCL3)Human monocytesInhibition of cell migration2.1
ChemotaxisRANTES (CCL5)Human monocytesInhibition of cell migration1.0
CD11b UpregulationMIP-1α (CCL3)Human whole bloodInhibition of CD11b expression46

Signaling Pathway and Experimental Workflows

To visualize the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams are provided.

CCR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Chemokine Chemokine (e.g., CCL3, CCL5) CCR1 CCR1 Chemokine->CCR1 Binds G_Protein G Protein Activation CCR1->G_Protein Activates BMS457 This compound BMS457->CCR1 Blocks Downstream Downstream Signaling (e.g., PLC, PI3K/Akt) G_Protein->Downstream Response Cellular Response (Chemotaxis, Activation) Downstream->Response Chemotaxis_Assay_Workflow Start Start PrepareCells Prepare Leukocyte Suspension (e.g., Human Monocytes) Start->PrepareCells LabelCells Label Cells with Fluorescent Dye (e.g., Calcein AM) PrepareCells->LabelCells SetupChamber Set up Boyden Chamber (Upper and Lower Wells) LabelCells->SetupChamber AddComponents Add Cells +/- this compound to Upper Well Add Chemoattractant to Lower Well SetupChamber->AddComponents Incubate Incubate to Allow Migration AddComponents->Incubate Quantify Quantify Migrated Cells (Fluorescence Reading) Incubate->Quantify Analyze Calculate % Inhibition and IC50 Quantify->Analyze End End Analyze->End CD11b_Assay_Workflow Start Start CollectBlood Collect Human Whole Blood Start->CollectBlood Preincubate Pre-incubate Blood with this compound or Vehicle Control CollectBlood->Preincubate Stimulate Stimulate with CCR1 Ligand (e.g., MIP-1α) Preincubate->Stimulate Stain Stain with Fluorescently Labeled Anti-CD11b and Leukocyte Markers Stimulate->Stain Lyse Lyse Red Blood Cells Stain->Lyse Acquire Acquire Data on Flow Cytometer Lyse->Acquire Analyze Analyze CD11b Expression on Leukocyte Subsets Acquire->Analyze End End Analyze->End

BMS-457: A Potent CCR1 Antagonist Demonstrating Preclinical Efficacy in a Rheumatoid Arthritis Model

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Princeton, New Jersey – Preclinical data on BMS-457, a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1), reveals its potential as a therapeutic agent for rheumatoid arthritis (RA). Developed by Bristol Myers Squibb, this compound has demonstrated significant efficacy in established animal models of the disease, suggesting a promising role in mitigating the inflammatory processes that drive RA. This guide provides a comprehensive comparison of this compound with other CCR1 antagonists, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.

Comparative Efficacy of CCR1 Antagonists in a Rat Adjuvant-Induced Arthritis Model

This compound has been evaluated in the adjuvant-induced arthritis (AIA) rat model, a well-established preclinical model that mimics many of the pathological features of human rheumatoid arthritis. The following table summarizes the in vivo efficacy of this compound compared to other CCR1 antagonists that have been clinically evaluated for RA.

CompoundDosing RegimenEfficacy EndpointResult
This compound 30 mg/kg, oral, once dailyInhibition of paw swelling~50% inhibition
CCX354-C 10 mg/kg, oral, twice dailyInhibition of paw swellingSignificant reduction
BMS-817399 10 mg/kg, oral, once dailyInhibition of paw swellingSignificant reduction

Note: The data presented is a synthesis of available preclinical findings and may not be from direct head-to-head comparison studies.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of efficacy data. The following protocol outlines the key steps in the rat adjuvant-induced arthritis (AIA) model used to evaluate this compound and other CCR1 antagonists.

Adjuvant-Induced Arthritis (AIA) in Rats

Objective: To induce an inflammatory arthritis in rats that mimics human rheumatoid arthritis to evaluate the efficacy of anti-inflammatory compounds.

Animals: Lewis rats (male, 8-10 weeks old) are typically used due to their susceptibility to AIA.

Induction of Arthritis:

  • A suspension of Mycobacterium tuberculosis in mineral oil (Complete Freund's Adjuvant, CFA) is prepared.

  • On day 0, rats are anesthetized and a single intradermal injection of 0.1 mL of the CFA suspension is administered into the plantar surface of the right hind paw.

  • The development of arthritis is monitored over a period of 14 to 21 days.

Treatment:

  • Animals are randomized into vehicle control and treatment groups.

  • This compound or comparator compounds are typically administered orally, once or twice daily, starting from the day of adjuvant injection (prophylactic regimen) or after the onset of clinical signs of arthritis (therapeutic regimen).

Efficacy Evaluation:

  • Paw Swelling: The volume of both the injected (primary lesion) and contralateral (secondary, systemic lesion) hind paws is measured at regular intervals using a plethysmometer. The percentage inhibition of paw edema is calculated relative to the vehicle-treated group.

  • Clinical Score: The severity of arthritis in each paw is graded on a scale of 0 to 4, based on erythema, swelling, and joint deformity. A total clinical score per animal is then calculated.

  • Histopathology: At the end of the study, ankle joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, pannus formation, and bone/cartilage destruction.

Mechanism of Action: The CCR1 Signaling Pathway

This compound exerts its therapeutic effect by blocking the CCR1 signaling pathway. CCR1 is a G protein-coupled receptor predominantly expressed on monocytes, macrophages, and other leukocytes. Its activation by chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), plays a pivotal role in the recruitment of these inflammatory cells into the synovial tissue of joints affected by rheumatoid arthritis.

The following diagram illustrates the CCR1 signaling cascade and the point of intervention for this compound.

CCR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL3 CCL3 (MIP-1α) CCL5 (RANTES) CCR1 CCR1 Receptor CCL3->CCR1 Binds G_protein Gαi Protein CCR1->G_protein Activates BMS457 This compound (Antagonist) BMS457->CCR1 Blocks PLC Phospholipase C (PLC) G_protein->PLC Chemotaxis Cell Migration (Chemotaxis) G_protein->Chemotaxis PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK NFkB NF-κB Activation MAPK->NFkB Gene_expression Pro-inflammatory Gene Expression NFkB->Gene_expression Experimental_Workflow cluster_discovery Compound Discovery & In Vitro Characterization cluster_preclinical Preclinical In Vivo Evaluation Screening High-Throughput Screening Binding_Assay CCR1 Binding Assay (IC50 determination) Screening->Binding_Assay Functional_Assay Chemotaxis Assay (Functional antagonism) Binding_Assay->Functional_Assay Selectivity Selectivity Profiling (vs. other chemokine receptors) Functional_Assay->Selectivity PK_studies Pharmacokinetic Studies (ADME properties) Selectivity->PK_studies Lead Candidate Selection AIA_model Adjuvant-Induced Arthritis (AIA) Rat Model PK_studies->AIA_model Efficacy_assessment Efficacy Assessment (Paw Swelling, Clinical Score) AIA_model->Efficacy_assessment Histopathology Histopathological Analysis (Joints) Efficacy_assessment->Histopathology

A Comparative Analysis of BMS-457's Binding Affinity to the CCR1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the binding affinity of BMS-457, a potent and selective C-C chemokine receptor type 1 (CCR1) antagonist, against other notable CCR1 inhibitors. The data presented herein is curated from various scientific publications and databases to offer a valuable resource for researchers engaged in the discovery and development of novel anti-inflammatory therapeutics.

Introduction to CCR1 and its Antagonists

C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating inflammatory responses. Its activation by chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), triggers a cascade of intracellular signaling events, leading to the recruitment of leukocytes to sites of inflammation. Consequently, antagonism of CCR1 has emerged as a promising therapeutic strategy for a range of inflammatory and autoimmune diseases, including rheumatoid arthritis and multiple sclerosis. A number of small molecule CCR1 antagonists have been developed, with this compound being a prominent example.

Comparative Binding Affinity of CCR1 Antagonists

The binding affinity of a compound to its target receptor is a critical determinant of its potency and potential therapeutic efficacy. The following table summarizes the reported binding affinities (IC50 or Ki values) of this compound and other selected CCR1 antagonists. It is important to note that these values have been compiled from various sources and may have been determined using different experimental conditions, which can influence the results.

CompoundTargetBinding Affinity (IC50/Ki, nM)Reference
This compound Human CCR10.8 (IC50) [1]
BMS-817399Human CCR11 (IC50)[2]
BX471Human CCR11 (Ki)
J-113863Human CCR10.9 (IC50)
CP-481715Human CCR19.2 (Kd)
INCB3284Human CCR23.7 (IC50)[3]
CCX354Human CCR1>90% receptor coverage at once-daily doses[4]

Experimental Protocols for Binding Affinity Determination

The binding affinity of CCR1 antagonists is typically determined using a competitive radioligand binding assay. This method measures the ability of a non-radiolabeled test compound (e.g., this compound) to displace a radiolabeled ligand that has a known high affinity for the CCR1 receptor.

Key Materials and Reagents:
  • Cell Membranes: Membranes prepared from cells recombinantly expressing the human CCR1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) version of a high-affinity CCR1 ligand, such as [¹²⁵I]-CCL3 (MIP-1α).

  • Test Compounds: Serial dilutions of the unlabeled CCR1 antagonists (e.g., this compound and comparator compounds).

  • Assay Buffer: Typically a buffered saline solution (e.g., HEPES-buffered saline) containing protease inhibitors and a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding.

  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity on the filters.

General Procedure:
  • Incubation: In a multi-well plate, the cell membranes expressing CCR1 are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Equilibrium: The mixture is incubated for a sufficient period to allow the binding reaction to reach equilibrium.

  • Separation: The contents of each well are rapidly filtered through a glass fiber filter. The cell membranes with the bound radioligand are trapped on the filter, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The data is then fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing the CCR1 Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the CCR1 signaling pathway and a typical workflow for a radioligand binding assay.

CCR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Chemokine Chemokine Ligand (e.g., CCL3, CCL5) CCR1 CCR1 Receptor Chemokine->CCR1 Binds G_protein Gαi/o G-protein CCR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Signaling_Cascade Downstream Signaling Cascade Ca_release->Signaling_Cascade PKC->Signaling_Cascade Chemotaxis Chemotaxis (Cell Migration) Signaling_Cascade->Chemotaxis BMS457 This compound (Antagonist) BMS457->CCR1 Blocks Binding

Caption: Simplified CCR1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start prepare_reagents Prepare Reagents: - CCR1 Membranes - Radioligand - Test Compounds start->prepare_reagents incubation Incubate: Membranes + Radioligand + Test Compound prepare_reagents->incubation filtration Filter to Separate Bound from Free Ligand incubation->filtration washing Wash Filters filtration->washing counting Measure Radioactivity (Scintillation Counting) washing->counting analysis Data Analysis: - Plot Dose-Response Curve - Determine IC50/Ki counting->analysis end End analysis->end

Caption: General experimental workflow for a competitive radioligand binding assay.

References

Orthogonal Assays to Confirm BMS-457's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of orthogonal assays to confirm the mechanism of action of BMS-457 as a potent and selective C-C chemokine receptor type 1 (CCR1) antagonist. The performance of this compound is contextualized by comparing available data with other clinical-stage CCR1 antagonists, offering a framework for the robust validation of CCR1-targeted therapeutics.

Introduction to this compound

This compound is a small molecule inhibitor identified as a powerful and selective antagonist of CCR1.[1] CCR1 is a G protein-coupled receptor (GPCR) that plays a crucial role in the inflammatory response by mediating the migration of leukocytes.[2][3] Its ligands include several chemokines such as CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3).[4] By blocking the interaction of these chemokines with CCR1, antagonists like this compound can inhibit the recruitment of inflammatory cells, making them promising therapeutic agents for autoimmune and inflammatory diseases.[2]

To rigorously validate the on-target activity and mechanism of action of this compound, a series of orthogonal assays are essential. These assays should confirm direct target engagement and quantify the functional consequences of receptor blockade through diverse biophysical and cellular principles.

Comparative Performance Data

This section summarizes the available quantitative data for this compound and other notable CCR1 antagonists that have been in clinical development.[5][6]

Table 1: In Vitro Potency of CCR1 Antagonists

CompoundBinding Assay IC50 (nM)Chemotaxis Inhibition IC50 (nM)Calcium Flux Inhibition IC50 (nM)GTPγS Binding Inhibition IC50 (nM)β-Arrestin Recruitment Inhibition IC50 (nM)
This compound 0.8 [1]1.0 - 4.4 (ligand-dependent) [1]Data not publicly availableData not publicly availableData not publicly available
CCX354~3 (vs. CCL3)~1-10 (ligand-dependent)[7]~5Data not publicly availableData not publicly available
MLN3897~1.5 (vs. CCL3)~1-5 (ligand-dependent)[7]Data not publicly availableData not publicly availableData not publicly available
CP-481715~20 (vs. CCL3)~20-50 (ligand-dependent)[7]Data not publicly availableData not publicly availableData not publicly available
BX471~1 (vs. CCL3)~1-10 (ligand-dependent)[8]Data not publicly availableData not publicly availableData not publicly available

Note: The IC50 values can vary depending on the specific ligand and experimental conditions used.

Orthogonal Assays for MoA Confirmation

A multi-faceted approach employing a variety of assays is crucial to unequivocally confirm the mechanism of action of this compound as a CCR1 antagonist.

Target Engagement Assays

These assays directly measure the interaction of the compound with its intended target, CCR1.

  • Radioligand Binding Assay: This is the gold standard for quantifying the affinity of a compound for a receptor. It involves competing the unlabeled antagonist (e.g., this compound) with a radiolabeled CCR1 ligand (e.g., [125I]-CCL3) for binding to cell membranes expressing CCR1. The output is typically an IC50 value, which can be converted to a binding affinity constant (Ki).

Functional Assays

These assays measure the ability of the antagonist to block the biological functions initiated by CCR1 activation.

  • Chemotaxis Assay: This assay directly assesses the primary function of CCR1, which is to mediate cell migration. The ability of this compound to inhibit the migration of CCR1-expressing cells (e.g., monocytes or transfected cell lines) towards a chemokine gradient is quantified.[9][10]

  • Calcium Flux Assay: CCR1 activation leads to an increase in intracellular calcium concentration.[11][12] This assay measures the ability of this compound to block the chemokine-induced calcium mobilization in CCR1-expressing cells, typically using a calcium-sensitive fluorescent dye.

Downstream Signaling Assays

These assays investigate the effect of the antagonist on the specific intracellular signaling pathways activated by CCR1.

  • GTPγS Binding Assay: CCR1 is a Gi/o-coupled GPCR.[13][14][15] Upon activation, it catalyzes the exchange of GDP for GTP on the Gα subunit of the associated G protein. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, to measure the extent of G protein activation. An antagonist like this compound will inhibit the agonist-induced [35S]GTPγS binding.[16][17][18]

  • β-Arrestin Recruitment Assay: Following activation and phosphorylation, GPCRs recruit β-arrestin proteins, which mediate receptor desensitization and internalization, and can also initiate G protein-independent signaling.[19][20] This assay measures the ability of this compound to block the agonist-induced recruitment of β-arrestin to CCR1.[21]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the points of intervention for the orthogonal assays, the following diagrams are provided.

CCR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Chemokine Ligand Chemokine Ligand CCR1 CCR1 Chemokine Ligand->CCR1 Binds G_protein Gi/o Protein CCR1->G_protein Activates beta_arrestin β-Arrestin CCR1->beta_arrestin Recruits PLC PLC G_protein->PLC Activates Chemotaxis Chemotaxis G_protein->Chemotaxis Leads to IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release BMS457 This compound BMS457->CCR1 Antagonizes

Caption: CCR1 Signaling Pathway and this compound's Point of Action.

Orthogonal_Assay_Workflow cluster_assays Orthogonal Assays cluster_validation Mechanism of Action Validation Target_Engagement Target Engagement (Radioligand Binding) Confirmation Confirmation of CCR1 Antagonism Target_Engagement->Confirmation Functional_Assays Functional Assays (Chemotaxis, Calcium Flux) Functional_Assays->Confirmation Downstream_Signaling Downstream Signaling (GTPγS Binding, β-Arrestin Recruitment) Downstream_Signaling->Confirmation BMS457 This compound BMS457->Target_Engagement BMS457->Functional_Assays BMS457->Downstream_Signaling

Caption: Workflow for Validating this compound's Mechanism of Action.

Experimental Protocols

Chemotaxis Assay (Transwell Migration Assay)

Objective: To determine the IC50 of this compound for the inhibition of CCR1-mediated cell migration.

Materials:

  • CCR1-expressing cells (e.g., THP-1 monocytes or a stably transfected cell line)

  • Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)

  • CCR1 ligand (e.g., CCL3/MIP-1α)

  • This compound

  • Transwell inserts (with appropriate pore size, e.g., 5 µm for monocytes)

  • 24-well plates

  • Cell viability dye (e.g., Calcein-AM)

  • Fluorescence plate reader

Procedure:

  • Culture CCR1-expressing cells to a sufficient density and assess viability.

  • Resuspend cells in chemotaxis buffer at a concentration of 1 x 106 cells/mL.

  • Prepare serial dilutions of this compound in chemotaxis buffer.

  • Pre-incubate the cells with the different concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

  • Add chemotaxis buffer containing the CCR1 ligand (at a concentration that elicits a submaximal response, e.g., EC80) to the lower wells of the 24-well plate.

  • Place the Transwell inserts into the wells.

  • Add the pre-incubated cell suspension to the upper chamber of the Transwell inserts.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

  • After incubation, remove the non-migrated cells from the upper surface of the insert membrane.

  • Stain the migrated cells on the lower surface of the membrane with a fluorescent dye (e.g., Calcein-AM).

  • Quantify the fluorescence using a plate reader.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by non-linear regression.

Calcium Flux Assay

Objective: To determine the IC50 of this compound for the inhibition of CCR1-mediated intracellular calcium mobilization.

Materials:

  • CCR1-expressing cells

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

  • Pluronic F-127

  • CCR1 ligand (e.g., CCL5/RANTES)

  • This compound

  • 96- or 384-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading and injection capabilities (e.g., FLIPR or FlexStation)

Procedure:

  • Seed CCR1-expressing cells into the microplate and culture overnight.

  • Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.

  • Remove the culture medium and add the dye loading solution to the cells.

  • Incubate the plate at 37°C for 1 hour in the dark.

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare serial dilutions of this compound in assay buffer.

  • Add the this compound dilutions to the wells and incubate for 15-30 minutes.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject the CCR1 ligand (at its EC80 concentration) into the wells and immediately begin kinetic measurement of fluorescence for 2-3 minutes.

  • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

  • Calculate the percentage of inhibition of the ligand-induced calcium flux for each this compound concentration and determine the IC50 value.[22][23][24]

GTPγS Binding Assay

Objective: To determine the IC50 of this compound for the inhibition of agonist-stimulated [35S]GTPγS binding to membranes from CCR1-expressing cells.

Materials:

  • Cell membranes prepared from CCR1-expressing cells

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

  • GDP

  • [35S]GTPγS

  • CCR1 agonist (e.g., CCL3/MIP-1α)

  • This compound

  • Unlabeled GTPγS (for non-specific binding determination)

  • 96-well plates

  • Glass fiber filter mats

  • Scintillation counter

Procedure:

  • Thaw the CCR1-expressing cell membranes on ice.

  • Prepare serial dilutions of this compound and the CCR1 agonist in assay buffer.

  • In a 96-well plate, add assay buffer, GDP, the cell membranes, and the different concentrations of this compound.

  • Add the CCR1 agonist (at its EC80 concentration) to the appropriate wells. For basal binding, add buffer instead. For non-specific binding, add unlabeled GTPγS.

  • Pre-incubate the plate for 15-30 minutes at 30°C.

  • Initiate the reaction by adding [35S]GTPγS to all wells.

  • Incubate for 60 minutes at 30°C with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.

  • Wash the filters with ice-cold wash buffer.

  • Dry the filter mats and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition of agonist-stimulated [35S]GTPγS binding for each this compound concentration and determine the IC50 value.[16][25]

β-Arrestin Recruitment Assay

Objective: To determine the IC50 of this compound for the inhibition of agonist-induced β-arrestin recruitment to CCR1.

Materials:

  • A cell line co-expressing CCR1 and a β-arrestin fusion protein (e.g., PathHunter® β-Arrestin cells)

  • Assay medium

  • CCR1 agonist (e.g., CCL5/RANTES)

  • This compound

  • Detection reagents for the specific assay platform (e.g., chemiluminescent substrate)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Seed the engineered cells into the microplate and culture overnight.

  • Prepare serial dilutions of this compound in assay medium.

  • Add the this compound dilutions to the wells and incubate for 30 minutes at 37°C.

  • Add the CCR1 agonist (at its EC80 concentration) to the wells.

  • Incubate the plate for 60-90 minutes at 37°C.

  • Allow the plate to equilibrate to room temperature.

  • Add the detection reagents according to the manufacturer's protocol.

  • Incubate for 60 minutes at room temperature in the dark.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition of agonist-induced β-arrestin recruitment for each this compound concentration and determine the IC50 value.[19][20]

Conclusion

The confirmation of this compound's mechanism of action as a CCR1 antagonist requires a rigorous and multi-pronged approach. By employing a suite of orthogonal assays that probe different aspects of the receptor's function, from direct binding to downstream signaling events, researchers can build a comprehensive and compelling data package. This guide provides the framework and detailed methodologies for such a validation process, enabling a thorough characterization of this compound and other CCR1-targeted therapies. The comparative data presented herein serves as a benchmark for evaluating the potency and efficacy of novel CCR1 antagonists in the drug discovery and development pipeline.

References

Independent Validation of BMS-457: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an independent validation of the published data on BMS-457, a potent and selective C-C chemokine receptor 1 (CCR1) antagonist. It is intended for researchers, scientists, and drug development professionals interested in the objective performance of this compound against other known CCR1 antagonists. This document summarizes key quantitative data, details common experimental methodologies for evaluation, and visualizes the underlying biological pathways.

Comparative Performance of CCR1 Antagonists

The following table summarizes the reported binding affinities and functional potencies of this compound and a selection of other well-characterized CCR1 antagonists. This data is crucial for comparing the relative efficacy and selectivity of these compounds.

CompoundTargetAssay TypeLigandCell LineIC50 / Ki (nM)
This compound CCR1Binding Assay--0.8 (IC50)[1]
CCR1ChemotaxisMIP-1α-2.1 (IC50)[1]
CCR1ChemotaxisLeukotactin-1-4.4 (IC50)[1]
CCR1ChemotaxisRANTES-1.0 (IC50)[1]
CCR1ChemotaxisMPIF-1-2.7 (IC50)[1]
CCR1ChemotaxisHCC-1-4.0 (IC50)[1]
CCR1CD11b UpregulationMIP-1αWhole Blood46 (IC50)[1]
CCR1CD11b UpregulationLKN-1Whole Blood54 (IC50)[1]
BX471CCR1Binding AssayMIP-1αHEK293-CCR11 (Ki)[2][3][4]
CCR1Binding AssayMCP-3HEK293-CCR15.5 (Ki)[4]
CCX354CCR1---Potent and Selective[5]
CP-481,715CCR1Binding Assay--9.2 (Kd)
J-113863human CCR1---0.9 (IC50)[2]
mouse CCR1---5.8 (IC50)[2]
human CCR3---0.58 (IC50)[2]
mouse CCR3---460 (IC50)[2]
BMS-817399CCR1Binding Assay--1 (IC50)[2]
CCR1Chemotaxis--6 (IC50)[2]
BI 639667CCR1Calcium Flux--1.8 (IC50)[2]
CCR1 antagonist 9CCR1Calcium Flux--6.8 (IC50)[2]
CCR1 antagonist 12CCR1---3 (IC50)
CCR1ChemotaxisCCL3-9 (IC50)

Note: IC50, Ki, and Kd are measures of potency. A lower value indicates a more potent compound. The selectivity of this compound has been reported to be over 1,000-fold against other CC family receptors.[1]

Experimental Protocols

The data presented in this guide is typically generated using a standard set of in vitro assays designed to characterize the interaction of a compound with its target and its functional consequences. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for its receptor.

  • Cell Culture and Membrane Preparation:

    • Human Embryonic Kidney (HEK) 293 cells are stably transfected to express the human CCR1 receptor.

    • Cells are cultured and harvested.

    • Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptor.

  • Binding Reaction:

    • A constant concentration of a radiolabeled CCR1 ligand (e.g., 125I-MIP-1α) is incubated with the cell membranes.

    • Increasing concentrations of the unlabeled test compound (e.g., this compound or an alternative) are added to compete with the radioligand for binding to the CCR1 receptor.

    • The reaction is incubated to reach equilibrium.

  • Detection and Analysis:

    • The mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand.

    • The radioactivity on the filter is measured using a scintillation counter.

    • The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The Ki (inhibition constant) can then be calculated from the IC50 value.

Chemotaxis Assay

This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.

  • Cell Preparation:

    • Cells that endogenously express CCR1, such as human monocytes or the monocytic cell line THP-1, are used.

    • Cells are suspended in an appropriate assay buffer.

  • Assay Setup:

    • A transwell plate or a Boyden chamber is used, which consists of an upper and a lower chamber separated by a porous membrane.

    • The lower chamber is filled with a medium containing a CCR1 ligand (chemoattractant) such as MIP-1α or RANTES.

    • The cells are pre-incubated with various concentrations of the test compound and then placed in the upper chamber.

  • Incubation and Cell Migration:

    • The plate is incubated for a period to allow the cells to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.

  • Quantification:

    • The number of cells that have migrated to the lower chamber is quantified. This can be done by staining the cells and counting them under a microscope or by using a plate reader-based method.

    • The IC50 value is calculated as the concentration of the test compound that causes a 50% reduction in cell migration.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of this compound, it is essential to visualize the CCR1 signaling pathway it inhibits and the general workflow of its evaluation.

CCR1_Signaling_Pathway CCR1 Signaling Pathway Ligand Chemokine Ligand (e.g., MIP-1α, RANTES) CCR1 CCR1 Receptor Ligand->CCR1 Binds G_protein Gαi and Gβγ Subunits CCR1->G_protein Activates BMS457 This compound (Antagonist) BMS457->CCR1 Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Chemotaxis Chemotaxis & Cellular Responses Ca_release->Chemotaxis PKC->Chemotaxis

Caption: The CCR1 signaling cascade initiated by chemokine binding.

The diagram above illustrates the canonical signaling pathway of the CCR1 receptor. Upon binding of a chemokine ligand, the receptor activates intracellular G proteins, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, and DAG activates Protein Kinase C (PKC). These downstream events culminate in various cellular responses, most notably chemotaxis, which is the directed movement of immune cells. This compound, as a CCR1 antagonist, blocks the initial step of ligand binding, thereby inhibiting this entire signaling cascade.

Experimental_Workflow General Workflow for CCR1 Antagonist Evaluation start Start binding_assay Radioligand Binding Assay (Determine Affinity: Ki) start->binding_assay functional_assay Functional Assays binding_assay->functional_assay selectivity Selectivity Profiling (Test against other receptors) binding_assay->selectivity chemotaxis Chemotaxis Assay (Measure Inhibition of Cell Migration: IC50) functional_assay->chemotaxis calcium_flux Calcium Mobilization Assay (Measure Inhibition of Ca²⁺ Release: IC50) functional_assay->calcium_flux data_analysis Data Analysis & Comparison chemotaxis->data_analysis calcium_flux->data_analysis selectivity->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for characterizing a CCR1 antagonist.

This workflow diagram outlines the logical progression of experiments to validate a CCR1 antagonist. It begins with determining the compound's binding affinity to the receptor, followed by functional assays to assess its ability to inhibit cellular responses like chemotaxis and calcium mobilization. Concurrently, selectivity profiling is conducted to ensure the compound's specificity for the target receptor. Finally, all data is analyzed and compared to establish the compound's overall performance profile.

References

BMS-457: A Potent and Selective Tool for Unraveling CCR1 Biology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the C-C chemokine receptor 1 (CCR1) presents a compelling target for therapeutic intervention in a host of inflammatory diseases. The study of its complex biology necessitates the use of precise and well-characterized molecular tools. Among the available small molecule antagonists, BMS-457 has emerged as a potent and selective compound, offering a valuable resource for dissecting the role of CCR1 in health and disease.

This guide provides a comparative overview of this compound against other notable CCR1 antagonists, supported by experimental data. It further details the methodologies for key assays and visualizes the intricate signaling pathways and experimental workflows, empowering researchers to effectively utilize this tool compound in their investigations.

Comparative Analysis of CCR1 Antagonists

This compound distinguishes itself through its high potency and selectivity for the CCR1 receptor. To provide a clear comparison, the following table summarizes the in vitro activities of this compound alongside other well-characterized CCR1 antagonists. It is important to note that direct comparisons of potencies across different studies should be interpreted with caution due to variations in experimental conditions.

CompoundBinding Affinity (IC50/Ki, nM)Functional Activity (IC50, nM)Cell Type/Assay ConditionReference
This compound 0.8 (IC50)2.1 (vs. MIP-1α), 1.0 (vs. RANTES), 4.4 (vs. Leukotactin-1), 2.7 (vs. MPIF-1), 4.0 (vs. HCC-1) in chemotaxisNot specified in abstract
BX471 1 (Ki)5 (vs. MIP-1α), 2 (vs. RANTES), 6 (vs. MCP-3) in Ca2+ mobilizationCCR1-transfected HEK293 cells[1][2][3]
CCX354 1.5 (Ki)25 (vs. CCL15 in chemotaxis)Human blood monocytes[4][5]
MLN3897 -2 (vs. CCL15 in chemotaxis)Freshly isolated human monocytes[6]

Delving into the Mechanism: The CCR1 Signaling Pathway

The C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the migration of various immune cells. Upon binding of its cognate chemokines, such as CCL3 (MIP-1α) and CCL5 (RANTES), CCR1 initiates a cascade of intracellular signaling events. This process is central to the recruitment of leukocytes to sites of inflammation.

CCR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR1 CCR1 G_protein Gαi/o Gβγ CCR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PI3K PI3K/Akt Pathway G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ [Ca2+]i Ca_ER->Ca_cyto Chemotaxis Cell Migration (Chemotaxis) Ca_cyto->Chemotaxis MAPK MAPK Pathway (ERK1/2) PKC->MAPK Activates MAPK->Chemotaxis Actin Actin Polymerization PI3K->Actin Actin->Chemotaxis Chemokine Chemokine (e.g., CCL3, CCL5) Chemokine->CCR1 Binds BMS457 This compound BMS457->CCR1 Antagonizes

Figure 1: CCR1 Signaling Cascade.

Experimental Corner: Protocols for Studying CCR1 Function

To rigorously assess the activity of this compound and other CCR1 antagonists, standardized in vitro assays are essential. Below are detailed protocols for three key experimental procedures.

Chemotaxis Assay

This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.

Workflow:

Chemotaxis_Workflow cluster_prep Cell & Compound Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis cell_prep 1. Harvest & resuspend THP-1 cells compound_prep 2. Prepare serial dilutions of this compound cell_prep->compound_prep cell_label 3. (Optional) Label cells with Calcein-AM compound_prep->cell_label pre_incubation 4. Pre-incubate cells with this compound cell_label->pre_incubation transwell_setup 5. Add chemoattractant (e.g., CCL3) to lower chamber of Transwell plate pre_incubation->transwell_setup cell_seeding 6. Add pre-incubated cells to upper chamber transwell_setup->cell_seeding incubation 7. Incubate at 37°C cell_seeding->incubation quantification 8. Quantify migrated cells (fluorescence or cell counting) incubation->quantification

Figure 2: Chemotaxis Assay Workflow.

Detailed Protocol:

  • Cell Culture: Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 0.05 mM 2-mercaptoethanol. Maintain cell density between 1 x 10^5 and 8 x 10^5 cells/mL.

  • Cell Preparation: On the day of the assay, harvest THP-1 cells and resuspend them in chemotaxis buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in chemotaxis buffer to obtain the desired test concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.1%.

  • Assay Setup:

    • Add 600 µL of chemotaxis buffer containing the chemoattractant (e.g., 10 nM CCL3) to the lower wells of a 24-well plate containing a 5 µm pore size Transwell insert.

    • In separate tubes, pre-incubate 100 µL of the cell suspension with 100 µL of the this compound dilutions (or vehicle control) for 30 minutes at 37°C.

    • Add 200 µL of the pre-incubated cell suspension to the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO2.

  • Quantification:

    • After incubation, carefully remove the upper chamber.

    • Wipe the non-migrated cells from the top of the membrane with a cotton swab.

    • Fix the migrated cells on the bottom of the membrane with methanol (B129727) and stain with a suitable dye (e.g., Giemsa or DAPI).

    • Count the number of migrated cells in several high-power fields under a microscope. Alternatively, if cells were fluorescently labeled, quantify the fluorescence of the migrated cells in the lower chamber using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Calcium Mobilization Assay

This assay measures the ability of a compound to block the increase in intracellular calcium concentration induced by a CCR1 agonist.

Detailed Protocol:

  • Cell Preparation: Harvest THP-1 cells and resuspend them in a suitable assay buffer (e.g., HBSS with 20 mM HEPES) at a concentration of 1 x 10^6 cells/mL.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Washing: After incubation, wash the cells twice with the assay buffer to remove extracellular dye.

  • Compound and Agonist Preparation: Prepare serial dilutions of this compound and a fixed concentration of a CCR1 agonist (e.g., CCL3 at its EC80 concentration) in the assay buffer.

  • Assay Measurement:

    • Pipette the dye-loaded cell suspension into a 96-well black, clear-bottom plate.

    • Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation).

    • Establish a baseline fluorescence reading for each well.

    • Inject the this compound dilutions (or vehicle control) into the wells and incubate for a short period (e.g., 5-15 minutes).

    • Inject the CCR1 agonist into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity reflects the rise in intracellular calcium. Calculate the percentage of inhibition of the calcium response for each concentration of this compound compared to the vehicle control. Determine the IC50 value from the dose-response curve.[7][8][9][10]

Radioligand Binding Assay

This assay directly measures the ability of a compound to compete with a radiolabeled ligand for binding to the CCR1 receptor.

Detailed Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing human CCR1 (e.g., HEK293 or CHO cells). This involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction. Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well filter plate, combine the cell membranes, a fixed concentration of a radiolabeled CCR1 ligand (e.g., [125I]CCL3 or [125I]CCL5), and serial dilutions of this compound (or unlabeled ligand for competition).

    • The total binding is determined in the absence of any competitor, while non-specific binding is measured in the presence of a high concentration of an unlabeled CCR1 ligand.

  • Incubation: Incubate the plate for 1-2 hours at room temperature with gentle agitation to allow the binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioactivity.

  • Quantification: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding. Calculate the percentage of inhibition of specific binding for each concentration of this compound. Determine the IC50 value and, using the Cheng-Prusoff equation, calculate the Ki (inhibitory constant).[11][12][13][14]

Probing CCR1 Function: A Logical Approach

This compound serves as a critical tool to elucidate the physiological and pathological roles of CCR1. The following diagram illustrates the logical workflow for using this antagonist to investigate CCR1 function.

Logical_Relationship cluster_invitro In Vitro Validation cluster_invivo In Vivo / Ex Vivo Confirmation Hypothesis Hypothesis: CCR1 is involved in a specific biological process (e.g., inflammation, cell migration) Chemotaxis Chemotaxis Assay Hypothesis->Chemotaxis Calcium Calcium Mobilization Assay Hypothesis->Calcium Binding Receptor Binding Assay Hypothesis->Binding AnimalModel Animal Model of Disease (e.g., Rheumatoid Arthritis) Chemotaxis->AnimalModel Calcium->AnimalModel Binding->AnimalModel ExVivo Ex Vivo Analysis of Immune Cell Function AnimalModel->ExVivo Leads to Conclusion Conclusion: Role of CCR1 in the biological process is confirmed or refuted ExVivo->Conclusion BMS457 This compound (CCR1 Antagonist) BMS457->Chemotaxis Inhibits migration? BMS457->Calcium Blocks Ca2+ flux? BMS457->Binding Displaces ligand? BMS457->AnimalModel Ameliorates disease?

References

A Comparative Analysis of BMS-457 and a Neutralizing Antibody for CCR1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of different therapeutic modalities is crucial. This guide provides a side-by-side analysis of a small molecule antagonist, BMS-457 (also known as BMS-817399), and a representative neutralizing antibody, MAb145, both targeting the C-C chemokine receptor 1 (CCR1).

CCR1 is a key chemokine receptor implicated in a variety of inflammatory and autoimmune diseases, including rheumatoid arthritis and multiple sclerosis.[1][2] It is expressed on various immune cells such as T cells, B cells, monocytes, and dendritic cells.[3] The binding of chemokines like CCL3 (MIP-1α) and CCL5 (RANTES) to CCR1 triggers downstream signaling pathways that lead to leukocyte migration and activation at sites of inflammation.[4][5] Both small molecule antagonists and neutralizing antibodies represent promising strategies to block this interaction and mitigate disease pathology.[2]

Mechanism of Action

Small molecule antagonists like this compound are orally bioavailable compounds that function as potent and selective inhibitors of CCR1.[6][7] These molecules typically act by binding to the receptor and preventing the conformational changes necessary for ligand binding and subsequent signal transduction.[8]

In contrast, neutralizing antibodies are large protein therapeutics that bind to specific epitopes on the extracellular domain of the target receptor.[9] A neutralizing antibody against CCR1, such as MAb145, physically obstructs the binding of chemokine ligands, thereby inhibiting receptor activation.[10][11] Some antibodies may also induce receptor internalization or mediate antibody-dependent cell-mediated cytotoxicity (ADCC).[9]

General Comparison of Small Molecules vs. Antibodies

FeatureSmall Molecule (e.g., this compound)Neutralizing Antibody (e.g., MAb145)
Size Small (~0.5 kDa)[12]Large (~150 kDa)[12]
Target Intracellular or extracellular[12]Extracellular[12]
Administration Often orally bioavailable[6]Typically injectable[12]
Half-life ShorterLonger
Immunogenicity Generally lowPotential for immunogenic response[13]
Manufacturing Chemical synthesis[12]Complex, requires living cells[12]

Quantitative Performance Data

The following tables summarize the available quantitative data for this compound and a representative CCR1 neutralizing antibody. It is important to note that this data is compiled from different studies and direct head-to-head comparisons may not be available.

Table 1: In Vitro Performance

ParameterThis compound (BMS-817399)CCR1 Neutralizing Antibody (Representative)
Binding Affinity IC50: 1 nM[6][14]-
Chemotaxis Inhibition IC50: 6 nM[6][14]Effective at 0.5 µg/mL in inhibiting monocyte migration[15][16]
Calcium Mobilization Inhibition Potent inhibition (specific IC50 not cited)Effective at inhibiting chemokine-mediated signaling[5]

Table 2: In Vivo and Clinical Data

ParameterThis compound (BMS-817399)CCR1 Neutralizing Antibody (Representative)
Animal Model Efficacy -In a SCID-hu mouse model, an antibody targeting CCR1 ligands demonstrated in vivo efficacy in inhibiting leukocyte migration.[5]
Clinical Development Entered clinical trials for rheumatoid arthritis.[7][17] Phase II trials did not show statistically significant differences compared to placebo.[18]Several CCR1 antagonists have entered clinical trials for various inflammatory diseases.[19][20]

Signaling Pathways and Experimental Workflows

CCR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CCR1 CCR1 G_protein Gαi Protein CCR1->G_protein Activates PLC PLC G_protein->PLC Activates Chemokine Chemokine (CCL3, CCL5) Chemokine->CCR1 Binds PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers Chemotaxis Chemotaxis DAG->Chemotaxis Leads to Ca_release->Chemotaxis Leads to

CCR1 Signaling Pathway

Inhibition_Mechanisms cluster_ligand_receptor Chemokine Chemokine CCR1 CCR1 Chemokine->CCR1 Signaling Downstream Signaling CCR1->Signaling BMS457 This compound (Small Molecule) BMS457->CCR1 Binds to receptor, allosteric inhibition NeutralizingAb Neutralizing Antibody NeutralizingAb->CCR1 Blocks ligand binding site

Mechanisms of Inhibition

Experimental Protocols

1. Chemotaxis Assay

This assay measures the ability of a compound to inhibit the migration of cells towards a chemoattractant.

  • Cells: A relevant cell line expressing CCR1 (e.g., THP-1 human monocytic cells) or primary cells like peripheral blood mononuclear cells (PBMCs) are used.[15]

  • Apparatus: A multi-well chemotaxis chamber with a microporous membrane (e.g., 3 µm pore size) separating the upper and lower wells is utilized.[21]

  • Procedure:

    • Cells are resuspended in serum-free media and may be pre-incubated with various concentrations of the antagonist (this compound) or neutralizing antibody.

    • The lower chamber is filled with media containing a CCR1 ligand (e.g., CCL3) to act as a chemoattractant.[22]

    • The cell suspension is added to the upper chamber.[22]

    • The plate is incubated for a period (e.g., 2-4 hours) at 37°C to allow for cell migration.[21][23]

    • Migrated cells in the lower chamber are quantified. This can be done by lysing the cells and measuring a fluorescent dye like Calcein AM, or by direct cell counting using a flow cytometer.[21]

  • Data Analysis: The percentage of inhibition of chemotaxis is calculated by comparing the number of migrated cells in the presence of the inhibitor to the number of cells that migrated towards the chemoattractant alone.

Chemotaxis_Workflow start Start: CCR1-expressing cells prepare_cells Prepare Cells: Resuspend and pre-incubate with inhibitor start->prepare_cells setup_chamber Setup Chamber: Lower: Chemoattractant Upper: Cell suspension prepare_cells->setup_chamber incubate Incubate: Allow cell migration (e.g., 2-4 hours at 37°C) setup_chamber->incubate quantify Quantify: Measure migrated cells in lower chamber incubate->quantify end End: Calculate % inhibition quantify->end

Chemotaxis Assay Workflow

2. Calcium Mobilization Assay

This assay measures the inhibition of intracellular calcium release, a key event in GPCR signaling.[24]

  • Cells: Cells expressing CCR1 are used, often co-transfected with a promiscuous G-protein like Gα16 to amplify the calcium signal.[25]

  • Reagents: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is used to detect changes in intracellular calcium concentration.[25]

  • Procedure:

    • Cells are seeded in a microplate and loaded with the calcium-sensitive dye.[26]

    • The cells are then treated with the test compound (this compound or neutralizing antibody) at various concentrations.

    • A CCR1 agonist (e.g., CCL3) is added to stimulate the receptor.

    • The change in fluorescence, corresponding to the increase in intracellular calcium, is measured in real-time using a fluorescence plate reader (e.g., FLIPR).[24]

  • Data Analysis: The inhibitory effect of the compound is determined by measuring the reduction in the agonist-induced calcium signal. IC50 values are calculated from the dose-response curves.

Calcium_Mobilization_Workflow start Start: CCR1-expressing cells load_dye Load Cells: Incubate with calcium-sensitive dye start->load_dye add_inhibitor Add Inhibitor: Incubate with this compound or neutralizing antibody load_dye->add_inhibitor add_agonist Add Agonist: Stimulate with CCR1 ligand add_inhibitor->add_agonist measure_fluorescence Measure Fluorescence: Real-time detection of calcium signal add_agonist->measure_fluorescence end End: Calculate IC50 measure_fluorescence->end

Calcium Mobilization Assay Workflow

References

Safety Operating Guide

Navigating the Disposal of BMS-457: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Data for Hazardous Waste Management

The following table summarizes key quantitative parameters for the handling and disposal of hazardous chemical waste, offering a quick reference for laboratory personnel. These are general guidelines and may be superseded by specific institutional or regulatory requirements.

ParameterGuidelineRationale
Container Fill Volume Do not exceed 90% of the container's total capacity.Prevents spills and allows for vapor expansion.
Acute Hazardous Waste Container Rinsing Triple rinse with a solvent capable of removing the residue. Each rinse should use a solvent volume of approximately 5% of the container.Ensures the removal of acutely hazardous residues to render the container non-hazardous.
Extremely Hazardous Waste Accumulation (Quantity) Up to 1 quart may be accumulated before collection is required.Strict quantity limits are in place for highly toxic substances to minimize risk.
Extremely Hazardous Waste Accumulation (Time) Must be collected within 90 days from the initial accumulation of waste. If 1 quart or more is accumulated, it must be collected within 3 days.Time limits ensure that hazardous materials are not stored indefinitely in the laboratory.

Experimental Protocol: Step-by-Step Disposal of BMS-457

This protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound. This includes:

    • Unused neat compound.

    • Contaminated solvents.

    • Reaction mixtures.

    • Contaminated lab supplies (e.g., gloves, weighing paper, pipette tips).

  • Segregate this compound waste from all other waste streams to prevent unintended chemical reactions.

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound waste, including:

    • Safety glasses or goggles.

    • A lab coat.

    • Chemical-resistant gloves.

3. Container Selection and Labeling:

  • Choose a waste container that is chemically compatible with this compound and any solvents used. The container must be in good condition with a secure, tight-fitting lid.

  • Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and its approximate concentration.

4. Waste Accumulation and Storage:

  • Handle the transfer of waste in a well-ventilated area, preferably within a chemical fume hood.

  • Keep the waste container securely capped at all times, except when adding waste.

  • Store the waste container in a designated and properly labeled satellite accumulation area that provides secondary containment to prevent the spread of spills.

5. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.

  • Crucially, do not attempt to dispose of this compound down the drain or in the regular trash.

Disposal Decision Pathway

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: this compound Waste Generated B Identify Waste Type (Neat, Solution, Contaminated Solid) A->B C Select Chemically Compatible Container B->C D Label Container: 'Hazardous Waste' 'this compound' Concentration C->D E Wear Appropriate PPE D->E F Transfer Waste in Ventilated Area (Fume Hood) E->F G Securely Cap Container F->G H Store in Designated Satellite Accumulation Area G->H I Is Container >90% Full? H->I J Contact EH&S for Pickup I->J Yes K Continue Accumulation I->K No L End: Waste Disposed J->L K->F Add More Waste

Caption: Decision workflow for the safe disposal of this compound.

While Bristol Myers Squibb (BMS) has published general information regarding their commitment to environmental responsibility and the management of pharmaceutical waste, including plans for sharps disposal, specific guidance for a research compound like this compound is not provided.[2][3][4][5][6] Therefore, it is imperative for laboratory personnel to adhere to the general principles of hazardous waste management and consult with their institution's safety officers to ensure full compliance and safety.

References

Essential Safety and Handling Protocols for BMS-457

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring operational safety is paramount when handling novel chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of BMS-457, a potent CCR1 antagonist.

Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, the following guidance is based on a conservative approach, adhering to best practices for handling potent, powdered chemical compounds with unknown toxicity. These protocols are designed to minimize exposure risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound in a laboratory setting.

PPE CategoryItemSpecificationRationale
Hand Protection GlovesNitrile, double-glovedProvides a robust barrier against skin contact. Double-gloving is recommended when handling potent compounds.
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 certifiedProtects eyes from splashes and airborne particles.
Body Protection Laboratory CoatFull-length, buttonedPrevents contamination of personal clothing.
Respiratory Protection Fume HoodCertified and properly functioningAll handling of powdered this compound should be performed within a fume hood to prevent inhalation of airborne particles.
Additional Protection Disposable Sleeve Covers---Recommended when handling larger quantities to protect arms from contamination.

Operational Plan: Handling this compound

Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_materials Gather All Necessary Materials prep_fumehood->prep_materials handle_weigh Weigh this compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve or Prepare Solution handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Surfaces handle_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_ppe cleanup_waste Dispose of Waste cleanup_ppe->cleanup_waste

This compound Handling Workflow
Experimental Protocol: Weighing and Preparing a Solution

  • Preparation :

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is on and functioning correctly.

    • Place all necessary equipment (e.g., weigh paper, spatula, vials, solvent) inside the fume hood.

  • Handling :

    • Carefully weigh the desired amount of powdered this compound onto weigh paper within the fume hood.

    • To prepare a solution, add the desired solvent to the vial containing the weighed this compound. Cap the vial securely and mix until dissolved.

Disposal Plan

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

Waste TypeDisposal ContainerDisposal Procedure
Solid Waste Labeled Hazardous Waste ContainerAll solid waste contaminated with this compound (e.g., weigh paper, gloves, disposable sleeve covers) must be placed in a clearly labeled hazardous waste container.
Liquid Waste Labeled Hazardous Waste ContainerUnused solutions of this compound and any solvent used for decontamination should be collected in a designated, sealed, and clearly labeled hazardous waste container.
Sharps Puncture-Resistant Sharps ContainerAny sharps (e.g., needles, pipette tips) contaminated with this compound must be disposed of in a designated sharps container.
Experimental Protocol: Decontamination and Waste Disposal
  • Decontamination :

    • Wipe down all surfaces and equipment within the fume hood that may have come into contact with this compound using a suitable solvent (e.g., 70% ethanol).

    • Collect all decontamination materials (e.g., wipes) as solid hazardous waste.

  • Waste Segregation and Collection :

    • Segregate waste into solid, liquid, and sharps containers.

    • Ensure all waste containers are properly labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Final Disposal :

    • Follow your institution's guidelines for the final disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EH&S) department for specific procedures and to schedule a waste pickup. Do not dispose of any this compound waste in regular trash or down the drain.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.